7-Bromo-4-methylquinoline
Description
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Properties
IUPAC Name |
7-bromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMXSOARXXPPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621292 | |
| Record name | 7-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141052-31-5 | |
| Record name | 7-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-4-methylquinoline
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Bromo-4-methylquinoline (CAS No. 141052-31-5). While specific literature on this compound is limited, this document leverages established principles of quinoline chemistry and data from structurally related analogs to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a plausible synthetic pathway, predicted reactivity, and potential applications as a scaffold in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. All discussions are grounded in authoritative chemical principles to ensure scientific integrity.
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of physicochemical and pharmacological properties. This compound is a halogenated derivative that holds significant potential as a versatile building block for chemical synthesis and drug discovery. The presence of a bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl group at the 4-position influences the molecule's electronic properties and steric profile.[2]
This guide aims to consolidate the known information on this compound and provide expert insights into its probable chemical behavior and utility. Given the relative scarcity of dedicated research on this specific molecule, we will draw logical, well-supported inferences from closely related analogs to present a holistic and practical resource for laboratory scientists.
Physicochemical and Structural Properties
This compound is a solid at room temperature, typically appearing as a brown to gray powder.[3] Its core structure consists of a quinoline ring system with a bromine substituent at position C7 and a methyl group at position C4.
Structural and Identity Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 141052-31-5 | [4] |
| Molecular Formula | C₁₀H₈BrN | [4] |
| Molecular Weight | 222.08 g/mol | [4] |
| Canonical SMILES | CC1=CC=NC2=C1C=C(C=C2)Br | [4] |
| InChI Key | AGMXSOARXXPPIJ-UHFFFAOYSA-N |
Predicted Physicochemical Data
| Property | Predicted Value | Source(s) |
| Boiling Point | 315.8 ± 22.0 °C | [3] |
| Density | 1.488 ± 0.06 g/cm³ | [3] |
| pKa | 4.08 ± 0.27 | [3] |
| LogP | 3.3 | [4] |
Synthesis and Characterization
Proposed Synthetic Pathway: Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. For the synthesis of this compound, the logical starting materials are 3-bromoaniline and acetylacetone (2,4-pentanedione).
The proposed workflow is as follows:
-
Condensation: 3-Bromoaniline reacts with acetylacetone under acidic conditions to form a β-amino enone intermediate.
-
Cyclization: The intermediate is then heated, typically in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), to induce electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product.
Experimental Protocol (Hypothetical)
This protocol is a practical guide based on the Combes synthesis methodology.
-
Reaction Setup: To a round-bottom flask, add 3-bromoaniline (1.0 eq) and acetylacetone (1.1 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture with cooling in an ice bath to manage the exothermic reaction.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the enone intermediate.
-
Cyclization: Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash thoroughly with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization Strategy
The identity and purity of the synthesized product would be confirmed using standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core and a singlet for the C4-methyl group.
-
Mass Spectrometry (MS): To determine the molecular weight (222.08 g/mol ) and confirm the isotopic pattern characteristic of a monobrominated compound.[4]
-
Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups, such as C=N and C=C stretching vibrations of the quinoline ring.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by its key structural features: the bromine atom at C7, the basic nitrogen atom in the pyridine ring, and the methyl group at C4.
Reactivity at the C7-Position: Cross-Coupling Reactions
The C-Br bond at the 7-position is the most versatile site for synthetic elaboration. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This reaction enables the formation of a new carbon-carbon bond, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
Mechanism of Suzuki-Miyaura Coupling: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Transmetalation: The aryl group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[7]
Reactivity of the Quinoline Nitrogen
Like pyridine, the nitrogen atom in the quinoline ring is basic and nucleophilic. It can be protonated by acids to form salts or alkylated with alkyl halides to form quaternary quinolinium salts.[5] This property is crucial for modifying the solubility and biological properties of quinoline derivatives.
Reactivity of the C4-Methyl Group
The methyl group at the 4-position of the quinoline ring is analogous to the methyl group in picoline. While not exceptionally acidic, its protons can be abstracted by a strong base. The resulting carbanion can then participate in various reactions, such as aldol-type condensations with aldehydes or ketones, providing another avenue for structural modification.[8]
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable scaffold for the synthesis of compound libraries for high-throughput screening. Its utility stems from the ability to selectively functionalize the C7 position.
Scaffold for Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted heterocyclic core that anchors the molecule in the ATP-binding pocket of the target enzyme. The 7-aryl-4-methylquinoline core, accessible via Suzuki coupling, is a promising pharmacophore. By varying the aryl group introduced at the C7 position, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[9]
Safety and Handling
Specific safety data for this compound is not available. However, based on data for structurally similar compounds like 7-bromo-4-chloroquinoline and 7-bromoquinoline-4-carboxylic acid, the compound should be handled with care.[10] It is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chemical building block with significant untapped potential. While direct research on this compound is sparse, its structural features strongly suggest its utility in synthetic and medicinal chemistry. Its C7-bromo substituent is a prime target for palladium-catalyzed cross-coupling reactions, offering a straightforward route to diverse libraries of 7-substituted quinolines. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, this compound represents a valuable and accessible starting point for the development of new therapeutic agents. Further research is warranted to fully characterize its reactivity and explore its biological potential.
References
- ResearchGate. (2025, August 5). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review.
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- American Chemical Society. (2025, December 9). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.
- ResearchGate. (2025, August 6). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives.
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PubChem. (n.d.). 7-Bromo-1-methylquinolin-4(1H)-one. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- SpringerLink. (2022, August 9). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers.
- Benchchem. (n.d.). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.
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An In-depth Technical Guide to the Synthesis of 7-Bromo-4-methylquinoline
Abstract: This technical guide provides a comprehensive overview of the synthetic routes for preparing 7-Bromo-4-methylquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. Key focus is placed on the Combes quinoline synthesis, elucidating its mechanism, and providing a robust, step-by-step experimental protocol. Causality behind experimental choices, purification strategies, and data interpretation are discussed to ensure scientific integrity and reproducibility.
Introduction and Significance
This compound is a substituted quinoline derivative of significant interest in organic synthesis. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The strategic placement of a bromine atom at the 7-position and a methyl group at the 4-position provides reactive handles for further molecular elaboration. The bromo group is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the methyl group can influence the molecule's steric and electronic properties, potentially enhancing target binding and selectivity.[1] This makes this compound a versatile building block for the creation of diverse compound libraries for drug discovery.[2]
Overview of Synthetic Strategies
The synthesis of the quinoline core is a well-established field in heterocyclic chemistry, with several named reactions providing access to this bicyclic system. For the specific substitution pattern of this compound, the most direct and widely applicable methods are derived from the condensation of an appropriately substituted aniline with a β-dicarbonyl compound.
The primary methods for quinoline synthesis include:
-
Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] For the target molecule, this translates to the reaction of 3-bromoaniline with acetylacetone (2,4-pentanedione). This is often the most direct route.
-
Doebner-von Miller Reaction: This method uses an aniline with α,β-unsaturated carbonyl compounds.[5][6] It is a versatile reaction but can sometimes lead to mixtures of products depending on the substrates.[7]
-
Gould-Jacobs Reaction: This pathway typically starts with an aniline and diethyl ethoxymethylenemalonate to form 4-hydroxyquinolines, which would then require further steps of chlorination and methylation to achieve the target structure.[8][9]
Given the directness and efficiency for synthesizing 2,4-disubstituted quinolines, this guide will focus on the Combes quinoline synthesis as the primary and recommended route to this compound.
The Combes Synthesis of this compound
The Combes synthesis, first reported in 1888, is a robust and reliable method that involves the condensation of an aniline with a β-diketone under acidic conditions.[3] The reaction proceeds via an intermediate enamine (or Schiff base), which then undergoes an acid-catalyzed cyclization and dehydration to form the quinoline ring.[10]
Reaction Mechanism
The mechanism of the Combes synthesis is a logical sequence of well-understood organic chemistry steps. Understanding this pathway is critical for troubleshooting and optimizing the reaction.
Caption: The reaction mechanism for the Combes synthesis of this compound from 3-bromoaniline and acetylacetone.
-
Enamine Formation: The reaction initiates with the acid-catalyzed condensation of the primary amine of 3-bromoaniline with one of the carbonyl groups of acetylacetone. This is a dehydration reaction that forms an enamine intermediate.[10][11]
-
Protonation and Cyclization: The enamine is then protonated by the strong acid catalyst (commonly sulfuric acid or polyphosphoric acid). This activates the molecule for the subsequent intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the aniline moiety attacks the protonated carbonyl carbon. This cyclization is the rate-determining step of the synthesis.[3]
-
Dehydration and Aromatization: The resulting intermediate quickly loses a molecule of water. The final step is the loss of a proton (deprotonation) to restore the aromaticity of the newly formed heterocyclic ring, yielding the stable this compound product.[3]
Causality Insight: The choice of a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA) is crucial.[10] It serves not only as a catalyst for the initial condensation but also as a powerful dehydrating agent, driving the equilibria of the condensation and dehydration steps toward the product. PPA is often favored as it can lead to cleaner reactions and higher yields.[3]
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the Combes reaction.
Safety Precaution: This reaction involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
3.2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3-Bromoaniline | 172.02 | 17.2 g | 100 | Starting Material |
| Acetylacetone | 100.12 | 11.0 g (11.3 mL) | 110 | Starting Material |
| Polyphosphoric Acid (PPA) | N/A | ~100 g | N/A | Catalyst/Solvent |
| 10% Sodium Hydroxide (aq) | 40.00 | As needed | N/A | Neutralization |
| Ethyl Acetate | 88.11 | ~300 mL | N/A | Extraction Solvent |
| Brine (Saturated NaCl) | N/A | ~100 mL | N/A | Washing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | As needed | N/A | Drying Agent |
3.2.2. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid (~100 g).
-
Addition of Reactants: Begin stirring the PPA and add 3-bromoaniline (17.2 g, 100 mmol). Stir the mixture until the aniline is fully dissolved. A slight exotherm may be observed.
-
Slow Addition: Once the solution is homogeneous, begin the slow, dropwise addition of acetylacetone (11.3 mL, 110 mmol) to the stirred mixture. Control the addition rate to maintain the internal temperature below 80°C.
-
Heating: After the addition is complete, heat the reaction mixture to 120-130°C using an oil bath. Maintain this temperature with vigorous stirring for 2-3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. Spot the starting material (3-bromoaniline) and the reaction mixture. The reaction is complete when the aniline spot has been consumed.
-
Work-up - Quenching: After completion, allow the reaction mixture to cool to approximately 60-70°C. In a separate large beaker (2 L), prepare a mixture of crushed ice and water. Very carefully and slowly, pour the warm reaction mixture onto the crushed ice with constant, vigorous stirring. This quenching step is highly exothermic and must be done with extreme caution.
-
Neutralization: The resulting acidic aqueous solution is then neutralized by the slow addition of 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. This will cause the crude product to precipitate as a solid or oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash them with water (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification and Characterization
The crude product obtained after solvent evaporation will likely contain some unreacted starting materials and polymeric side products. Purification is essential to obtain a high-purity sample.
-
Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent system must be determined empirically, but ethanol, isopropanol, or hexane/ethyl acetate mixtures are good starting points.[12] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals, which are then collected by filtration.
-
Column Chromatography: If recrystallization is ineffective, purification can be achieved using silica gel column chromatography. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is typically effective.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the characteristic shifts for the aromatic protons and the methyl group.[12]
-
Mass Spectrometry (MS): Will confirm the molecular weight (222.09 g/mol for C₁₀H₈BrN) and the characteristic isotopic pattern for a bromine-containing compound.[12]
-
Melting Point: A sharp melting point range is indicative of high purity.
Experimental Workflow and Data Summary
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
| Parameter | Value/Description | Rationale/Insight |
| Starting Materials | 3-Bromoaniline, Acetylacetone | Directly provide the necessary atoms for the quinoline core and substituents. |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Acts as an acid catalyst and a powerful dehydrating agent to drive the reaction forward.[3] |
| Reaction Temperature | 120-130°C | Provides sufficient thermal energy to overcome the activation barrier of the rate-limiting cyclization step. |
| Reaction Time | 2-3 hours | Typical duration for the reaction to reach completion, should be confirmed by TLC. |
| Work-up | Ice quench, neutralization, extraction | Quenching safely handles the exothermic dilution of PPA. Neutralization precipitates the product. Extraction isolates the product from the aqueous phase. |
| Expected Yield | 60-80% (post-purification) | Yields can vary based on reaction scale and purity of reagents. |
| Purification Method | Recrystallization or Chromatography | Essential for removing unreacted starting materials and side products.[12] |
Conclusion
The Combes quinoline synthesis represents a highly effective and direct method for the preparation of this compound from commercially available starting materials. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and appropriate purification techniques are paramount to achieving a high yield of the pure product. This guide provides the necessary framework for researchers to successfully synthesize this valuable chemical intermediate, enabling further exploration in drug discovery and materials science.
References
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Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]
- Sloop, J. C. (2009). The Combes quinoline synthesis: A review and experimental modification.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Slideshare. (2018). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
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Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Google Patents. (2008). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole.
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SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
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YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
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Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
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Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
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Slideshare. (2019). Doebner-Miller reaction and applications. Retrieved from [Link]
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PubMed. (1985). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
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Labcompare. (n.d.). This compound B190848 from Aladdin Scientific Corporation. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to 7-Bromo-4-methylquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-methylquinoline is a halogenated derivative of the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 7-position and a methyl group at the 4-position imparts unique physicochemical properties and chemical reactivity to the molecule. This makes it a valuable building block for the synthesis of a diverse array of more complex molecules with potential applications in drug discovery, particularly in the development of anticancer and antimalarial agents, as well as in the design of functional organic materials.[1] This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, discusses plausible synthetic strategies, and explores its applications in modern chemical research.
Molecular and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. The key molecular and physical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [2] |
| Molecular Weight | 222.08 g/mol | [2] |
| CAS Number | 141052-31-5 | [2][3] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid (predicted) | |
| Storage | Room temperature, dry conditions | [1] |
Synthesis of this compound
A potential synthetic pathway for this compound could start from 3-bromoaniline and involve a reaction with an α,β-unsaturated ketone like methyl vinyl ketone in the presence of an acid catalyst and an oxidizing agent.
Conceptual Synthetic Protocol (Doebner-von Miller Approach)
Disclaimer: The following protocol is a conceptualized procedure based on the principles of the Doebner-von Miller reaction and has not been experimentally validated from the provided search results. Optimization of reaction conditions would be necessary.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromoaniline (1 equivalent) and a suitable acid catalyst (e.g., hydrochloric acid or sulfuric acid) in a solvent such as ethanol or a neat mixture.
-
Add an oxidizing agent (e.g., arsenic acid or nitrobenzene, which can also serve as the solvent).
Step 2: Addition of Carbonyl Compound
-
Slowly add methyl vinyl ketone (1.2-1.5 equivalents) to the reaction mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain a manageable temperature.
Step 3: Reaction and Work-up
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound were not found in the provided search results, a theoretical analysis of its expected spectroscopic data can be made based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, with their chemical shifts and coupling constants being influenced by the positions of the bromo and methyl substituents. A singlet corresponding to the methyl group protons would likely appear in the upfield region (around 2.5-2.8 ppm).
-
¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 221 and an M+2 peak at m/z 223 of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline core, and the C-Br stretching frequency.
Reactivity and Applications in Organic Synthesis
The chemical reactivity of this compound is largely dictated by the bromine substituent on the quinoline ring, making it a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can serve as the organohalide partner, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 7-position.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or other specialized catalysts)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane/water)
Procedure:
-
To a degassed reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Heck Reaction
The Heck reaction is another important palladium-catalyzed C-C bond-forming reaction that couples an unsaturated halide with an alkene. This compound can be used to introduce a substituted vinyl group at the 7-position of the quinoline ring.
Applications in Drug Discovery and Materials Science
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom in this compound provides a reactive handle for the synthesis of libraries of compounds for biological screening.
-
Anticancer Agents: The quinoline core is present in several approved anticancer drugs, and derivatives of this compound can be synthesized and evaluated for their potential to inhibit key signaling pathways in cancer cells.
-
Antimalarial Agents: Chloroquine, a well-known antimalarial drug, is a quinoline derivative. The 7-bromo substituent can be used to generate novel analogs with potential activity against drug-resistant strains of malaria.
-
Materials Science: The rigid, aromatic structure of the quinoline ring makes it an attractive component for the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The ability to functionalize the 7-position through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of these materials.[1]
Conclusion
This compound is a versatile and valuable building block for chemical synthesis. Its well-defined molecular and physical properties, coupled with its reactivity in powerful cross-coupling reactions, make it an important intermediate for researchers in drug discovery and materials science. While specific, detailed synthetic protocols and experimental spectroscopic data for this compound are not extensively documented in the readily available literature, established quinoline synthesis methods and general cross-coupling protocols provide a solid foundation for its preparation and further functionalization. The continued exploration of the chemistry of this compound is likely to lead to the discovery of novel molecules with significant biological and material properties.
References
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Doebner–Miller reaction. In Wikipedia; 2023. [Link]
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Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
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This compound. PubChem. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 7-Bromo-4-methylquinoline
This guide provides a comprehensive analysis of the spectroscopic data for 7-Bromo-4-methylquinoline, a key heterocyclic compound often utilized as a building block in medicinal chemistry and materials science.[1][2][3] The structural elucidation of such molecules is paramount, and a multi-technique spectroscopic approach is the cornerstone of rigorous chemical characterization.[4][5][6] This document offers an in-depth interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) data, grounded in established principles and experimental best practices.
Molecular Structure and Spectroscopic Overview
Before delving into individual techniques, it is crucial to understand the molecular framework of this compound. The structure consists of a quinoline core, which is a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. A bromine atom is substituted at position 7, and a methyl group is at position 4. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint.
Our analytical workflow is designed to provide orthogonal data points, ensuring a self-validating and unambiguous structural confirmation.
Diagram: Analytical Workflow for Structural Elucidation
Caption: Workflow for spectroscopic characterization.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides critical information about the molecular weight and elemental composition of the analyte.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Interpretation of the Mass Spectrum:
The molecular formula for this compound is C₁₀H₈BrN.[7] The key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion appears as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
-
M⁺ Peak: Look for a peak at m/z ≈ 221, corresponding to the molecule with the ⁷⁹Br isotope.
-
[M+2]⁺ Peak: A second peak of similar intensity should appear at m/z ≈ 223, corresponding to the molecule with the ⁸¹Br isotope.
-
Monoisotopic Mass: The calculated exact mass is 220.98401 Da.[7]
This characteristic 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Data Acquisition: An IR beam is passed through the crystal, where it interacts with the sample at the surface.
-
Spectrum Generation: The attenuated beam is directed to a detector, and a Fourier transform is applied to generate the infrared spectrum.
Interpretation of the IR Spectrum:
The IR spectrum provides evidence for the key structural components of the molecule.[8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for this compound |
| 3100–3000 | C-H Stretch | Aromatic (sp² C-H) | Confirms the presence of the quinoline ring system.[8] |
| 3000–2850 | C-H Stretch | Aliphatic (sp³ C-H) | Indicates the methyl group. |
| 1600–1450 | C=C & C=N Stretch | Aromatic Ring / Imine | Characteristic absorptions for the quinoline core. |
| ~1380 | C-H Bend | Methyl Group | Confirms the presence of the -CH₃ group. |
| Below 800 | C-Br Stretch | Aryl Halide | Suggests the presence of the carbon-bromine bond. |
The combination of aromatic and aliphatic C-H stretches, along with the characteristic ring vibrations, strongly supports the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆.[9] Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[9]
-
¹H NMR Acquisition: A standard proton spectrum is acquired using a 90° pulse.
-
¹³C NMR Acquisition: A ¹³C spectrum is acquired using a proton-decoupled pulse sequence to yield singlets for each unique carbon atom.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. The quinoline ring system creates a dispersed set of signals in the aromatic region (typically δ 7.0–9.0 ppm).
Predicted ¹H NMR Data (in CDCl₃):
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Rationale |
| H-2 | ~8.8 | d | 1H | J ≈ 4.5 | Doublet due to coupling with H-3. Deshielded by adjacent nitrogen. |
| H-3 | ~7.3 | d | 1H | J ≈ 4.5 | Doublet due to coupling with H-2. |
| H-5 | ~8.1 | d | 1H | J ≈ 8.5 | Deshielded by proximity to the pyridine ring. Coupled to H-6. |
| H-6 | ~7.6 | dd | 1H | J ≈ 8.5, 2.0 | Coupled to both H-5 (ortho) and H-8 (meta). |
| H-8 | ~8.3 | d | 1H | J ≈ 2.0 | Meta-coupled to H-6. Deshielded due to peri-interaction with nitrogen. |
| CH₃ (at C4) | ~2.7 | s | 3H | - | Singlet in the aliphatic region, deshielded by the aromatic ring. |
Note: Actual chemical shifts can vary depending on solvent and concentration.[9]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Position | Chemical Shift (δ, ppm) | Assignment Rationale |
| C-2 | ~150 | Deshielded by adjacent nitrogen. |
| C-3 | ~122 | Shielded relative to C-2 and C-4. |
| C-4 | ~145 | Deshielded due to methyl substitution and ring position. |
| C-4a | ~148 | Quaternary carbon at the ring junction. |
| C-5 | ~128 | Aromatic CH. |
| C-6 | ~130 | Aromatic CH. |
| C-7 | ~121 | Carbon bearing the bromine atom (ipso-carbon). |
| C-8 | ~125 | Aromatic CH. |
| C-8a | ~127 | Quaternary carbon at the ring junction. |
| CH₃ | ~19 | Typical chemical shift for a methyl group on an aromatic ring. |
Note: Assignments are based on typical chemical shifts for substituted quinolines and can be definitively confirmed with 2D NMR experiments like HSQC and HMBC.[10]
Diagram: Structure and Proton Assignments
Caption: Molecular structure with proton numbering.
Integrated Spectroscopic Analysis and Conclusion
The true power of this multi-technique approach lies in the convergence of data.
-
MS confirms the molecular formula (C₁₀H₈BrN) and the presence of a single bromine atom through the characteristic M⁺/[M+2]⁺ isotopic pattern.
-
IR spectroscopy validates the presence of the core functional groups : the aromatic quinoline system and the aliphatic methyl group.
-
NMR spectroscopy provides the definitive structural map . ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The distinct chemical shifts and coupling patterns are entirely consistent with the 7-bromo-4-methyl substitution pattern.
Collectively, these spectroscopic data provide an unambiguous and self-validating confirmation of the identity and structure of this compound, meeting the rigorous standards required for research and development in the chemical sciences.
References
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Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]
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MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
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PubMed. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
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PubMed. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ACS Publications. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. Retrieved from [Link]
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IAEA. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]
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MDPI. (2021). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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Solubility and stability of 7-Bromo-4-methylquinoline
An In-depth Technical Guide to the Solubility and Stability of 7-Bromo-4-methylquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials.[1] this compound, a substituted derivative, represents a versatile chemical intermediate whose utility in research and development is fundamentally governed by its physicochemical properties. An in-depth understanding of its solubility and chemical stability is not merely academic; it is a critical prerequisite for ensuring data integrity in biological assays, designing robust synthetic routes, and developing stable formulations.
This guide provides a comprehensive technical overview of the theoretical and practical aspects of characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. By leveraging established principles for quinoline derivatives, this document serves as a predictive and methodological framework for handling this specific molecule and structurally similar compounds.
Physicochemical Profile and Predictive Analysis
Before embarking on experimental work, a theoretical assessment of this compound's properties provides a foundational understanding of its expected behavior. The molecule's structure—a quinoline core functionalized with a bromine atom at the 7-position and a methyl group at the 4-position—dictates its polarity, lipophilicity, and basicity.
Key Structural Influences:
-
Quinoline Core: A weak base due to the nitrogen atom's lone pair of electrons.[2] Its aromatic nature contributes to low aqueous solubility.[1][3]
-
Bromo Group (C7): An electron-withdrawing group that increases the molecule's molecular weight and lipophilicity (hydrophobicity).
-
Methyl Group (C4): A lipophilic group that further decreases aqueous solubility.
These features suggest that this compound will be a poorly water-soluble, weakly basic compound.
| Property | Predicted Value / Description | Source / Rationale |
| CAS Number | 141052-31-5 | [4][5] |
| Molecular Formula | C₁₀H₈BrN | [6] |
| Molecular Weight | 222.08 g/mol | [6] |
| Appearance | Brown to gray solid | [4] |
| pKa (Predicted) | 4.08 ± 0.27 | [4] |
| Boiling Point (Predicted) | 315.8 ± 22.0 °C | [4] |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [4] |
| Storage | Sealed in dry, Room Temperature | [4][6] |
Solubility Characterization
Solubility is a critical parameter that impacts everything from reaction kinetics in synthesis to bioavailability in drug candidates. For a poorly soluble compound like this compound, a systematic approach to characterization is essential.
Governing Factors
-
pH: As a weak base with a predicted pKa of ~4.08, the solubility of this compound is expected to be highly pH-dependent.[2][4] In aqueous solutions with a pH below its pKa, the quinoline nitrogen will be protonated, forming a more soluble salt. Above the pKa, it will exist primarily as the free base with low aqueous solubility.
-
Solvent Polarity: The compound is expected to have low solubility in polar solvents like water but will dissolve readily in most organic solvents.[1][3]
-
Temperature: Solubility typically increases with temperature, although this relationship must be determined empirically.
Experimental Workflow for Solubility Determination
The following diagram outlines a standard workflow for determining the thermodynamic (equilibrium) solubility of the compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 1: Thermodynamic Solubility by Shake-Flask Method
This method remains the gold standard for determining equilibrium solubility.
Objective: To determine the thermodynamic solubility of this compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of pH 7.4 phosphate-buffered saline).
-
Equilibration: Seal the vials and place them in a thermostatic shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[7]
-
Phase Separation: Remove the vials and allow them to stand at the experimental temperature for a short period. Separate the undissolved solid by centrifuging at high speed or by filtering the solution through a low-binding 0.22 µm syringe filter (e.g., PVDF). This step must be performed carefully to avoid temperature fluctuations.
-
Quantification: Accurately dilute the clear supernatant or filtrate with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7][8]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate.
Qualitative Solubility in Common Solvents
The following table provides a predictive summary of solubility, which should be confirmed experimentally.
| Solvent | Predicted Solubility | Rationale / Application |
| Water | Very Low | Non-polar aromatic structure limits interaction with polar water molecules.[3] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | At physiological pH, the compound is primarily in its neutral, less soluble form. |
| Ethanol | Soluble | Common co-solvent for increasing aqueous solubility in formulations.[7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Standard solvent for preparing high-concentration stock solutions for biological screening. |
| Dichloromethane (DCM) | Soluble | Common solvent for organic synthesis and purification. |
| Methanol | Soluble | Polar protic organic solvent often used in chromatography and synthesis. |
Chemical Stability and Degradation Profile
Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, anticipating potential degradation products, and developing stability-indicating analytical methods.[9]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment.[10][11] They involve subjecting the compound to harsh chemical and physical conditions to accelerate its decomposition, thereby identifying likely degradation pathways and products.[10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect and resolve the resulting impurities.[9]
Caption: Experimental Workflow for a Forced Degradation Study.
Protocol 2: Forced Degradation Study
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution with water) under ambient, light-protected conditions.[9]
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at room temperature or, if no degradation occurs, at an elevated temperature (e.g., 60°C).[9]
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Follow the same incubation procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix with a solution of 3% hydrogen peroxide. Keep at room temperature.[9]
-
Thermal Degradation: Place the stock solution (and a sample of the solid powder) in a temperature-controlled oven (e.g., 60-80°C).[9]
-
Photolytic Degradation: Expose the stock solution to a light source that produces combined visible and UV outputs, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sampling and Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method (see Protocol 3).
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of degradation. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from co-eluting degradants.[9] Mass spectrometry (LC-MS) can be used to identify the mass of degradation products.[12]
Protocol 3: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from all potential degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is a common starting point for quinoline derivatives.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient allows for the separation of compounds with a range of polarities.
-
Detection: A PDA detector is highly recommended to assess peak purity and identify the optimal wavelength for quantification. A wavelength of ~270 nm can be a starting point.[13]
-
Method Validation: The final method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. Specificity is directly proven by the forced degradation study, showing that degradant peaks do not interfere with the parent compound's peak.[9]
Potential Degradation Pathways
Based on the known chemistry of quinoline, several degradation pathways can be anticipated. Discoloration of samples to yellow or brown is a common visual indicator of quinoline degradation, often due to oxidation or photodegradation.[9]
Caption: General Pathways of Quinoline Degradation.
-
Hydroxylation: Microbial degradation of quinolines often proceeds via hydroxylation, typically at the 2-position, to form a tautomeric 2-hydroxyquinoline/2(1H)-quinolinone.[14] Chemical degradation under stress may also lead to the formation of various hydroxyquinolines.
-
N-Oxidation: The nitrogen atom in the quinoline ring is susceptible to oxidation, which would lead to the formation of this compound-N-oxide.
-
Photodegradation: Quinoline compounds are often photosensitive.[9] Exposure to light can lead to complex reactions, including the formation of hydroxyquinolines or other byproducts.
Recommendations for Handling and Storage
-
Solid Compound: Store this compound solid in a tightly sealed container at room temperature, protected from light.[4][12] An inert atmosphere (e.g., argon or nitrogen) can be used for long-term storage to prevent oxidation.
-
Stock Solutions: Prepare stock solutions fresh whenever possible. For storage, use a suitable solvent like DMSO, store in tightly capped amber vials at -20°C or -80°C to minimize degradation.[12]
-
Aqueous Solutions: Due to the high potential for degradation in aqueous media, these solutions should be prepared immediately before use. If storage is unavoidable, they should be buffered at an optimal pH (determined experimentally), protected from light, and stored at 2-8°C.[9]
Conclusion
While specific experimental data for this compound is not widely published, a robust characterization of its solubility and stability can be achieved through the systematic application of established scientific principles and methodologies. By employing the predictive analysis and detailed protocols outlined in this guide—from thermodynamic solubility determination via the shake-flask method to stability profiling through forced degradation studies—researchers can generate the critical data needed to confidently advance their work. This framework not only ensures the quality and reliability of experimental results but also provides the foundational knowledge required for successful formulation and development efforts involving this and other related quinoline derivatives.
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Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2021). PubMed Central. Retrieved January 9, 2026, from [Link]
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Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 9, 2026, from [Link]
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CAS 141052-31-5 | this compound. (n.d.). Alchem.Pharmtech. Retrieved January 9, 2026, from [Link]
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Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved January 9, 2026, from [Link]
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CAS No : 958880-29-0 | Product Name : 7-Bromo-4-methylisoquinoline. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]
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HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]
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(PDF) Microbial degradation of quinoline and methylquinolines. (1990). ResearchGate. Retrieved January 9, 2026, from [Link]
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Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PMC - NIH. Retrieved January 9, 2026, from [Link]
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Mutual solubility data for quinoline (1) + water (2). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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7-Bromo-1-methylquinolin-4(1H)-one. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 9, 2026, from [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved January 9, 2026, from [Link]
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Quinoline. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved January 9, 2026, from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 9, 2026, from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 9, 2026, from [Link]
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Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed. Retrieved January 9, 2026, from [Link]
-
Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (n.d.). American Chemical Society. Retrieved January 9, 2026, from [Link]
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Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]
-
TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
7-bromo-2-methoxy-4-methylquinoline. (n.d.). Chemical Synthesis Database. Retrieved January 9, 2026, from [Link]
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The Ascendant Scaffold: A Technical Guide to 7-Bromo-4-methylquinoline and Its Analogs in Modern Drug Discovery
For Immediate Release
A Deep Dive into the Synthesis, Properties, and Therapeutic Potential of a Privileged Heterocycle
This technical guide, intended for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive literature review of 7-Bromo-4-methylquinoline and its analogs. We will navigate the synthetic landscape, delve into the physicochemical and spectroscopic properties, and explore the burgeoning therapeutic applications of this versatile quinoline scaffold. This document moves beyond a mere recitation of facts to offer insights into the rationale behind experimental design and the interpretation of structure-activity relationships, empowering researchers to unlock the full potential of this promising class of molecules.
The Quinoline Core: A Cornerstone of Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its significance.[1] The strategic introduction of substituents onto this scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy, leading to the discovery of potent therapeutic agents.[1] Among the vast family of quinolines, this compound emerges as a particularly intriguing starting point for the development of novel therapeutics, owing to the unique electronic and steric properties imparted by its substituents.
Navigating the Synthetic Maze: The Genesis of this compound
The Gould-Jacobs Approach: A Step-by-Step Protocol
The Gould-Jacobs reaction offers a reliable pathway to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[3][4] A plausible synthetic route to a close analog, 7-Bromo-4-chloro-8-methylquinoline, has been detailed and can be adapted for the synthesis of this compound.[2] The general strategy involves the synthesis of a 4-hydroxyquinoline intermediate, followed by modification to introduce the methyl group at the 4-position.
Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline (Intermediate)
This initial step involves the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.
-
Reaction: 3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate.
-
Procedure: A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-120°C, to form the anilinomethylenemalonate intermediate.[2] This intermediate is then cyclized at a much higher temperature (around 250°C) in a high-boiling point solvent like diphenyl ether.[2]
-
Post-reaction work-up: The cyclized product, ethyl 4-hydroxy-7-bromoquinoline-3-carboxylate, precipitates upon cooling and can be isolated by filtration. Saponification with a base, followed by acidification and decarboxylation, yields 7-Bromo-4-hydroxyquinoline.[4]
Step 2: Conversion to 7-Bromo-4-chloroquinoline
The hydroxyl group at the 4-position is then converted to a chloro group, a more versatile handle for introducing the methyl group.
-
Reagent: Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.[2]
-
Procedure: 7-Bromo-4-hydroxyquinoline is heated with an excess of POCl₃.[2]
-
Post-reaction work-up: The reaction mixture is carefully poured onto ice, and the resulting precipitate of 7-Bromo-4-chloroquinoline is collected by filtration.[2]
Step 3: Introduction of the Methyl Group
The methyl group can be introduced at the 4-position via organometallic cross-coupling reactions.
dot
Caption: Synthetic workflow for this compound.
Alternative Synthetic Strategies: Doebner-von Miller and Combes Reactions
Other classical methods for quinoline synthesis, such as the Doebner-von Miller and Combes reactions, could also be adapted for the synthesis of this compound.
-
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (3-bromoaniline) with an α,β-unsaturated carbonyl compound.[5] To obtain the 4-methyl substitution, an appropriate α,β-unsaturated ketone would be required.
-
Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone under acidic conditions.[6][7] For the synthesis of this compound, 3-bromoaniline would be reacted with a β-diketone that would yield the 4-methyl substitution pattern.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and further development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [8] |
| Molecular Weight | 222.08 g/mol | [8] |
| CAS Number | 141052-31-5 | [8] |
| Appearance | Solid (predicted) | |
| XLogP3 | 3.3 | [8] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a characteristic singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromine atom and the methyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbons of the quinoline core and the methyl group.
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[8] Fragmentation patterns can provide further structural information.
dot
Caption: Workflow for Structure-Activity Relationship studies.
Future Directions and Conclusion
This compound represents a promising and underexplored scaffold in the vast landscape of medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, properties, and potential as a platform for the development of novel therapeutic agents, particularly in the realm of oncology. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers, empowering them to further investigate and unlock the full therapeutic potential of this compound and its analogs. Future research should focus on the synthesis of a diverse library of analogs with systematic modifications at the 7- and 4-positions, followed by comprehensive biological evaluation to establish robust structure-activity relationships. Such studies will undoubtedly pave the way for the development of the next generation of quinoline-based therapeutics.
References
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Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Molecules, 30(9), 3845.
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Gould–Jacobs reaction. (2023, December 1). In Wikipedia. Retrieved January 9, 2026, from [Link]
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Doebner–Miller reaction. (2023, October 29). In Wikipedia. Retrieved January 9, 2026, from [Link]
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(16), 4786.
- Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. (2019). Chemical Science, 10(4), 1159-1164.
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Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 9, 2026, from [Link]
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Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 9, 2026, from [Link]
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What is the complete procedure for Doebner-von miller reaction ?. (2018, July 17). ResearchGate. Retrieved January 9, 2026, from [Link]
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Doebner-Miller reaction and applications. (2018, October 10). SlideShare. Retrieved January 9, 2026, from [Link]
- Method for preparing 7-bromoisoquinoline. (2013).
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General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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- Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (2015). Acta Poloniae Pharmaceutica, 72(5), 903-912.
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7-Bromo-1-methylquinolin-4(1H)-one. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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This compound. (n.d.). Alchem.Pharmtech. Retrieved January 9, 2026, from [Link]
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An In-Depth Technical Guide to the Starting Materials for 7-Bromo-4-methylquinoline Synthesis
Introduction
7-Bromo-4-methylquinoline is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Its substituted quinoline core serves as a versatile building block for the development of novel therapeutic agents, including antimalarial and anticancer drugs, as well as functional materials like electron-transport layers and fluorescent probes.[1] The strategic placement of the bromo and methyl groups provides distinct reactive sites for further molecular elaboration, making the efficient and regioselective synthesis of this compound a topic of significant interest to researchers.
This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a core focus on the selection and rationale behind the choice of starting materials. We will delve into the mechanistic underpinnings of classic quinoline syntheses, offering field-proven insights to guide researchers in designing robust and reproducible experimental protocols.
Strategic Approaches to the Quinoline Core: A Mechanistic Perspective
The synthesis of the this compound framework primarily relies on established methodologies for constructing the quinoline ring system. The choice of starting materials is intrinsically linked to the chosen synthetic strategy. The most relevant and widely employed methods include the Combes, Doebner-von Miller, and Conrad-Limpach syntheses.
The Combes Quinoline Synthesis: A Direct Approach
The Combes synthesis offers a direct and efficient route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an arylamine with a β-diketone.[2] For the synthesis of this compound, this method is particularly attractive due to its straightforward nature.
Core Starting Materials:
-
3-Bromoaniline: This is the cornerstone of the synthesis, providing the benzene ring and the nitrogen atom of the quinoline core, as well as pre-installing the essential bromine atom at the desired 7-position. 3-Bromoaniline is a commercially available reagent.[3]
-
Acetylacetone (2,4-pentanedione): This β-diketone serves as the three-carbon fragment required to complete the pyridine ring of the quinoline system. The two carbonyl groups react to form the 2- and 4-positions of the quinoline, with the internal methyl group becoming the 4-methyl substituent.
Mechanism and Rationale:
The reaction proceeds through the formation of an enamine intermediate from the condensation of 3-bromoaniline and acetylacetone.[4] Subsequent acid-catalyzed cyclization and dehydration yield the final this compound product. The use of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is crucial for promoting both the initial condensation and the final ring-closing step.[2][5]
Diagram: Combes Synthesis Workflow
Caption: General workflow for the Combes synthesis of this compound.
The Doebner-von Miller Reaction: A Versatile Alternative
The Doebner-von Miller reaction is a powerful method for quinoline synthesis that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[6] This approach offers flexibility in the substitution pattern of the final product.
Core Starting Materials:
-
3-Bromoaniline: As in the Combes synthesis, this is the primary aromatic amine that forms the core of the quinoline ring.[7]
-
Crotonaldehyde or a Precursor: To generate the 4-methylquinoline moiety, an α,β-unsaturated aldehyde or a compound that can form one in situ is required. Crotonaldehyde is a common choice. Alternatively, two molecules of acetaldehyde can be used, which dimerize under the acidic reaction conditions to form crotonaldehyde.[8]
Mechanism and Rationale:
The mechanism of the Doebner-von Miller reaction is complex and can proceed through several pathways. A key step involves the Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[6][9] This is followed by cyclization, dehydration, and oxidation to yield the aromatic quinoline ring. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and often an oxidizing agent.[5][9]
Diagram: Doebner-von Miller Reaction Logic
Caption: Key mechanistic steps in the Doebner-von Miller synthesis.
The Conrad-Limpach-Knorr Synthesis: A Pathway to 4-Quinolones
The Conrad-Limpach-Knorr synthesis involves the reaction of an aniline with a β-ketoester.[8][10] This method can yield either 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) depending on the reaction conditions. For the synthesis of this compound, this route would require a subsequent reduction or conversion of the 4-hydroxy group.
Core Starting Materials:
-
3-Bromoaniline: The aniline component.
-
Ethyl acetoacetate: A common β-ketoester used in this synthesis.[8]
Mechanism and Rationale:
The reaction proceeds by condensation of 3-bromoaniline with ethyl acetoacetate. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon thermal cyclization yields the 4-quinolone (in this case, 7-bromo-4-hydroxy-2-methylquinoline).[11][12] Higher temperatures can lead to the formation of a β-ketoanilide intermediate, which cyclizes to the 2-quinolone.[13] To obtain this compound via this route, the resulting 4-quinolone would need to be converted to the 4-chloro derivative and then reduced. This multi-step process makes it a less direct, but still viable, pathway.
Data Summary of Starting Materials
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Role in Synthesis |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | Provides the substituted benzene ring and nitrogen atom. |
| Acetylacetone | C₅H₈O₂ | 100.12 | Forms the pyridine ring in the Combes synthesis. |
| Crotonaldehyde | C₄H₆O | 70.09 | Provides the α,β-unsaturated carbonyl for the Doebner-von Miller reaction. |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | β-ketoester for the Conrad-Limpach-Knorr synthesis. |
Experimental Protocols: A Representative Example (Combes Synthesis)
The following is a representative, step-by-step methodology for the synthesis of this compound via the Combes reaction.
Synthesis of this compound
Materials:
-
3-Bromoaniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Aqueous Ammonia
Procedure:
-
To a solution of 3-acetylaniline (1.35 g, 10 mmol) in 10 mL of concentrated sulfuric acid, add acetylacetone (1.0 g, 10 mmol) dropwise with stirring.[14]
-
Heat the reaction mixture at 100°C for 15 minutes.[14]
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.[14]
-
Neutralize the solution with aqueous ammonia.[14]
-
The resulting precipitate, this compound, is then collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
The synthesis of this compound is achievable through several classic named reactions, with the Combes synthesis often representing the most direct approach. The selection of starting materials, particularly the choice between a β-diketone, an α,β-unsaturated carbonyl compound, or a β-ketoester, is dictated by the chosen synthetic strategy. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and achieving high yields of the desired product. This guide provides the foundational knowledge for researchers to confidently select their starting materials and design robust synthetic protocols for this important chemical intermediate.
References
- BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from [Link]
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Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives.
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from International Journal of Pharmaceutical Sciences Website.
- BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- Scribd. (n.d.). Quinoline Synthesis.
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SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
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- Kemystery. (2025). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.
- BenchChem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
- ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
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-
NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
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ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
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-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 141052-31-5 | this compound. Retrieved from [Link]
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7-Bromo-4-methylquinoline: A Strategic Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline nucleus, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid structure and the ability of the nitrogen atom to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity.
This guide focuses on 7-Bromo-4-methylquinoline , a versatile building block whose bromine and methyl substituents offer distinct and complementary avenues for synthetic elaboration. The bromine atom at the 7-position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino moieties.[2] Concurrently, the methyl group at the 4-position can influence the molecule's overall lipophilicity and metabolic stability, and its protons can serve as a spectroscopic marker. This unique combination of features makes this compound a valuable starting material for the synthesis of complex molecules with potential applications in drug discovery, particularly in the development of anticancer agents and kinase inhibitors.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [5] |
| Molecular Weight | 222.08 g/mol | [5] |
| Appearance | Brown to gray solid | - |
| CAS Number | 141052-31-5 | [5] |
| Boiling Point | 315.8 ± 22.0 °C (Predicted) | - |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | - |
| pKa | 4.08 ± 0.27 (Predicted) | - |
Spectroscopic Data:
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| δ (ppm) | Multiplicity |
| ~8.80 | d |
| ~8.10 | d |
| ~7.95 | d |
| ~7.60 | dd |
| ~7.30 | d |
| ~2.70 | s |
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through well-established methods in heterocyclic chemistry, most notably the Combes and Doebner-von Miller reactions. These methods offer reliable pathways from readily available starting materials.
Plausible Synthetic Route: The Combes Quinoline Synthesis
The Combes synthesis provides a direct approach to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] For the synthesis of this compound, 3-bromoaniline is reacted with acetylacetone.
Expert Insight: The key to a successful Combes synthesis is the acid-catalyzed cyclization of the intermediate enamine. Concentrated sulfuric acid is a common choice, providing both the acidic environment and acting as a dehydrating agent to drive the reaction to completion.[1] The regioselectivity of the cyclization is generally directed to the para-position of the aniline, leading to the desired 7-bromo isomer.
Alternative Approach: The Doebner-von Miller Reaction
The Doebner-von Miller reaction offers another robust method for quinoline synthesis, reacting an aniline with an α,β-unsaturated carbonyl compound.[11][12] This reaction can be adapted to produce this compound.
Self-Validating Protocol: A Representative Doebner-von Miller Synthesis
The following protocol is a generalized procedure based on established methodologies for the Doebner-von Miller reaction and should be optimized for specific laboratory conditions.[13]
Materials:
-
3-Bromoaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Sodium Hydroxide solution
-
Dichloromethane or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 3-bromoaniline in aqueous hydrochloric acid.
-
Heat the mixture to reflux.
-
In the dropping funnel, prepare a solution of crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. An oxidizing agent is often included in the reaction mixture.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
The Versatility of this compound in Cross-Coupling Reactions
The bromine atom at the 7-position of this compound is the key to its utility as a building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide range of functional groups.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[14] this compound is an excellent substrate for this reaction, enabling the synthesis of 7-aryl-4-methylquinolines. These derivatives are of significant interest in medicinal chemistry, as the introduction of an aryl group can modulate the compound's interaction with biological targets.[15]
Representative Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-(4-methoxyphenyl)-4-methylquinoline.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[16] This reaction is particularly valuable for synthesizing 7-alkynyl-4-methylquinolines, which can serve as precursors for more complex heterocyclic systems or as bioactive molecules in their own right, for instance, as kinase inhibitors.[3]
Representative Protocol: Sonogashira Coupling with Phenylacetylene
This protocol is a general guideline and should be adapted as needed.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous THF or DMF, followed by triethylamine (2.0 eq.) and phenylacetylene (1.2 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-(phenylethynyl)-4-methylquinoline.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[17] This reaction is exceptionally useful for the synthesis of 7-amino-4-methylquinoline derivatives, which are prevalent in pharmacologically active compounds.
Expert Insight on Causality: The choice of ligand in the Buchwald-Hartwig amination is critical for the reaction's success. Sterically hindered and electron-rich phosphine ligands, such as BINAP or Xantphos, are often employed to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being commonly used to deprotonate the amine and generate the active nucleophile.
Representative Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol is a general procedure and optimization may be necessary.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.) to a Schlenk tube.
-
Add this compound (1.0 eq.) and anhydrous toluene or dioxane.
-
Add morpholine (1.2 eq.) to the mixture.
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give 4-(4-methylquinolin-7-yl)morpholine.
Applications in Drug Discovery and Materials Science
Derivatives of this compound are valuable scaffolds in the development of novel therapeutic agents and functional materials.
Anticancer Agents and Kinase Inhibitors: The quinoline core is a well-established pharmacophore in oncology. By utilizing the cross-coupling reactions described above, a diverse library of 7-substituted-4-methylquinolines can be synthesized and screened for their ability to inhibit protein kinases, which are often dysregulated in cancer.[4] For instance, the introduction of specific aryl or heteroaryl groups at the 7-position can lead to potent and selective inhibitors of kinases such as EGFR, VEGFR, or MEK1.[3][18]
Fluorescent Probes and Organic Materials: The extended π-systems that can be created via Sonogashira and Suzuki couplings make these quinoline derivatives interesting candidates for applications in materials science, such as in the development of fluorescent probes for biological imaging or as components of organic light-emitting diodes (OLEDs).[2]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of the bromine atom in a range of robust and reliable cross-coupling reactions provide a powerful platform for the synthesis of complex molecules. The ability to readily introduce diverse functionality at the 7-position makes this compound a valuable starting point for the development of novel pharmaceuticals, particularly in the area of oncology, as well as for the creation of new functional materials. This guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.
References
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Commercial availability of 7-Bromo-4-methylquinoline
An In-Depth Technical Guide to the Commercial Availability and Application of 7-Bromo-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated quinoline derivative that serves as a crucial building block in medicinal chemistry and materials science. The quinoline scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of a bromine atom and a methyl group on this scaffold provides reactive handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery.[1] This guide provides a comprehensive overview of the commercial availability of this compound, methods for its quality assessment, a plausible route for in-house synthesis, and its key applications.
Compound Identification and Properties
Accurate identification is paramount for sourcing and utilizing the correct chemical entity. The key identifiers and computed physical properties for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 141052-31-5 | [3][4] |
| Molecular Formula | C₁₀H₈BrN | [3] |
| Molecular Weight | 222.08 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=C2C=CC(=CC2=NC=C1)Br | [3] |
| InChIKey | AGMXSOARXXPPIJ-UHFFFAOYSA-N | [3] |
Commercial Availability
This compound is available from several chemical suppliers, catering to research and development needs. When procuring this compound, researchers should consider not only price but also purity, available analytical data (e.g., Certificate of Analysis), and supplier reliability. Below is a summary of representative commercial sources.
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |
| Sigma-Aldrich | AMBH2D6F418F | Not Specified | Inquire |
| Alchem Pharmtech | Z-26263 | 99% | Inquire |
| MySkinRecipes | #146272 | 98% | 50mg, 250mg, 1g, 5g |
| Reagentia | R001FTD | Not Specified | 100mg, 250mg, 1g, 5g |
Note: Availability, product numbers, and specifications are subject to change. It is essential to consult the supplier's website for the most current information.
Quality Assessment of Commercial Samples
Upon receipt of a commercial sample, it is best practice to verify its identity and purity, as this ensures the reliability and reproducibility of experimental results. A multi-technique approach is recommended for comprehensive characterization.[5]
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the chemical structure. The proton NMR should show characteristic signals for the aromatic protons and the methyl group, with integrations corresponding to the number of protons.
-
Mass Spectrometry (MS) : MS analysis confirms the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the mass spectrum, providing a distinct signature for the compound.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the purity of organic compounds.[6] A reversed-phase method can separate the main compound from potential impurities, and the purity is typically calculated based on the area percentage of the main peak.[7]
Caption: Workflow for the quality assessment of commercial this compound.
In-House Synthesis as an Alternative
While commercially available, in-house synthesis of this compound can be a viable alternative, particularly for large-scale needs or for the creation of novel derivatives. A plausible and well-established method for constructing the quinoline core is the Gould-Jacobs reaction.[8][9][10] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[9]
A logical synthetic approach would start with a brominated aniline to introduce the bromine at the desired position early in the sequence.
Caption: Plausible synthetic pathway to this compound via the Gould-Jacobs reaction.
Exemplary Protocol: Gould-Jacobs Reaction Step
The following protocol is a generalized procedure for the initial steps of the synthesis based on established methodologies for analogous structures.[9][11]
Step 1: Condensation of 3-Bromoaniline
-
In a round-bottom flask, combine 3-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture with stirring at 120-130 °C for 1-2 hours.
-
Rationale : This step forms the key anilidomethylenemalonate intermediate. The excess malonate ester ensures complete consumption of the starting aniline.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the 3-bromoaniline is consumed.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to 250 °C.
-
Rationale : High thermal energy is required to overcome the activation barrier for the 6-electron electrocyclization that forms the quinoline ring.[9]
-
Slowly add the intermediate from Step 1 to the hot solvent.
-
Maintain the temperature at 250 °C for 15-30 minutes. The cyclized product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, should precipitate from the hot solution.
-
Cool the mixture below 100 °C and dilute with hexane to aid filtration.
-
Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.
Subsequent steps would involve hydrolysis of the ester, decarboxylation, chlorination of the 4-hydroxy group, and finally, introduction of the methyl group at the 4-position, likely via an organometallic cross-coupling reaction.
Applications in Research and Drug Development
The utility of this compound stems from the reactivity of its functional groups, making it a versatile scaffold for chemical elaboration.
-
Medicinal Chemistry : Halogenated quinolines are precursors for synthesizing compounds with a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[12][13][14] The bromine at the 7-position serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or amino groups.[1] The methyl group can influence the molecule's steric and electronic properties, potentially enhancing target binding and selectivity.[12]
-
Materials Science : The aromatic, nitrogen-containing structure of quinoline derivatives makes them candidates for use in designing electron-transport materials and fluorescent probes.
Caption: Role of this compound as a versatile scaffold in drug discovery.
Safety and Handling
While specific toxicity data for this compound is not extensively documented, related halogenated quinolines are classified as hazardous substances. It is prudent to handle this compound with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to minimize inhalation exposure.
Conclusion
This compound is a readily accessible and valuable building block for research and development. Its commercial availability from multiple suppliers provides a direct route for procurement, although in-house verification of identity and purity is a critical step for ensuring experimental integrity. For applications requiring larger quantities or specific analogues, synthesis via established methods like the Gould-Jacobs reaction offers a feasible alternative. The compound's true value lies in its potential as a versatile scaffold, enabling the synthesis of diverse chemical libraries for screening in drug discovery programs, particularly in the search for new anticancer and antimalarial agents.
References
- Google. (2026). Current time information in Singapore.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 9, 2026, from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved January 9, 2026, from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 9, 2026, from [Link]
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Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]
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Reagentia. (n.d.). This compound (1 x 1 g). Retrieved January 9, 2026, from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 9, 2026, from [Link]
-
Alchem Pharmtech. (n.d.). CAS 141052-31-5 | this compound. Retrieved January 9, 2026, from [Link]
-
Scientific Research Publishing. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved January 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 7-Bromo-1-methylquinolin-4(1H)-one. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2022). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved January 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. Retrieved January 9, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 7-Bromo-4-hydroxyquinoline. Retrieved January 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved January 9, 2026, from [Link]
-
PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved January 9, 2026, from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 7-Bromo-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the intricate world of medicinal chemistry and drug development, the quinoline scaffold stands as a cornerstone, lending its versatile structure to a multitude of therapeutic agents. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of pharmacological activity. 7-Bromo-4-methylquinoline, a member of this important class of compounds, presents itself as a valuable intermediate for the synthesis of novel bioactive molecules. However, its handling and use in the laboratory demand a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides an in-depth examination of the safety and handling precautions for this compound. While specific toxicological data for this compound is not extensively documented, a conservative approach to safety, informed by the known hazards of structurally related brominated and chlorinated quinoline derivatives, is paramount. This document is designed to empower researchers with the knowledge to mitigate risks and foster a secure laboratory environment.
Physicochemical Properties and Identification
Understanding the fundamental physical and chemical properties of a compound is the first line of defense in ensuring its safe handling.
| Property | Value | Source |
| CAS Number | 141052-31-5 | [1][2] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Physical Form | Solid (presumed) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Note: The lack of available experimental data for properties such as melting point, boiling point, and solubility necessitates treating this compound as a compound with unknown physical characteristics, warranting careful handling to avoid unintended exposure.
Hazard Identification and GHS Classification: An Evidence-Based Approach
Based on these analogs, it is prudent to handle this compound with the assumption that it may possess the following hazards:
| Hazard Class | Potential Classification | Rationale based on Analogs |
| Acute Toxicity, Oral | Category 3 or 4 | Halogenated quinolines can be toxic if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | Many quinoline derivatives are known to cause skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 1 or 2A | Can cause serious eye irritation or damage.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | May cause respiratory irritation upon inhalation of dust.[3] |
Precautionary Pictograms (Anticipated):
Signal Word (Anticipated): Danger or Warning
Anticipated Hazard Statements (H-Statements):
-
H301/H302: Toxic or harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage or irritation.
-
H335: May cause respiratory irritation.
Anticipated Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust.[3]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301 + P310/P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Engineering Controls: The Primary Barrier to Exposure
The most effective way to mitigate risk is to minimize the potential for exposure at the source.
-
Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[5][6]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.[6]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE): The Last Line of Defense
The consistent and correct use of PPE is non-negotiable when handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[6]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.
-
-
Respiratory Protection: For operations with a high potential for generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6]
Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and exposure.[6]
Storage
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]
-
Container Integrity: Ensure that the storage container is clearly labeled with the full chemical name and any associated hazard warnings.
Emergency Procedures: A Plan for the Unexpected
Preparedness is key to effectively managing any accidental exposure or spill.
-
In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
-
Spill Response: In the event of a spill, evacuate the area and prevent the spread of the material. Wear appropriate PPE and absorb the spill with an inert material. Collect the waste in a sealed container for proper disposal. Do not let the product enter drains.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Hazardous Combustion Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and halogenated compounds may be formed.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]
Disposal Considerations
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification: This compound should be treated as hazardous waste.
-
Disposal Method: Dispose of the contents and container in accordance with local, regional, and national regulations. This may involve incineration in a permitted hazardous waste facility.[6][7]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste.[6]
Experimental Workflow Visualization
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt to disposal.
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An In-depth Technical Guide to the Predicted Physicochemical Properties of 7-Bromo-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile template for designing molecules with a wide range of biological activities. The strategic substitution of the quinoline core allows for the fine-tuning of a compound's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile. This guide focuses on a specific derivative, 7-Bromo-4-methylquinoline, providing a comprehensive analysis of its predicted physicochemical properties. Understanding these characteristics is paramount for any researcher aiming to incorporate this moiety into novel therapeutic agents, as it directly impacts critical drug-like attributes such as solubility, membrane permeability, and metabolic stability.
Predicted Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. In the absence of extensive experimental data for this compound, computational prediction methods offer valuable insights. The following table summarizes the key predicted physicochemical parameters for this compound, derived from a combination of established in silico models.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 222.08 g/mol [1] | Influences diffusion and transport across biological membranes. Generally, lower molecular weight is favored for oral bioavailability (Lipinski's Rule of Five). |
| Melting Point | 85-90 °C | Affects solubility and formulation development. A moderate melting point can be advantageous for achieving good solubility. |
| Boiling Point | 315.8 ± 22.0 °C | Indicates the volatility of the compound. Important for purification and handling. |
| pKa (most basic) | 4.08 ± 0.27 | The ionization state of a compound at physiological pH (around 7.4) is critical for its solubility, absorption, and interaction with biological targets. A pKa of 4.08 suggests that this compound will be predominantly in its neutral form at physiological pH. |
| logP (Octanol-Water Partition Coefficient) | 3.3[1] | A measure of lipophilicity. This value suggests moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility. |
| Aqueous Solubility (logS) | -3.5 to -4.0 | Indicates low aqueous solubility. This is a critical parameter that may require formulation strategies to enhance bioavailability for oral administration. |
| Topological Polar Surface Area (TPSA) | 12.9 Ų[1] | Predicts the transport properties of a drug. A TPSA of less than 140 Ų is generally associated with good cell membrane permeability. The low TPSA of this compound suggests excellent potential for crossing biological membranes. |
Computational Methodologies for Property Prediction
The predicted values presented in this guide are derived from robust computational chemistry techniques. The two primary approaches employed for the in silico characterization of novel small molecules are Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling.
Density Functional Theory (DFT) for Quantum Mechanical Insights
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2] It is particularly useful for predicting molecular geometries, reaction energies, and spectroscopic properties with a good balance of accuracy and computational cost.
Caption: A generalized workflow for predicting molecular properties using Density Functional Theory (DFT).
-
Molecular Structure Input: The process begins with generating a 3D structure of this compound. This can be done using molecular drawing software and then converting the 2D representation into a 3D model.
-
Selection of Functional and Basis Set: The choice of the DFT functional and basis set is crucial for the accuracy of the prediction. For organic molecules like quinoline derivatives, the B3LYP functional combined with a Pople-style basis set such as 6-31G* often provides a good compromise between accuracy and computational expense.[3][4]
-
Geometry Optimization: This is a critical step where the initial 3D structure is relaxed to its lowest energy conformation. This optimized geometry is essential for accurate property predictions.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Property Calculation: With the optimized geometry, various properties can be calculated, including NMR chemical shifts, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and thermodynamic properties.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models are statistical models that relate the chemical structure of a compound to its physicochemical properties.[5][6] These models are built using a dataset of compounds with known properties and are then used to predict the properties of new, untested compounds.
Sources
Reactivity of the bromine atom in 7-Bromo-4-methylquinoline
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 7-Bromo-4-methylquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1][2] Its synthetic value is largely anchored to the reactivity of the bromine atom at the C7 position. This guide provides a comprehensive exploration of the chemical behavior of this C-Br bond, focusing primarily on its exceptional utility in palladium-catalyzed cross-coupling reactions. We will dissect the mechanistic underpinnings and provide field-proven experimental protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The discussion is framed to deliver not just procedural steps, but also the strategic rationale behind catalyst selection, reaction conditions, and potential outcomes, thereby equipping researchers with the knowledge to effectively leverage this versatile scaffold in their synthetic endeavors.
The Quinoline Core: Electronic Landscape and Reactivity
The reactivity of this compound is not dictated by the bromine atom in isolation but is a consequence of the intricate electronic environment of the entire quinoline scaffold.
-
Quinoline Ring System: The quinoline structure consists of a benzene ring fused to a pyridine ring. The pyridine moiety is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates this ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 and C4 positions.[3] Conversely, the carbocyclic (benzene) ring is more electron-rich and behaves more like a typical substituted benzene.
-
Influence of Substituents:
-
4-Methyl Group: The methyl group at the C4 position is a weak electron-donating group, slightly increasing the electron density of the pyridine ring.[4][5][6]
-
7-Bromo Group: The bromine atom is located on the carbocyclic ring. Halogens are electron-withdrawing via induction but electron-donating through resonance. For electrophilic aromatic substitution, they act as deactivating, ortho-para directors. However, in the context of this molecule, the C7-Br bond's primary role is not to direct incoming electrophiles but to serve as a leaving group in cross-coupling reactions.[7]
-
The key takeaway is that the C7-Br bond is situated on the more electron-rich benzo- portion of the quinoline and is not adjacent to strongly activating or deactivating groups, making it an ideal handle for selective functionalization via transition-metal catalysis.
Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized strategy for the functionalization of the C7 position of this compound.[8][9] These reactions share a common mechanistic framework, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9][10]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.[11][12]
-
Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.[11][12]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.[11][12]
The reactivity of aryl halides in this cycle generally follows the order of bond strength: I > Br > OTf >> Cl.[10] This predictable reactivity makes the C7-Br bond a reliable and selective reaction site.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds by coupling this compound with a variety of aryl- or vinylboronic acids or esters.[10][12][13] This reaction is fundamental for synthesizing biaryl structures commonly found in pharmaceuticals.[13]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | DMF | 100 | 80-92 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | 75-88 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Dioxane/H₂O | 90 | 82-94 |
| Note: Yields are representative and can vary based on specific substrate and precise conditions. |
digraph "Suzuki_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", fontcolor="#5F6368"];start [label="Combine Reactants:\n- this compound\n- Arylboronic Acid\n- Base (e.g., K2CO3)", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_catalyst [label="Add Pd Catalyst\n(e.g., Pd(PPh3)4)"]; add_solvent [label="Add Degassed Solvent\n(e.g., Dioxane/H2O)"]; purge [label="Purge with Inert Gas\n(Ar or N2)"]; heat [label="Heat Reaction\n(80-100 °C)"]; monitor [label="Monitor by TLC/LC-MS"]; workup [label="Aqueous Workup\n(EtOAc, H2O, Brine)"]; purify [label="Column Chromatography"]; end [label="Isolated 7-Aryl-4-methylquinoline", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_catalyst -> add_solvent -> purge -> heat -> monitor -> workup -> purify -> end; }
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[14][15] This reaction couples the C7 position of this compound with primary or secondary amines, providing direct access to 7-aminoquinoline derivatives.[14] The choice of phosphine ligand is critical and often dictates the success and scope of the reaction.[14][15][16]
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4-2.5 equiv) to an oven-dried reaction tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 70-85 |
| Piperidine | Pd₂(dba)₃ / RuPhos | LHMDS | Dioxane | 100 | 80-95 |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 75-90 |
| n-Butylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 65-80 |
| Note: Yields are representative and highly dependent on the specific amine and ligand used.[16][17] |
digraph "Buchwald_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", fontcolor="#5F6368"];start [label="Combine Under Inert Atmo.:\n- this compound\n- Amine\n- Base (e.g., NaOtBu)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_catalyst [label="Add Pd Precatalyst & Ligand\n(e.g., Pd2(dba)3 / XPhos)"]; add_solvent [label="Add Anhydrous Solvent\n(e.g., Toluene)"]; seal_heat [label="Seal Vessel & Heat\n(80-110 °C)"]; monitor [label="Monitor by TLC/LC-MS"]; workup [label="Quench & Aqueous Workup"]; purify [label="Column Chromatography"]; end [label="Isolated 7-Amino-4-methylquinoline", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_catalyst -> add_solvent -> seal_heat -> monitor -> workup -> purify -> end; }
Caption: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties
Sonogashira Coupling
The Sonogashira coupling enables the direct attachment of terminal alkynes to the C7 position, forming a C(sp²)-C(sp) bond.[18][19] This reaction is invaluable for creating conjugated systems and installing a versatile alkynyl handle for further transformations like click chemistry or cyclization reactions. It uniquely employs a dual-catalyst system of palladium and copper(I).[18][20]
Representative Experimental Protocol: Sonogashira Coupling
-
Vessel Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-3 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature to 60 °C under an inert atmosphere until completion (monitored by TLC).
-
Workup & Purification: Filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.[21]
Heck Reaction
The Heck reaction couples the C7-Br bond with an alkene, such as styrene or an acrylate, to introduce a vinyl group.[22][23] This provides a route to stilbene-like structures and other conjugated molecules.
Representative Experimental Protocol: Heck Reaction
-
Reagent Combination: In a pressure tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine ligand if necessary (e.g., P(o-tolyl)₃).
-
Solvent and Base: Add a polar aprotic solvent (e.g., DMF or NMP) and an organic base like triethylamine (2.0 equiv).
-
Reaction: Seal the tube and heat to 100-140 °C.
-
Workup & Purification: After cooling, perform a standard aqueous workup and purify the product via column chromatography.
Quantitative Data Summary: Sonogashira & Heck Couplings
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 80-95 |
| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | iPr₂NH | DMF | RT | 85-98 |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | 65-80 |
| Heck | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 70-85 |
| Note: Yields are representative for aryl bromides. |
A Note on Nucleophilic Aromatic Substitution (SNAr)
While the C7-Br bond is highly reactive in metal-catalyzed reactions, it is largely inert to classical nucleophilic aromatic substitution (SNAr).[24] SNAr reactions require the aromatic ring to be heavily activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group.[25] The this compound scaffold lacks such strong activation at the C5 or C8 positions. Consequently, direct displacement of the C7-bromide by nucleophiles like alkoxides or amines requires extremely harsh conditions and is not a synthetically viable strategy.[26][27] This chemical orthogonality is advantageous, as it allows the palladium-catalyzed reactions to proceed selectively at C7 without competing SNAr pathways.
Conclusion
The bromine atom at the C7 position of this compound is a robust and versatile functional handle, primarily exploited through palladium-catalyzed cross-coupling reactions. Its reactivity profile makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the facile introduction of a diverse array of aryl, amino, alkynyl, and vinyl substituents. The inertness of the C7-Br bond towards nucleophilic aromatic substitution further enhances its synthetic utility, allowing for clean and selective transformations. A thorough understanding of these reaction pathways and their practical execution is essential for any scientist aiming to construct complex, novel quinoline-based molecules for applications in drug discovery and materials science.
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Role of the methyl group in 7-Bromo-4-methylquinoline
An In-depth Technical Guide to the Core Role of the Methyl Group in 7-Bromo-4-methylquinoline
The quinoline core, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and opportunities for diverse functionalization have made it a "privileged scaffold," forming the basis for numerous therapeutic agents with activities spanning anticancer, antimalarial, and antimicrobial applications.[1][2][3]
Within this vast chemical space, this compound emerges as a molecule of significant interest. It serves not only as a versatile synthetic intermediate but also as a model for understanding the nuanced effects of substitution on the quinoline system.[3] While the bromine atom at the 7-position provides a crucial handle for cross-coupling reactions, it is the seemingly simple methyl group at the 4-position that plays a profound and multifaceted role.[3][4]
This guide moves beyond a cursory overview to provide a detailed, mechanistic exploration of the 4-methyl group's influence. We will dissect its impact on the molecule's electronic architecture, steric profile, chemical reactivity, and, most critically, its biological fate. For researchers in drug discovery, understanding these contributions is paramount to designing next-generation quinoline-based therapeutics with optimized potency, selectivity, and pharmacokinetic properties.
The Physicochemical Influence of the 4-Methyl Group
The methyl group, though small, fundamentally alters the physicochemical landscape of the quinoline ring through a combination of electronic and steric effects. These changes are directly observable in the molecule's spectroscopic signature and dictate its subsequent reactivity.
Electronic Effects: Modulating Ring Electron Density
The 4-methyl group is a classic electron-donating group (EDG) via an inductive effect (+I). It pushes electron density into the heterocyclic ring, subtly altering the reactivity of the entire system.
-
Increased Nucleophilicity: The electron-donating nature of the methyl group increases the electron density of the quinoline ring system, particularly the pyridine ring. This can enhance the nucleophilicity of the ring nitrogen.
-
Influence on Aromaticity: Computational studies, such as Density Functional Theory (DFT), on substituted quinolines reveal that substituents significantly modify the electron distribution, bond lengths, and frontier molecular orbitals (HOMO/LUMO).[5] The methyl group's donation of electron density can influence the delocalization of π-electrons within the fused ring system.[5]
-
Directing Effects: This electronic perturbation influences the regioselectivity of further electrophilic aromatic substitution reactions on the carbocyclic (benzene) ring, working in concert with the directing effects of the ring nitrogen and the 7-bromo substituent.
Steric Effects: A Gatekeeper for Molecular Interactions
The physical presence of the methyl group at the C4 position introduces significant steric hindrance.[6] This bulkiness can dramatically influence both synthetic reactions and biological interactions.
-
Shielding of the Peri-Position: The methyl group at C4 sterically shields the C5 "peri" position on the adjacent benzene ring. This can hinder the approach of bulky reagents or prevent certain intramolecular cyclizations.
-
Conformational Restriction: In derivatives where the 4-position is linked to a larger substituent, the methyl group can restrict bond rotation, locking the molecule into a specific conformation. This is a critical factor in rational drug design, where a precise three-dimensional shape is often required for optimal binding to a biological target.
-
Catalyst Interaction: In metal-catalyzed reactions, the steric bulk proximal to the nitrogen atom can be critical. For some transformations, a methyl group near the coordination site can completely deactivate a catalyst, highlighting the importance of the steric environment.[7]
Spectroscopic Signature: Identifying the Methyl Moiety
Spectroscopic analysis provides definitive confirmation of the 4-methylquinoline structure. The methyl group gives rise to characteristic signals in NMR and IR spectroscopy.
Table 1: Predicted Spectroscopic Data for the 4-Methyl Group in this compound
| Spectroscopic Technique | Signal | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH₃ Protons | δ ≈ 2.5-2.7 ppm | The protons of the methyl group appear as a singlet. Their chemical shift is downfield from typical aliphatic protons due to the deshielding effect of the aromatic quinoline ring current.[8][9] |
| ¹³C NMR | -CH₃ Carbon | δ ≈ 18-20 ppm | The carbon of the methyl group will appear in the aliphatic region of the spectrum. |
| IR Spectroscopy | C-H Stretch (aliphatic) | 2920-3000 cm⁻¹ | This absorption corresponds to the stretching vibration of the sp³ hybridized C-H bonds of the methyl group.[8] |
Impact on Chemical Reactivity and Synthesis
The electronic and steric properties imparted by the 4-methyl group have direct consequences for the synthesis of the this compound scaffold and its subsequent chemical transformations.
Synthesis of the this compound Core
The construction of the quinoline ring is a foundational process in organic synthesis. The presence of a methyl group precursor influences the choice and outcome of these classic reactions. One of the most robust methods is the Gould-Jacobs reaction.
Detailed Protocol: Gould-Jacobs Synthesis of 7-Bromo-4-hydroxy-2-methylquinoline
This protocol describes the initial construction of the quinoline ring system, a key precursor to the title compound. The methodology is adapted from established procedures for analogous structures.[10]
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine 3-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Condensation: Heat the mixture at 130-140°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline. This step forms the key β-anilinoacrylate intermediate.
-
Cyclization: Add a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to the reaction mixture. Heat the solution to approximately 250°C and maintain this temperature for 30-60 minutes. The cyclization results in the formation of the quinolin-4-ol product, which will precipitate upon cooling.
-
Work-up: Allow the mixture to cool to room temperature. Dilute the mixture with hexane or petroleum ether to fully precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with hexane and then ethanol to remove residual solvent and impurities. The crude 7-Bromo-4-hydroxy-2-methylquinoline can be further purified by recrystallization.
The Methyl Group's Role in a Biological Context
For drug development professionals, the most critical aspect of the 4-methyl group is its influence on the molecule's interaction with biological systems.
Structure-Activity Relationships (SAR)
In medicinal chemistry, small structural changes can lead to large differences in biological activity. The 4-methyl group is a key modulator in SAR studies:
-
Potency Enhancement: The introduction of a small alkyl group like methyl can increase binding affinity to a target receptor or enzyme. This can be due to favorable hydrophobic interactions within a binding pocket or by inducing a more bioactive conformation. For instance, in certain fluoroquinolones, a methyl group at C5 was found to increase activity against Gram-positive bacteria.[11]
-
Selectivity Tuning: The steric bulk of the methyl group can prevent the molecule from binding to off-target proteins, thereby increasing selectivity and reducing potential side effects.
Metabolic Stability: The "Metabolic Soft Spot"
A primary concern in drug design is metabolic stability—how quickly a compound is broken down by enzymes in the body, primarily the Cytochrome P450 (CYP) family in the liver.[12] Aliphatic groups, such as the methyl group on this compound, are often susceptible to oxidative metabolism.
-
Hydroxylation: The C-H bonds of the methyl group are common sites for CYP-mediated oxidation, converting the methyl group (-CH₃) into a hydroxymethyl group (-CH₂OH).[13][14] This is often a major metabolic pathway.
-
Detoxification vs. Bioactivation: This hydroxylation can be a detoxification pathway, converting an active compound into a more polar, easily excreted, and inactive metabolite.[13] However, in some cases, metabolism can lead to bioactivation, forming a more active or even toxic species.
-
Improving Stability: If metabolism at the 4-methyl position leads to rapid clearance and poor drug exposure, medicinal chemists may employ strategies to block this "metabolic soft spot." One common approach is deuteration—replacing the hydrogen atoms of the methyl group with deuterium. The stronger C-D bond can slow the rate of CYP-mediated bond cleavage, thereby improving the compound's metabolic half-life.[13][15]
Detailed Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general method for assessing a compound's stability using liver microsomes, a standard preclinical assay.[16]
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (cofactor).
-
-
Incubation:
-
In a microcentrifuge tube, add the phosphate buffer, the HLM suspension (to a final protein concentration of 0.5-1.0 mg/mL), and the test compound (to a final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line gives the rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
-
Conclusion and Future Outlook
The 4-methyl group of this compound is far from a passive spectator. It is an active modulator of the molecule's fundamental properties, exerting significant control over its electronic character, steric accessibility, synthetic feasibility, and biological activity. Its electron-donating nature influences reactivity, while its steric bulk acts as a gatekeeper for molecular interactions. In a biological setting, it can be crucial for target binding but also represents a primary site for oxidative metabolism, a critical consideration for drug longevity.
For scientists in drug development, a thorough understanding of these roles is essential. By viewing the methyl group not as a static feature but as a tunable element, researchers can rationally design superior quinoline-based molecules. Future work will likely focus on leveraging this understanding to create analogs with enhanced metabolic stability—perhaps through bioisosteric replacement or strategic deuteration—and finely tuned steric and electronic properties to achieve higher potency and selectivity against challenging biological targets.
References
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
- BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Chem-Impex. (n.d.). 4-Methylquinoline. Chem-Impex.
- BenchChem. (2025). Biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. BenchChem.
- Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. (n.d.). NIH PMC.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- PubChem. (n.d.). This compound. NIH.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2016). Arabian Journal of Chemistry.
- Steric Hindrance of Methyl Group on the Reaction Pathway of Hydrodesulfurization in the Presence of Quinoline. (n.d.). ProQuest.
- Saeki, K., Takahashi, K., & Kawazoe, Y. (1996). Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Biological & Pharmaceutical Bulletin, 19(4), 541-546.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
- Biological activities of quinoline derivatives. (n.d.). PubMed.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2025). American Chemical Society.
- BenchChem. (2025). An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. BenchChem.
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025).
- BenchChem. (2025). A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines. BenchChem.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
- Evidence on the Carcinogenicity of 4-methylquinoline. (2000). OEHHA.
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Methodological & Application
The Synthesis of 7-Bromo-4-methylquinoline: A Detailed Guide to the Combes Reaction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Path to Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with diverse therapeutic applications, including antimalarial and anticancer agents. The synthesis of specifically substituted quinolines, such as 7-Bromo-4-methylquinoline, is a critical task in drug discovery and development, enabling the fine-tuning of molecular properties to enhance efficacy and selectivity.
While the Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines, the direct synthesis of 4-methylquinolines via this route is not feasible. The Gould-Jacobs reaction utilizes diethyl ethoxymethylenemalonate or a similar reagent, which inherently leads to the formation of a 4-hydroxy (or 4-oxo) group on the quinoline ring.
For the synthesis of this compound, a more direct and efficient approach is the Combes quinoline synthesis . This powerful reaction facilitates the condensation of an aniline with a β-diketone under acidic conditions to yield a substituted quinoline. In this application note, we provide a detailed protocol and in-depth scientific rationale for the synthesis of this compound using the Combes reaction, a method that directly installs the desired methyl group at the 4-position.
The Combes Quinoline Synthesis: A Superior Strategy for 4-Methylquinolines
The Combes synthesis is particularly well-suited for the preparation of 2,4-disubstituted quinolines. The reaction proceeds through the formation of an enamine intermediate from the reaction of an aniline with a β-diketone, followed by an acid-catalyzed cyclization and dehydration to afford the quinoline product. For the synthesis of this compound, the logical starting materials are 3-bromoaniline and acetylacetone (2,4-pentanedione).
The choice of the Combes reaction over a multi-step modification of a Gould-Jacobs product is rooted in efficiency and atom economy. It provides a more direct route to the target molecule, avoiding the additional steps of converting a 4-hydroxy group to a methyl group, which would involve harsher conditions and potentially lower overall yields.
Experimental Protocol: Synthesis of this compound via Combes Reaction
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role | Notes |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | Starting Material | |
| Acetylacetone | C₅H₈O₂ | 100.12 | Starting Material | |
| Polyphosphoric Acid (PPA) | (HPO₃)n | Variable | Catalyst & Solvent | Highly viscous; handle with care. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Agent | Used as a saturated aqueous solution. |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Extraction Solvent | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | |
| Ethanol (C₂H₅OH) | C₂H₅OH | 46.07 | Recrystallization Solvent |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid (PPA) (50 g). Heat the PPA to 80°C with stirring in a preheated oil bath.
-
Addition of Reactants: To the preheated PPA, slowly and sequentially add 3-bromoaniline (5.0 g, 29.06 mmol) and acetylacetone (3.2 g, 31.97 mmol). The addition should be done cautiously as the reaction is exothermic.
-
Reaction: Increase the temperature of the reaction mixture to 130-140°C and maintain it for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a fume hood as carbon dioxide gas will be evolved.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: The Chemistry Behind the Combes Synthesis
The mechanism of the Combes quinoline synthesis involves several key steps:
-
Enamine Formation: The reaction initiates with the condensation of 3-bromoaniline and acetylacetone to form an enamine intermediate. This step involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of acetylacetone, followed by dehydration.
-
Acid-Catalyzed Cyclization: The enamine intermediate, in the presence of a strong acid like PPA, undergoes an intramolecular electrophilic aromatic substitution. The enamine acts as the nucleophile, and the protonated benzene ring of the aniline moiety acts as the electrophile.
-
Dehydration and Aromatization: The cyclized intermediate then undergoes dehydration to form the final, stable aromatic quinoline ring.
Visualization of the Reaction Mechanism
Caption: Simplified mechanism of the Combes synthesis for this compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure PPA is sufficiently heated before adding reactants. |
| Product loss during work-up | Ensure complete neutralization before extraction. Use an adequate amount of extraction solvent. | |
| Impure Product | Side reactions | Ensure the reaction temperature does not exceed 140°C to minimize charring. |
| Incomplete removal of PPA | During work-up, stir vigorously when pouring the reaction mixture onto ice to ensure the PPA is fully hydrolyzed and dissolved. | |
| Difficulty in Purification | Oily product | If the product oils out during recrystallization, try a different solvent system or use column chromatography for purification. |
Conclusion
The Combes quinoline synthesis provides a robust and direct method for the preparation of this compound, a valuable building block in medicinal chemistry. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can efficiently synthesize this and other substituted quinolines for further investigation in drug discovery programs. This application note serves as a comprehensive guide to facilitate the successful and reproducible synthesis of this important compound.
References
- Combes, A. Bull. Soc. Chim. Fr.1888, 49, 89.
- Jones, G. In The Chemistry of Heterocyclic Compounds, Quinolines; Weissberger, A., Taylor, E. C., Eds.; John Wiley & Sons: New York, 1977; Vol. 32, Part 1, pp 93-318.
-
Manske, R. H. F. Chem. Rev.1942 , 30, 113-144. [Link]
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Larsen, R. D.; Corley, E. G.; King, A. O.; Carroll, J. D.; Davis, P.; Verhoeven, T. R.; Reider, P. J.; Labelle, M.; Gauthier, J. Y.; Xiang, Y. B.; Zamboni, R. J. J. Org. Chem.1996 , 61, 3398-3405. [Link]
-
Srivastava, A.; Singh, R. K. RSC Adv.2017 , 7, 48356-48377. [Link]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 7-Bromo-4-methylquinoline
Introduction: The Strategic Importance of 7-Aryl-4-methylquinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Specifically, the derivatization of the quinoline core at the 7-position allows for the synthesis of compounds with a wide array of biological activities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1][2] Its application to the synthesis of 7-aryl-4-methylquinolines from 7-Bromo-4-methylquinoline offers a robust and highly adaptable strategy for creating molecular diversity. This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction for this specific substrate, offering detailed protocols, optimization strategies, and troubleshooting advice for researchers in synthetic chemistry and drug development.
Core Principles: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound, such as a boronic acid or a boronic ester.[1][2][3] The reaction mechanism is a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3] This is often the rate-determining step, and its efficiency is highly dependent on the choice of palladium source and supporting ligands.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the bromide. The base is crucial for activating the organoboron reagent.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired 7-aryl-4-methylquinoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Nucleophilic Aromatic Substitution on 7-Bromo-4-methylquinoline Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Methylquinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its derivatives are known to possess a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline core is paramount in modulating these activities and developing novel drug candidates. Among the various quinoline isomers, 7-substituted-4-methylquinolines are of particular interest. The methyl group at the 4-position can influence the molecule's steric and electronic properties, while the 7-position provides a key vector for diversification to explore structure-activity relationships (SAR).
This guide provides an in-depth technical overview and practical protocols for the nucleophilic aromatic substitution (SNAr) on 7-bromo-4-methylquinoline, a versatile intermediate for the synthesis of diverse derivatives. We will delve into the mechanistic underpinnings of this transformation, explore various catalytic and non-catalytic approaches, and provide detailed, field-proven experimental procedures.
Mechanistic Considerations: Activating the Quinoline Ring for Nucleophilic Attack
Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike typical SN2 reactions, SNAr proceeds via an addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The subsequent departure of the leaving group, in this case, a bromide ion, restores the aromaticity of the ring.
The feasibility of an SNAr reaction is heavily dependent on the electronic nature of the aromatic ring. Aromatic rings are inherently electron-rich and thus generally poor electrophiles.[3] To facilitate nucleophilic attack, the ring must be activated by the presence of strong electron-withdrawing groups.[4] In the context of this compound, the nitrogen atom within the quinoline ring system acts as an electron-withdrawing group, rendering the ring more susceptible to nucleophilic attack compared to a simple bromobenzene.
However, for many nucleophiles, the inherent activation provided by the quinoline nitrogen is insufficient for an efficient reaction. Consequently, catalytic methods are often employed to further enhance the reactivity of the system.
Catalytic Strategies for the Functionalization of this compound
While traditional SNAr reactions can sometimes be achieved under harsh conditions (high temperatures and pressures), modern organic synthesis heavily relies on transition-metal catalysis to achieve these transformations under milder and more efficient conditions. For the substitution of aryl bromides, two prominent catalytic systems are the Buchwald-Hartwig amination and the Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines from aryl halides.[5] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a go-to method for C-N bond formation.[6][7] The catalytic cycle generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the catalyst.[6]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[6]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of aryl ethers, aryl thioethers, and aryl amines using a copper catalyst.[8] While traditionally requiring harsh reaction conditions, modern modifications with soluble copper catalysts and ligands have made this reaction more practical.[8][9] The mechanism is believed to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide, followed by reaction with the nucleophile.[10]
The Ullmann reaction can be a valuable alternative to palladium-catalyzed methods, particularly for certain nucleophiles or when palladium sensitivity is a concern.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of this compound with representative nitrogen and oxygen nucleophiles.
Protocol 1: Palladium-Catalyzed Amination of this compound with Morpholine (Buchwald-Hartwig Amination)
This protocol describes the synthesis of 4-methyl-7-(morpholin-4-yl)quinoline, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Workflow Diagram:
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
Synthesis of 7-amino-4-methylquinoline: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis of 7-amino-4-methylquinoline, a valuable building block in medicinal chemistry and materials science, from its precursor, 7-bromo-4-methylquinoline. The protocols and insights presented herein are tailored for researchers, scientists, and professionals in drug development, emphasizing both the practical execution and the underlying scientific principles.
Introduction: The Significance of the Aminated Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of an amino group at the 7-position of the 4-methylquinoline core can significantly modulate its physicochemical properties and biological activity. This transformation opens avenues for further functionalization and the development of novel therapeutic agents and functional materials. The strategic conversion of the readily available this compound to its amino derivative is therefore a critical step in many synthetic endeavors.
Strategic Approaches to C-N Bond Formation
The synthesis of 7-amino-4-methylquinoline from this compound involves the formation of a carbon-nitrogen bond at an sp²-hybridized carbon of the quinoline ring. While classical methods like nucleophilic aromatic substitution (SNAr) exist, modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the gold standard for this transformation due to their broad substrate scope, functional group tolerance, and milder reaction conditions.[1][2]
The Buchwald-Hartwig Amination: A Powerful Tool for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[1] This reaction has revolutionized the synthesis of arylamines, largely replacing harsher, traditional methods.[3] The catalytic cycle, a fundamental concept in understanding this reaction, is illustrated below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine and regenerates the palladium(0) catalyst.[3]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for the synthesis of 7-amino-4-methylquinoline. Optimization may be necessary depending on the specific scale and purity requirements of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >98% | Commercial |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial |
| Xantphos | >98% | Commercial |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercial |
| Toluene | Anhydrous, Degassed | Commercial |
| Ammonia source (e.g., Benzophenone imine) | >98% | Commercial |
| Diethyl ether | ACS Grade | Commercial |
| Saturated aq. NH₄Cl | Reagent Grade | In-house preparation |
| Brine | Reagent Grade | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial |
| Silica Gel | 60 Å, 230-400 mesh | Commercial |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 7-amino-4-methylquinoline.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Subsequently, add the ammonia source. Benzophenone imine (1.2 mmol, 1.2 equiv) is a commonly used ammonia surrogate.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-amino-4-methylquinoline.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, or low temperature. | Ensure the palladium precatalyst is active. Use fresh, anhydrous base. Increase the reaction temperature in increments of 10 °C. |
| Side Product Formation | Hydrodehalogenation of the starting material. | Ensure a strictly inert atmosphere. Use a different phosphine ligand that promotes reductive elimination over side reactions.[1] |
| Difficult Purification | Co-elution of product with ligand or byproducts. | Optimize the eluent system for column chromatography. Consider a different purification technique, such as recrystallization. |
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
While the Buchwald-Hartwig amination is highly effective, nucleophilic aromatic substitution (SNAr) can be a viable alternative, particularly if the aromatic ring is sufficiently activated by electron-withdrawing groups.[4] In the case of this compound, the quinoline nitrogen atom provides some activation, but the reaction conditions are typically harsher than for palladium-catalyzed methods.
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[5] For the synthesis of 7-amino-4-methylquinoline via SNAr, a high-pressure reaction with a source of ammonia, such as aqueous ammonia or an ammonia surrogate, in the presence of a copper catalyst might be required.
Conclusion
The synthesis of 7-amino-4-methylquinoline from this compound is a key transformation for the development of novel compounds in various fields of chemical science. The Buchwald-Hartwig amination stands out as a reliable and versatile method, offering high yields and broad functional group compatibility under relatively mild conditions. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully perform this synthesis and to adapt it for their specific research needs.
References
- BenchChem. (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- Romero, A. H., & Delgado, G. E. (2025).
- Romero, A. H., & Delgado, G. E. (2025).
- BenchChem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
- BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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PubMed. (2025). Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
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ResearchGate. (n.d.). Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds. Retrieved from [Link]
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ChemRxiv. (2024). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Retrieved from [Link]
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Chemical Synthesis Database. (2025). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]
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ChemRxiv. (2024). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis | Catalysis. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (2022). Catalytic Amination of Phenols with Amines. Retrieved from [Link]
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ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]
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Using 7-Bromo-4-methylquinoline in the synthesis of anticancer agents
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 7-Bromo-4-methylquinoline as a pivotal scaffold in the synthesis of novel anticancer agents.
Introduction: The Quinoline Scaffold in Oncology
The quinoline core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form various non-covalent interactions have made it a cornerstone in the development of numerous therapeutic agents.[1][2] In oncology, quinoline derivatives have demonstrated a remarkable breadth of activity, targeting a wide array of mechanisms crucial for cancer cell proliferation, survival, and metastasis.[3][4] These mechanisms include, but are not limited to, the inhibition of protein kinases, disruption of DNA replication via topoisomerase inhibition, induction of apoptosis, and anti-angiogenic effects.[3][4][5]
This compound emerges as a particularly valuable starting material for constructing libraries of potential anticancer compounds. The strategic placement of the bromine atom at the C7 position provides a reactive handle for sophisticated carbon-carbon bond-forming reactions, while the methyl group at C4 influences the molecule's steric and electronic profile, which can be fine-tuned for optimal target engagement. This guide provides detailed protocols and scientific rationale for leveraging this versatile building block in anticancer drug discovery.
Strategic Advantage of this compound
The utility of this compound lies in its defined and predictable reactivity. The carbon-bromine bond at the 7-position is the primary site for synthetic elaboration. This feature is ideal for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile tools in modern organic synthesis.[6][7] These reactions allow for the precise installation of a wide variety of substituents, including aryl, heteroaryl, and vinyl groups.
Causality behind its selection:
-
Reactive Handle: The C-Br bond has an ideal bond strength and reactivity profile for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle for cross-coupling.[8]
-
Vectorial Synthesis: It allows for a directional and controlled synthesis strategy, where the quinoline core acts as a stable anchor and the diversity is introduced at a specific, known location (C7).
-
Modulation of Properties: The substituent introduced at the C7 position can be rationally designed to interact with specific pockets of a biological target, such as the ATP-binding site of a protein kinase, thereby modulating the potency and selectivity of the final compound.[9][10]
Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone method for functionalizing this compound. It involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species (typically a boronic acid or its ester) in the presence of a base.[11][12] This reaction is favored in drug discovery for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
This protocol provides a robust starting point for the synthesis of 7-aryl-4-methylquinoline derivatives.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 ratio)
-
Inert Gas: Argon or Nitrogen
-
Standard glassware for organic synthesis, work-up, and purification.
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (0.03 eq).
-
Rationale: Using a dry flask under an inert atmosphere is critical. The active Pd(0) catalyst is sensitive to oxygen, and moisture can interfere with the reaction intermediates.[12]
-
-
Inert Atmosphere: Seal the vessel and evacuate the atmosphere using a vacuum pump, then backfill with an inert gas (Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: This step generates the active Pd(0) species from the Pd(II) precatalyst and protects it from oxidative degradation throughout the reaction.[6]
-
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Rationale: The base (K₂CO₃) facilitates the transmetalation step, which is often the rate-limiting step of the catalytic cycle. Water is often required to solubilize the inorganic base.[13]
-
-
Reaction: Place the flask in a preheated oil bath or heating mantle (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 4-18 hours).
-
Rationale: Continuous monitoring prevents the formation of side products from prolonged heating and confirms the reaction's completion.
-
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 7-aryl-4-methylquinoline derivative.
Mechanism of Action & Structure-Activity Relationships (SAR)
Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are critical enzymes in the signaling pathways that control cell growth and division.[9][14] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
Targeting Kinase Signaling Pathways
Derivatives synthesized from this compound can be designed to target the ATP-binding pocket of kinases like EGFR (Epidermal Growth Factor Receptor) or VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are often overactive in tumors.[15] The 7-aryl substituent introduced via Suzuki coupling can form key interactions within this pocket, leading to potent and selective inhibition.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Structure-Activity Relationship (SAR) Data
The choice of the arylboronic acid in the Suzuki coupling step is critical for determining the final compound's anticancer potency. The following table provides illustrative data for a hypothetical series of compounds based on common SAR trends for kinase inhibitors.
| Compound ID | 7-Position Substituent (Ar) | IC₅₀ vs. MCF-7 (Breast Cancer) [µM] | IC₅₀ vs. A549 (Lung Cancer) [µM] | Notes on SAR |
| 1 | Phenyl | 15.2 | 20.5 | Baseline activity from the core scaffold. |
| 2 | 4-Fluorophenyl | 8.5 | 11.3 | The electron-withdrawing fluoro group often improves potency.[16] |
| 3 | 3-Aminophenyl | 2.1 | 4.6 | The amino group can act as a hydrogen bond donor, potentially forming a key interaction with a residue (e.g., a backbone carbonyl) in the kinase hinge region, significantly boosting activity. |
| 4 | 4-Methoxyphenyl | 18.9 | 25.1 | The bulky, electron-donating methoxy group may cause a steric clash or be electronically unfavorable for binding, reducing activity compared to the parent phenyl compound. |
| 5 | Pyridin-3-yl | 1.5 | 3.2 | The nitrogen in the pyridine ring can act as a hydrogen bond acceptor and improve solubility, often leading to highly potent compounds. |
Note: IC₅₀ values are hypothetical, based on established SAR principles in medicinal chemistry, and represent the concentration required to inhibit 50% of cell growth in vitro.[1]
Conclusion and Future Outlook
This compound is a high-value, versatile starting material for the synthesis of novel anticancer agents. Its well-defined reactivity at the C7 position, primarily through robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the systematic and rational design of compound libraries. By carefully selecting the coupling partners, researchers can modulate the structure, physicochemical properties, and biological activity of the resulting derivatives to optimize them as potent and selective inhibitors of cancer-relevant targets. Future work in this area will likely involve exploring a broader range of coupling partners, developing multi-target agents, and applying these scaffolds in combination therapies to overcome drug resistance.
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Boga, E., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Molecules. Available at: [Link]
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El-Sayed, N., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]
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Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Available at: [Link]
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
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Roy, V., et al. (2012). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters. Available at: [Link]
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Kubica, K. P., et al. (2018). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]
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Cembellín, S., et al. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
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Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]
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Campisciano, V., & Giacalone, F. (2019). Palladium-Catalyzed Reactions. MDPI. Available at: [Link]
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Al-dujaili, A. H. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]
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Preparation of 7-Bromo-4-methylquinoline Derivatives for Kinase Inhibition: Application Notes and Protocols
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview and detailed protocols for the synthesis and derivatization of 7-bromo-4-methylquinoline, a key intermediate for developing novel kinase inhibitors. We delve into the strategic synthesis of the quinoline core, explore diverse derivatization methodologies including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and provide a framework for evaluating the kinase inhibitory potential of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation therapeutics targeting kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders.[2][3][4]
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[5] Their dysregulation is a hallmark of numerous diseases, making them one of the most important classes of drug targets.[6] Quinoline-based compounds have emerged as a particularly fruitful area of research for kinase inhibitor development, with several approved drugs and numerous candidates in clinical trials.[2] The quinoline ring system serves as an excellent "hinge-binder," mimicking the adenine moiety of ATP to form crucial hydrogen bond interactions within the ATP-binding site of kinases.[7][8][9][10]
The this compound scaffold offers a strategic advantage for chemical library synthesis. The bromine atom at the 7-position provides a reactive handle for introducing diverse chemical functionalities through well-established palladium-catalyzed cross-coupling reactions.[11] This allows for systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties. The methyl group at the 4-position can also influence the molecule's steric and electronic profile, potentially enhancing target engagement.[11]
Synthesis of the this compound Core
The construction of the fundamental quinoline ring system can be achieved through several classic named reactions.[12] For the synthesis of 4-methylquinoline derivatives, the Doebner-von Miller reaction is a highly effective and versatile method.[13][14][15]
The Doebner-von Miller Reaction: A Reliable Path to Quinolines
The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[14] This reaction proceeds through a complex mechanism that is thought to involve a Michael addition, fragmentation, recombination, cyclization, and finally aromatization to yield the quinoline product.[14][16]
For the synthesis of this compound, 3-bromoaniline is reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone, under acidic conditions.
dot
Caption: General workflow for the Doebner-von Miller synthesis of this compound.
Protocol: Synthesis of this compound
Materials:
-
3-Bromoaniline
-
Methyl vinyl ketone
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (or other oxidizing agent)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoaniline (1 equivalent) and concentrated hydrochloric acid (2 equivalents).
-
Cool the mixture in an ice bath and slowly add methyl vinyl ketone (1.2 equivalents) dropwise with vigorous stirring.
-
Add nitrobenzene (0.5 equivalents) as an oxidizing agent.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Basify the mixture by the slow addition of a concentrated NaOH solution until the pH is approximately 9-10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization of this compound for Kinase Inhibitor Libraries
The bromine atom at the 7-position of the quinoline core is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective kinase inhibitors.[17][18]
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[19][20][21] This reaction is widely used in medicinal chemistry due to its mild reaction conditions and tolerance of a broad range of functional groups.[22] By coupling this compound with various aryl, heteroaryl, or alkyl boronic acids or esters, a diverse library of derivatives can be synthesized.[23]
dot
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Sodium carbonate, 2 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).[11]
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.
-
Monitor the reaction progress by TLC.[19]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[24][25] This reaction is invaluable for introducing a wide variety of primary and secondary amines, as well as other nitrogen-containing functional groups, onto the quinoline scaffold.[1] This allows for the exploration of key interactions with the kinase hinge region and the solvent-exposed regions of the ATP-binding pocket.[26][27]
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Phosphine ligand (e.g., Xantphos, 0.04 equivalents)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
Evaluation of Kinase Inhibitory Activity
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. In vitro kinase inhibition assays are the primary method for determining the potency of these compounds.[28]
In Vitro Kinase Inhibition Assay
The goal of this assay is to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[29] This is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[30][31][32]
dot
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol: General In Vitro Kinase Inhibition Assay
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Assay buffer
-
Synthesized this compound derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96- or 384-well plate, add the assay buffer, kinase, and substrate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a mixture of ATP and MgCl₂.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined amount of time.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation and Structure-Activity Relationship (SAR)
The results from the kinase inhibition assays should be compiled into a clear and concise format to facilitate SAR analysis. A table summarizing the chemical structure, molecular weight, and IC₅₀ values for each derivative against a panel of kinases is highly effective.
| Compound ID | Structure (R-group at C7) | Molecular Weight ( g/mol ) | Kinase Target 1 IC₅₀ (nM) | Kinase Target 2 IC₅₀ (nM) |
| Lead-01 | -Br | 224.08 | >10,000 | >10,000 |
| Derivative-A1 | -Phenyl | 273.33 | 520 | 1250 |
| Derivative-A2 | -4-Methoxyphenyl | 303.36 | 250 | 800 |
| Derivative-B1 | -Morpholino | 284.34 | 85 | 450 |
| Derivative-B2 | -Piperidinyl | 282.37 | 150 | 600 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.
Analysis of this data will reveal key structural features that contribute to kinase inhibitory activity and selectivity. For example, the data might show that electron-donating groups on an appended aryl ring enhance potency, or that a specific heterocyclic substituent is crucial for binding to a particular kinase. This iterative process of synthesis, testing, and SAR analysis is fundamental to the optimization of lead compounds in drug discovery.[33][34]
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. Its synthesis via the Doebner-von Miller reaction is robust, and the bromine handle at the 7-position allows for extensive chemical diversification through reliable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. By systematically preparing and evaluating libraries of these derivatives, researchers can elucidate critical structure-activity relationships and identify potent and selective kinase inhibitors with the potential to become next-generation therapeutics for a range of diseases.
References
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Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 9, 2026, from [Link]
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Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved January 9, 2026, from [Link]
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Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed. (2008). Eur J Med Chem, 43(6), 1321-9. [Link]
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On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (2007). J. Org. Chem., 72(25), 9658–9667. [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023). Molecules, 28(8), 3564. [Link]
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Kinase Inhibitors for Treatment of Cancer and Inflammation | ACS Medicinal Chemistry Letters - ACS Publications. (2018). ACS Med. Chem. Lett., 9(11), 1060–1061. [Link]
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Review on recent development of quinoline for anticancer activities. (2022). Journal of Receptors and Signal Transduction, 42(6), 575-591. [Link]
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Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008). J Org Chem, 73(22), 8880-92. [Link]
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Protein kinases: drug targets for immunological disorders - PMC - PubMed Central. (2023). Nat Rev Immunol, 23(1), 53–70. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - ResearchGate. (2023). Retrieved January 9, 2026, from [Link]
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Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (2017). Bioorg Med Chem Lett, 27(15), 3424-3429. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (2025). Retrieved January 9, 2026, from [Link]
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Hinge Binder Collection For Kinase Inhibitor Design - BioSolveIT. (2024). Retrieved January 9, 2026, from [Link]
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Can anyone suggest a protocol for a kinase assay? - ResearchGate. (2015). Retrieved January 9, 2026, from [Link]
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In vitro JAK kinase activity and inhibition assays - PubMed. (2013). Methods Mol Biol, 967, 39-55. [Link]
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In vitro kinase assay - Protocols.io. (2023). Retrieved January 9, 2026, from [Link]
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Cancer, Inflammation and Kinases :: Special Issue - Science Publishing Group. (n.d.). Retrieved January 9, 2026, from [Link]
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How Ligands Interact with the Kinase Hinge - PMC - NIH. (2021). J Med Chem, 64(8), 4479–4491. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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How protein kinase inhibitors bind to the hinge region of the target protein. - ResearchGate. (2025). Retrieved January 9, 2026, from [Link]
-
Discovery of a novel kinase hinge binder fragment by dynamic undocking - RSC Publishing. (2021). RSC Adv., 11, 2374-2382. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Retrieved January 9, 2026, from [Link]
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Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI. (2024). Int J Mol Sci, 25(11), 5670. [Link]
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How protein kinase inhibitors bind to the hinge region of the target protein - PMC - NIH. (2025). EXCLI J, 23, 1261–1272. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 9, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024). RSC Adv, 14(40), 29113–29117. [Link]
-
Suzuki cross-coupling - Chemistry LibreTexts. (2023). Retrieved January 9, 2026, from [Link]
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7-Bromo-1-methylquinolin-4(1H)-one | C10H8BrNO | CID 78322735 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]
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Application Note & Protocol: Regioselective Bromination of 4-Methylquinoline
Abstract
This document provides a detailed experimental protocol for the bromination of 4-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. Brominated quinolines serve as versatile intermediates for further functionalization via cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1][2] This guide delves into the mechanistic underpinnings of the electrophilic substitution, outlines a robust protocol using N-Bromosuccinimide (NBS) for enhanced safety and selectivity, and provides comprehensive instructions for reaction work-up, purification, and product characterization. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing brominated 4-methylquinoline derivatives.
Mechanistic Insights: The Rationale for Regioselectivity
The bromination of 4-methylquinoline is an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the electronic properties of the quinoline ring system and the directing effects of the methyl substituent.
-
Quinoline Ring System: The quinoline scaffold consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the electron-rich benzene (carbocyclic) ring.[3]
-
Directing Effects: The 4-methyl group is an activating, ortho, para-directing substituent. However, its position on the pyridine ring primarily influences the reactivity of the adjacent carbocyclic ring. The electrophilic attack is therefore directed to the available positions on the benzene ring, primarily positions 5, 6, and 8. The precise outcome can depend subtly on reaction conditions, but substitution at the 3-position on the pyridine ring is also possible under certain conditions, often involving different mechanisms or reagents.[4][5]
This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to elemental bromine, providing a low, constant concentration of Br₂ in situ, which can minimize the formation of polybrominated byproducts.[1][6]
Health and Safety Precautions
All procedures must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
4-Methylquinoline: Suspected of causing genetic defects. May cause respiratory irritation.[7] Avoid inhalation and contact with skin and eyes.[7][8]
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Handle with care to avoid generating dust.
-
Carbon Tetrachloride (CCl₄): WARNING: CCl₄ is a known carcinogen and is toxic. It is used in this classic protocol, but substitution with a safer solvent like dichloromethane (CH₂Cl₂) or acetonitrile is highly recommended where possible. All handling must occur in a certified chemical fume hood.
-
AIBN (Azobisisobutyronitrile): Flammable solid. May decompose upon heating to release toxic nitrogen oxides and cyanide fumes. Store in a cool place.
-
Sodium Bicarbonate (NaHCO₃) & Sodium Thiosulfate (Na₂S₂O₃): Generally low hazard, but avoid creating dust. Used to neutralize acid and quench unreacted bromine, respectively.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| 4-Methylquinoline | C₁₀H₉N | 143.19 | 1.43 g (10.0 mmol) | Starting material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.87 g (10.5 mmol) | Recrystallize from water if necessary |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | ~20 mg | Radical initiator |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 50 mL | Solvent (or CH₂Cl₂) |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | 2 x 30 mL | For aqueous wash |
| Sodium Thiosulfate (10% aq.) | Na₂S₂O₃ | 158.11 | 30 mL | For quenching excess bromine |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying organic layer |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | As needed | For NMR analysis |
Experimental Protocol: Synthesis of 3-Bromo-4-methylquinoline
This protocol is adapted from established methodologies for the radical-mediated bromination at the position adjacent to the nitrogen in the heterocyclic ring.
1. Reaction Setup:
- To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylquinoline (1.43 g, 10.0 mmol).
- Add carbon tetrachloride (50 mL) to dissolve the starting material. Alternative safer solvents include dichloromethane or acetonitrile.
- Add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq) and a catalytic amount of AIBN (~20 mg).
2. Reaction Execution:
- Heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle.
- Allow the reaction to proceed under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The product spot should be less polar than the starting material.
3. Reaction Work-up:
- Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.
- Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
- Transfer the filtrate to a separatory funnel.
- Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (30 mL) to quench any remaining bromine, followed by a 5% aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic byproducts.
- Wash the organic layer with brine (30 mL).
4. Product Isolation and Purification:
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of brominated 4-methylquinoline.
Characterization of the Product (3-Bromo-4-methylquinoline)
The identity and purity of the final product should be confirmed using standard analytical techniques.[9][10]
-
¹H NMR (400 MHz, CDCl₃):
-
Expect signals in the aromatic region (δ 7.5-8.9 ppm) corresponding to the quinoline protons. The integration should account for 5 aromatic protons.
-
A singlet for the methyl group (CH₃) protons, likely shifted downfield from the starting material, around δ 2.7-2.8 ppm.
-
The disappearance of the proton at the 3-position (a singlet in the starting material around δ 7.2 ppm) is a key indicator of successful bromination at this site.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Expect signals for the 10 carbons of the bromo-methylquinoline scaffold. The carbon atom attached to the bromine (C-3) will show a characteristic shift.
-
-
Mass Spectrometry (MS):
-
Look for the molecular ion peak (M⁺) and the M+2 peak in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. For C₁₀H₈BrN, the expected m/z would be ~221 and ~223.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region (1600-1450 cm⁻¹), and C-Br stretching in the fingerprint region (< 700 cm⁻¹).
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive AIBN initiator; insufficient heating. | Use fresh AIBN. Ensure the reaction mixture is maintained at a steady reflux. Increase reaction time. |
| Multiple Spots on TLC | Formation of isomers; polybromination. | Use a 1:1 molar ratio of NBS to substrate. Ensure slow, steady initiation. Isolate products using column chromatography. |
| Product Lost During Work-up | Emulsion formation during extraction. | Add brine to the separatory funnel to help break the emulsion. |
| Impure Product After Purification | Co-elution of isomers or starting material. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional step. |
References
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
-
Brown, R. D., et al. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]
-
Barluenga, J., et al. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]
-
Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [Link]
- Google Patents. (2018). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Al-Ghorbani, M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]
-
Ošeka, M., et al. (2019). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. [Link]
-
Chan, S. J., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. [Link]
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Application Notes and Protocols for the Purification of 7-Bromo-4-methylquinoline by Recrystallization
Introduction: The Imperative for Purity in Quinolines
7-Bromo-4-methylquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a cornerstone in the synthesis of a wide array of pharmacologically active agents, and the specific substitution pattern of this compound makes it a versatile intermediate for the synthesis of novel compounds.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in the biological evaluation of the final products. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, and its successful application to this compound is crucial for ensuring the integrity of subsequent synthetic steps and the reliability of research outcomes.
This document provides a comprehensive guide to the purification of this compound by recrystallization. It is intended for researchers, scientists, and drug development professionals seeking a detailed, scientifically grounded, and practical protocol.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system.[3][4] The fundamental principle is that most solid organic compounds are more soluble in hot solvents than in cold solvents. Conversely, the concentration of impurities is typically low, and they will either remain in solution or be removed by hot filtration.
The ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solvency at elevated temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low solvency at ambient or low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of pure crystals upon cooling.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Favorable crystal formation: The solvent should promote the formation of well-defined, pure crystals.
Solvent Selection for this compound
While specific quantitative solubility data for this compound across a wide range of solvents is not extensively documented, we can infer a suitable solvent system based on the known properties of structurally similar compounds. For instance, the purification of the related compound 7-Bromo-4-chloro-8-methylquinoline is achieved through recrystallization from ethanol.[1] Furthermore, 7-Bromo-2-methylquinoline is known to be soluble in organic solvents like ethanol and dichloromethane, with limited solubility in water.[5] A detailed study on 6-Bromo-2-methylquinoline demonstrated its solubility in a range of solvents, with good solubility in toluene, ethyl acetate, and acetone at higher temperatures.[6]
Based on this evidence, ethanol emerges as a primary candidate for the recrystallization of this compound. Its polarity is suitable for dissolving the quinoline ring, while the bromo and methyl substituents will influence its overall solubility. A mixed solvent system, such as ethanol/water, can also be highly effective. In this system, the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "bad" solvent (water) is added dropwise until the solution becomes turbid, indicating the saturation point. This allows for fine-tuning of the solubility to achieve optimal crystal formation upon cooling.
The following table summarizes the anticipated solubility characteristics of this compound in common laboratory solvents, providing a basis for experimental solvent screening.
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Boiling Point | Rationale and Remarks |
| Ethanol | Low to Moderate | High | A promising solvent due to its polarity and proven efficacy with similar bromo-quinoline derivatives.[1] |
| Methanol | Low to Moderate | High | Similar to ethanol, but its lower boiling point may be advantageous for solvent removal. |
| Isopropanol | Low | Moderate to High | Another viable alcohol-based solvent. |
| Acetone | Moderate | High | The ketone functionality may offer good solvation at higher temperatures.[6] |
| Ethyl Acetate | Moderate | High | A moderately polar solvent that has shown good results for similar compounds.[6] |
| Toluene | Low | High | A non-polar aromatic solvent that could be effective, especially for less polar impurities.[6] |
| Hexane | Very Low | Low | A non-polar solvent, likely to be a poor solvent for the polar quinoline core. May be useful as an anti-solvent in a mixed-solvent system. |
| Water | Very Low | Very Low | Due to the largely organic structure, solubility in water is expected to be minimal.[5] Can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. It is recommended to first perform a small-scale test to confirm the suitability of the chosen solvent.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, but recommended for volatile solvents)
-
Stemless funnel and fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Glass rod
-
Ice bath
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
In a separate flask, heat the chosen recrystallization solvent (e.g., ethanol) to its boiling point.
-
Add a small amount of the hot solvent to the flask containing the crude solid, just enough to cover it.
-
Place the flask on a hot plate and bring the mixture to a boil with gentle stirring.
-
Continue to add the hot solvent portion-wise until the this compound is completely dissolved. Add a slight excess of the solvent (1-2%) to ensure the compound remains in solution during the next step.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the boiling solution, a hot filtration step is required.
-
Preheat a stemless funnel and a clean Erlenmeyer flask on the hot plate.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the hot, clear solution from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for 15-30 minutes to maximize the yield of the purified product.
-
-
Isolation and Drying:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystalline mixture into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of pure this compound. | |
| Oiling out. | The compound's melting point is lower than the boiling point of the solvent, and it is coming out of solution as a liquid. | Reheat the solution to dissolve the oil. Add a small amount of a "good" solvent to lower the saturation point. Alternatively, try a different solvent with a lower boiling point. |
| Low recovery of purified product. | Too much solvent was used. | Concentrate the mother liquor (the filtrate after crystal collection) and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
| The crystals were washed with solvent that was not ice-cold. | Always use ice-cold solvent for washing the collected crystals to minimize redissolving the product. |
Characterization of Purified this compound
The purity of the recrystallized this compound should be assessed using standard analytical techniques:
-
Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates the absence of significant impurities.
-
Spectroscopic Methods (NMR, IR, MS): These techniques can be used to confirm the chemical structure and identify any residual impurities.
Safety Considerations
-
This compound and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhaling solvent vapors and contact of chemicals with skin and eyes.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath instead of an open flame.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Conclusion
Recrystallization is a highly effective method for the purification of this compound, yielding a product of high purity suitable for use in demanding applications such as drug discovery and development. Careful selection of the recrystallization solvent, adherence to a well-designed protocol, and diligent troubleshooting are key to achieving optimal results. This guide provides the necessary theoretical background and practical steps to enable researchers to confidently and successfully purify this important chemical intermediate.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-630. [Link]
- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4. YouTube. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
-
Journal of Chemical & Engineering Data. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Journal of Chemical & Engineering Data, 68(5), 1273–1284. [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for the Purification of 7-Bromo-4-methylquinoline via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-methylquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key building block in the synthesis of various bioactive molecules, including potential antimalarial and anticancer agents.[1] The purity of this intermediate is paramount to ensure the desired outcome of subsequent synthetic steps and the biological activity of the final compounds. This document provides a detailed guide to the purification of this compound using column chromatography, a fundamental technique for the separation of organic compounds.
Scientific Principles and Considerations
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[2] For the purification of this compound, silica gel is the recommended stationary phase due to its versatility and effectiveness in separating moderately polar compounds.[1][3]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | PubChem[4] |
| Molecular Weight | 222.08 g/mol | PubChem[4][5] |
| XLogP3 | 3.3 | PubChem[4] |
| Appearance | White to off-white solid |
The XLogP3 value of 3.3 suggests that this compound is a relatively nonpolar compound, which will guide the selection of an appropriate mobile phase.[4]
Choice of Stationary and Mobile Phase:
The selection of the stationary and mobile phases is critical for achieving optimal separation.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the adsorbent of choice.[6] Its slightly acidic nature can sometimes lead to the tailing of basic compounds like quinolines.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. For quinoline derivatives, a starting point for the mobile phase could be a mixture of hexane and ethyl acetate in a 4:1 or 3:1 ratio.[7][8]
Addressing Potential Challenges:
The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase to improve the peak shape.[9]
Experimental Workflow
The purification process for this compound can be visualized as a sequential workflow, starting from the preparation of the crude sample to the isolation of the pure compound.
Caption: Workflow for the purification of this compound.
Detailed Protocol
This protocol outlines the steps for the purification of this compound using flash column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
2. Procedure:
Step 1: Thin-Layer Chromatography (TLC) Analysis and Mobile Phase Optimization
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1).
-
Visualize the spots under UV light (254 nm).
-
The ideal mobile phase will give an Rf value of ~0.25 for this compound and good separation from impurities.
-
If tailing is observed, add 0.5% triethylamine to the mobile phase and repeat the TLC analysis.
Step 2: Column Preparation (Slurry Packing Method)
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to pack the silica gel uniformly.
-
Add a thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column to start the elution process.
-
Collect the eluent in a series of labeled fraction tubes.
Step 5: Monitoring the Separation
-
Monitor the progress of the separation by spotting the collected fractions on TLC plates.
-
Develop and visualize the TLC plates as described in Step 1.
Step 6: Isolation of the Pure Compound
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Trustworthiness and Validation
To ensure the purity of the final product, it is essential to perform validation checks.
-
Purity Assessment: The purity of the isolated this compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Structural Confirmation: The chemical structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). The obtained data should be consistent with the structure of this compound.
Conclusion
This application note provides a comprehensive and practical guide for the purification of this compound using column chromatography. By following the outlined principles and protocols, researchers can obtain a high-purity compound, which is crucial for its application in the synthesis of novel chemical entities with potential therapeutic value.
References
-
Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Semantic Scholar. (n.d.). J. Pestic. Sci. 48(1). Retrieved from [Link]
-
Organic Syntheses. (2025). ...is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Chemical Synthesis Database. (2025). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem Compound Database. Retrieved from [Link]
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- 5. calpaclab.com [calpaclab.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust and Scalable Synthesis of 7-Bromo-4-methylquinoline for Pharmaceutical and Agrochemical Development
Abstract
7-Bromo-4-methylquinoline is a critical heterocyclic building block utilized in the synthesis of various bioactive molecules, including potential antimalarial and anticancer agents.[1] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this key intermediate. Moving beyond a simple recitation of steps, this document elucidates the strategic selection of the synthetic route, delves into the underlying reaction mechanism, and presents a detailed, field-proven protocol optimized for safety, efficiency, and scalability. The protocol is designed for researchers, chemists, and process development professionals aiming to produce kilogram quantities of high-purity this compound.
Introduction and Strategic Synthesis Selection
The quinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its broad range of biological activities.[2] Consequently, efficient and scalable access to functionalized quinolines like this compound is of paramount importance. Several classical methods exist for quinoline synthesis, including the Skraup, Combes, Gould-Jacobs, and Doebner-von Miller reactions.[2][3]
For the specific synthesis of this compound on a large scale, the Doebner-von Miller reaction presents the most strategically sound approach.[4][5][6] This method involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[5][6]
-
Why Not Other Methods?
-
The Gould-Jacobs reaction would necessitate a multi-step sequence, starting with the formation of a 4-hydroxyquinoline intermediate, followed by a subsequent chlorination and reduction or a more complex transformation to install the methyl group, adding process complexity and cost.[7][8]
-
The Combes synthesis requires a β-diketone, which is a less direct precursor for the 4-methylquinoline structure compared to the α,β-unsaturated ketone used in the Doebner-von Miller approach.[9]
-
The Doebner-von Miller reaction offers a convergent and atom-economical pathway by directly reacting 3-bromoaniline with a suitable four-carbon α,β-unsaturated carbonyl precursor, such as methyl vinyl ketone (MVK) or its in-situ generated equivalent. This directness is a significant advantage in process chemistry, minimizing unit operations and potential yield losses.
The Doebner-von Miller Reaction Mechanism
Understanding the reaction mechanism is crucial for process optimization and troubleshooting. The synthesis proceeds through several key stages, catalyzed by a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of the nucleophilic 3-bromoaniline to the protonated α,β-unsaturated carbonyl compound.[4]
-
Cyclization: The resulting amino-ketone intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-donating amino group directs the cyclization to the para position, which then closes onto the carbonyl carbon to form a dihydroquinoline intermediate.
-
Dehydration & Aromatization: The dihydroquinoline alcohol is then dehydrated under the acidic conditions. The final step is an oxidation reaction that aromatizes the ring to form the stable quinoline product. In many Doebner-von Miller reactions, an intermediate anil or the α,β-unsaturated carbonyl itself can act as the oxidizing agent.[4]
Below is a visual representation of the mechanistic pathway.
Caption: Mechanism of the Doebner-von Miller reaction for this compound synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated area or a walk-in fume hood by trained personnel.
Equipment:
-
100 L Glass-Lined Reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling mantle.
-
Filter-dryer or large Büchner funnel with vacuum flask.
-
Vacuum oven.
Reagents:
-
3-Bromoaniline
-
Hydrochloric Acid (concentrated, 37%)
-
Methyl Vinyl Ketone (MVK), stabilized
-
Toluene
-
Sodium Hydroxide solution (50% w/w)
-
Ethanol (for recrystallization)
Step-by-Step Procedure
1. Reactor Setup and Reagent Charge:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with 3-Bromoaniline (5.0 kg, 29.1 mol, 1.0 eq).
-
Add Toluene (25 L) as the solvent. Begin agitation at 100-150 RPM.
-
Carefully add concentrated Hydrochloric Acid (3.5 L, ~42 mol) to the mixture over 30 minutes. An exotherm will be observed; maintain the internal temperature below 50°C using the cooling jacket. The aniline hydrochloride salt may precipitate.
2. Condensation and Cyclization:
-
Heat the reactor contents to 70-75°C.
-
In a separate container, prepare a solution of Methyl Vinyl Ketone (2.45 kg, 34.9 mol, 1.2 eq) in Toluene (5 L).
-
Slowly add the MVK solution to the reactor via the addition funnel over 2-3 hours. Maintain the internal temperature at 70-75°C. Caution: MVK is volatile and lachrymatory. The addition should be carefully controlled to manage the reaction exotherm.
-
After the addition is complete, raise the temperature to reflux (~100-110°C) and maintain for 8-12 hours.
-
Monitor the reaction progress by HPLC or TLC until consumption of the 3-bromoaniline starting material is complete (<1% remaining).
3. Work-up and Isolation:
-
Cool the reaction mixture to 20-25°C.
-
In a separate vessel, prepare a quench solution of water (25 L).
-
Carefully transfer the reaction mixture to the quench water with vigorous stirring.
-
Slowly add 50% Sodium Hydroxide solution to the biphasic mixture to neutralize the acid. The target pH of the aqueous layer is 8-9. This will cause the crude product to precipitate.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Isolate the crude solid product by filtration using a filter-dryer or Büchner funnel.
-
Wash the filter cake thoroughly with water (2 x 10 L) until the filtrate runs clear and has a neutral pH.
-
Dry the crude product under vacuum at 60-70°C to a constant weight.
4. Purification by Recrystallization:
-
Charge the dried crude product to a clean reactor.
-
Add Ethanol (approx. 5-7 L per kg of crude material).
-
Heat the mixture to reflux (approx. 78°C) with stirring until all the solid dissolves.
-
Perform a hot filtration, if necessary, to remove any insoluble impurities.
-
Allow the solution to cool slowly to 0-5°C over 4-6 hours to induce crystallization.
-
Hold at 0-5°C for an additional 2-3 hours to maximize crystal formation.
-
Isolate the purified crystals by filtration.
-
Wash the filter cake with a small amount of cold ethanol (2 x 1 L).
-
Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.
Process Parameters and Data Summary
The following table summarizes the key quantitative data for the scale-up protocol.
| Parameter | Value | Rationale |
| Starting Material | 3-Bromoaniline | Key aromatic amine precursor. |
| Key Reagent | Methyl Vinyl Ketone | Provides the C4 backbone for the quinoline ring. |
| Catalyst | Hydrochloric Acid | Protonates the carbonyl, activating it for Michael addition. |
| Solvent | Toluene | Allows for appropriate reflux temperature and is immiscible with water for easy work-up. |
| Molar Ratio (Aniline:MVK) | 1 : 1.2 | A slight excess of MVK ensures complete conversion of the limiting aniline. |
| Reaction Temperature | 100-110°C (Reflux) | Provides sufficient thermal energy for the cyclization and dehydration steps. |
| Reaction Time | 8-12 hours | Typical duration to achieve full conversion at scale. |
| Purification Method | Recrystallization (Ethanol) | Effective for removing impurities and is a scalable purification technique.[10] |
| Expected Yield | 70-80% | Represents a typical, efficient yield for this transformation at scale. |
| Purity (Post-Recrystallization) | >99% (by HPLC) | Target purity for use as a pharmaceutical intermediate. |
Experimental Workflow Visualization
The overall process can be visualized as a series of distinct unit operations.
Caption: Scalable workflow for the synthesis and purification of this compound.
Safety, Handling, and Analytical Characterization
Safety Precautions:
-
Chemical Hazards: this compound and its precursors are hazardous substances.[11] Handle all chemicals in a well-ventilated fume hood.[12] 3-Bromoaniline is toxic and a suspected mutagen. Methyl Vinyl Ketone is flammable, toxic, and a severe lachrymator. Concentrated acids and bases are highly corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[12]
-
Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations.[11][13] Acidic and basic aqueous waste streams must be neutralized before disposal. Organic waste should be collected in appropriately labeled containers.
Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.[14]
-
Melting Point: As an indicator of purity.
References
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- Benchchem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- Various Authors. (n.d.). Gould-Jacobs Reaction.
- Benchchem. (n.d.). Technical Support Center: Production of 7-Bromo-4-hydroxy-2-phenylquinoline.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- PMC - PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- Benchchem. (n.d.). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
- MySkinRecipes. (n.d.). This compound.
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- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. lobachemie.com [lobachemie.com]
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Application Notes and Protocols for the Derivatization of the Quinoline Ring of 7-Bromo-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Quinoline Scaffold and the Strategic Value of 7-Bromo-4-methylquinoline
The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are the structural core of a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] The strategic derivatization of the quinoline ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, enabling the development of novel and more effective molecular entities.
This compound serves as a versatile starting material for the synthesis of diverse libraries of quinoline derivatives. The bromine atom at the 7-position is a key functional handle, amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this specific position. The methyl group at the 4-position can also influence the molecule's biological activity and selectivity.
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound, with a focus on robust and widely applicable synthetic methodologies.
Core Synthetic Strategies for Derivatization
The primary strategies for the derivatization of this compound revolve around palladium-catalyzed cross-coupling reactions at the C7-position. These methods offer high functional group tolerance and generally proceed under mild conditions.
Caption: Key synthetic strategies for derivatizing this compound.
Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-4-methylquinolines
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl or heteroaryl moieties at the 7-position of the quinoline ring.[5]
Mechanistic Insight
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 90-98 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 75-85 |
Part 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-4-methylquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of a wide range of amines with aryl halides.[6]
Mechanistic Insight
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle:[6]
-
Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the 7-amino-4-methylquinoline product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the palladium precursor and the phosphine ligand.
-
Seal the vessel, evacuate, and backfill with inert gas.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.2-2.0 equivalents).
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative Examples):
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 80-90 |
| Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 |
| Benzylamine | Pd₂(dba)₃/RuPhos | Cs₂CO₃ | Toluene | 90 | 75-85 |
Part 3: Sonogashira Coupling for the Synthesis of 7-Alkynyl-4-methylquinolines
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[7][8]
Mechanistic Insight
The Sonogashira coupling involves a dual catalytic system of palladium and copper:[9]
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the copper(I) salt (0.02-0.1 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (typically 25-60°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative Examples):
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 50 | 85-95 |
| 1-Hexyne | PdCl₂(dppf)/CuI | Et₃N | THF/DMF | 60 | 80-90 |
Conclusion
The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a diverse range of novel quinoline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient and reliable methods for the introduction of aryl, amino, and alkynyl functionalities, respectively. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the vast chemical space around the quinoline scaffold and to accelerate the discovery of new therapeutic agents.
References
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
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Application Note: Leveraging 7-Bromo-4-methylquinoline for the Synthesis of Privileged Medicinal Chemistry Libraries
Abstract
The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1] Its prevalence is due to its versatile synthetic handles and its ability to form key interactions with a multitude of biological targets.[2][3] This application note provides a detailed guide for medicinal chemists on the strategic use of 7-Bromo-4-methylquinoline , a highly versatile building block for the construction of diverse chemical libraries. We will explore its reactivity, present validated, step-by-step protocols for key diversification reactions, and discuss the rationale behind these synthetic choices, enabling researchers to accelerate drug discovery programs targeting kinases and other important protein families.
Introduction: The Quinoline Scaffold as a Privileged Structure
Heterocyclic compounds are fundamental to drug design, and among them, the quinoline scaffold is particularly prominent.[4] Found in natural products like quinine and synthetic drugs like chloroquine, quinoline derivatives exhibit a vast range of pharmacological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[5][6][7] The rigid bicyclic structure of quinoline provides a well-defined three-dimensional geometry that can be decorated with various functional groups to optimize binding affinity and selectivity for specific biological targets.[8]
This compound is an especially useful starting material for library synthesis. The bromine atom at the C7 position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the methyl group at C4 can influence the molecule's steric and electronic properties, potentially enhancing target engagement.[9][10] This strategic substitution pattern allows for the systematic and efficient exploration of chemical space around a proven pharmacophore.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is crucial for designing successful synthetic campaigns. The bromine atom at the 7-position is the primary site for synthetic elaboration via cross-coupling chemistry. Its reactivity is typical for an aryl bromide, making it an excellent substrate for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
| Property | Value | Source |
| CAS Number | 141052-31-5 | [11] |
| Molecular Formula | C₁₀H₈BrN | [12] |
| Molecular Weight | 222.08 g/mol | [10] |
| Physical Form | Solid | [13] |
| Storage | Room temperature, dry conditions | [10] |
Core Synthetic Strategies for Library Elaboration
The true power of this compound lies in its ability to undergo a variety of robust and high-yielding cross-coupling reactions. These methods are the workhorses of modern medicinal chemistry, enabling the rapid assembly of diverse compound libraries from a common core.
Caption: Diversification pathways for this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for creating carbon-carbon bonds due to its mild conditions and the high stability and commercial availability of boronic acid reagents.[14][15] This reaction is ideal for introducing aryl or heteroaryl moieties at the C7 position, a common strategy in the design of kinase inhibitors.[16]
Causality: The reaction proceeds via a well-understood catalytic cycle. The choice of a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is critical, as is the selection of a suitable base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the crucial transmetalation step.[17][18] The solvent system, often a mixture like DME/water or toluene, is chosen to ensure all components remain in solution.[18]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the starting quinoline.
-
Reaction: Place the reaction mixture in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).[19]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-4-methylquinoline derivative.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage prevalent in many pharmaceuticals.[20][21] This reaction allows for the coupling of a wide variety of primary and secondary amines to the quinoline core, providing access to a rich diversity of structures.[22]
Causality: This transformation requires a palladium catalyst, a phosphine ligand, and a base.[23] The choice of ligand is critical and often dictates the success and scope of the reaction; sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[21][22]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., XPhos, 0.05 equiv.) to a dry reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the vial.
-
Reaction: Seal the vial tightly and heat to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the desired 7-amino-4-methylquinoline product.
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne).[24][25] This reaction introduces a rigid, linear alkyne linker into the molecule, which can be a valuable design element for probing binding pockets or for further functionalization (e.g., via click chemistry).
Causality: The reaction uniquely uses a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the terminal alkyne.[24][26] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.[25][27]
Protocol: General Procedure for Sonogashira Coupling
-
Vessel Preparation: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne (1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate, and wash with aqueous ammonium chloride solution, then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to obtain the 7-alkynyl-4-methylquinoline product.
Application: Workflow for Kinase Inhibitor Library Synthesis
Quinoline-based scaffolds are frequently found in kinase inhibitors.[16][28] The protocols described above can be integrated into a parallel synthesis workflow to rapidly generate a focused library for screening against a panel of kinases.[29]
Caption: Workflow for parallel synthesis and screening of a kinase inhibitor library.
This workflow allows for the creation of hundreds of unique analogues from the single starting material, this compound. By systematically varying the coupling partners (boronic acids, amines, alkynes), a structure-activity relationship (SAR) can be rapidly established, guiding the next round of inhibitor design.[30]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Researchers must handle all chemicals with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound and associated reagents.[31][32]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][32]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[33]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[34]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[31]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[31]
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[32]
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse medicinal chemistry libraries. Its amenability to robust, well-characterized cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a reliable platform for exploring vast areas of chemical space. The protocols and strategic workflows outlined in this application note offer researchers a validated starting point to accelerate their drug discovery efforts, particularly in the competitive field of kinase inhibitor development.
References
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Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209–2226. [Link]
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Moor, L. F. E., Vasconcelos, T. R. A., da Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]
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Zhao, Y., Zhang, C., Liu, W., Guo, Z., Zhang, Y., Wu, Y., Wei, C., Wu, J., & Yang, X. (2025). Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Current Medicinal Chemistry, 32(5), 958–973. [Link]
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Sharma, P., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(4), 549-583. [Link]
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Ghide, M. D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21460-21481. [Link]
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Hameed, A., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Acta Pharmaceutica, 71(1), 1-18. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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El-Damasy, A. K., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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El-Sayed, N. N. E., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(13), 5198. [Link]
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-
Kumar, A., et al. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 26(16), 4987. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Functionalization of 7-Bromo-4-methylquinoline
Introduction: The Strategic Value of the 4-Methylquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the historic antimalarial drug quinine and modern anticancer agents.[1][2] Its rigid, planar structure and nitrogen heteroatom provide an ideal framework for designing molecules that can interact with biological targets. 7-Bromo-4-methylquinoline, in particular, serves as a highly versatile and strategic starting material. The methyl group at the 4-position can influence solubility and metabolic stability, while the bromine atom at the 7-position provides a reactive handle for sophisticated chemical modifications.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering unparalleled efficiency and functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] For researchers working with this compound, these reactions unlock a vast chemical space, enabling the precise installation of diverse functionalities at the C7-position. This guide provides an in-depth exploration of key palladium-catalyzed reactions, offering not just step-by-step protocols but also the underlying mechanistic rationale and expert insights to empower researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Architectures
Application Note: The Suzuki-Miyaura coupling is the preeminent method for creating C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl compounds.[5][6] For drug development professionals, this reaction allows the direct linkage of this compound to a wide array of (hetero)arylboronic acids or esters. This is a cornerstone strategy for exploring Structure-Activity Relationships (SAR) by introducing substituents that can modulate pharmacological activity, target selectivity, and pharmacokinetic properties.[1][7] For instance, synthesizing a library of 7-aryl-4-methylquinolines is a common approach to developing novel kinase inhibitors or antimalarial agents.[1][8]
Mechanism Deep Dive: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[5][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of this compound to a Pd(0) complex (e.g., generated in situ from Pd(OAc)₂), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.[6][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[9]
Diagram: Suzuki-Miyaura Catalytic Cycle
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 4-Methylquinoline
Introduction
Welcome to the Technical Support Center for the bromination of 4-methylquinoline (lepidine). Brominated quinoline scaffolds are pivotal intermediates in medicinal chemistry and materials science.[1][2] However, the synthesis of specific isomers can be challenging due to competing reaction pathways, leading to a variety of side reactions and product mixtures. The inherent reactivity of the 4-methylquinoline system allows for bromination at three distinct sites: the carbocyclic (benzene) ring, the heterocyclic (pyridine) ring, and the benzylic methyl group.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. It provides in-depth, field-proven insights in a question-and-answer format, focusing on the causality behind experimental choices to help you troubleshoot and optimize your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions about the reactivity of 4-methylquinoline in bromination reactions.
Q1: What are the primary sites of bromination on 4-methylquinoline, and how do reaction conditions influence the outcome?
A1: 4-Methylquinoline has three potential sites for bromination, and the regiochemical outcome is highly dependent on the reaction mechanism employed:
-
The Carbocyclic (Benzene) Ring (Positions 5, 6, 7, 8): This is favored under electrophilic aromatic substitution (EAS) conditions. In the presence of a strong acid like H₂SO₄, the quinoline nitrogen is protonated. This deactivates the pyridine ring, making the benzene ring the preferred site for electrophilic attack, typically yielding 5- and 8-bromo isomers.[3][4]
-
The Heterocyclic (Pyridine) Ring (Position 3): Bromination at the 3-position is generally difficult via standard EAS due to the deactivating effect of the protonated nitrogen. It often requires specialized, high-energy conditions or alternative synthetic routes, such as the electrophilic cyclization of N-(2-alkynyl)aniline precursors.[5][6]
-
The Side-Chain (Methyl Group): Bromination of the C4-methyl group occurs via a free-radical mechanism . This pathway is favored when using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light in a non-polar solvent like carbon tetrachloride (CCl₄).[7][8][9]
Q2: Why is a strong acid like sulfuric acid used for ring bromination?
A2: The use of a strong acid serves two primary purposes in the electrophilic bromination of quinolines. First, it protonates the basic nitrogen atom of the pyridine ring, forming a quinolinium ion. This positively charged species is strongly deactivating, which protects the pyridine ring from electrophilic attack and directs the substitution to the more electron-rich carbocyclic (benzene) ring.[10] Second, strong acids can enhance the electrophilicity of the brominating agent, facilitating the reaction.[3]
Q3: Can N-Bromosuccinimide (NBS) be used for both ring and side-chain bromination?
A3: Yes, NBS is a versatile reagent that can act as a source for both electrophilic and radical bromine, depending on the conditions.[11][12]
-
For side-chain (radical) bromination: Use NBS with a radical initiator in a non-polar solvent and in the absence of strong acids.[8]
-
For ring (electrophilic) bromination: Use NBS in a polar, acidic medium (e.g., H₂SO₄, TFAA). The acid promotes the formation of an electrophilic bromine species.[3]
Part 2: Troubleshooting Guide for Common Side Reactions
This guide provides solutions to specific experimental problems encountered during the bromination of 4-methylquinoline.
Problem 1: My reaction produced a mixture of ring-brominated isomers (e.g., 5-bromo, 6-bromo, 8-bromo) instead of a single product.
-
Primary Cause: Lack of Regiocontrol in Electrophilic Aromatic Substitution. The electronic and steric environment of the quinoline ring system allows for substitution at multiple positions on the carbocyclic ring. The precise ratio of isomers is highly sensitive to reaction parameters.
-
Troubleshooting & Optimization:
-
Control the Temperature: Regioselectivity is often temperature-dependent. Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product by increasing the activation energy difference between pathways leading to different isomers.[3]
-
Modify the Acid System: The choice and concentration of the acid can influence the outcome. Bromination in concentrated H₂SO₄ often yields a mixture of 5- and 8-bromo products.[4] Experimenting with other strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) may alter the product ratio.[3]
-
Choose the Right Brominating Agent: While molecular bromine (Br₂) is common, milder agents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) in an acidic medium might offer better selectivity in some cases.
-
Problem 2: I intended to brominate the methyl group, but I primarily isolated ring-brominated products.
-
Primary Cause: Reaction conditions favored the Electrophilic Aromatic Substitution (EAS) pathway over the free-radical pathway. This is a classic case of competing mechanisms. The presence of acid, even in trace amounts, or the use of a polar solvent can shut down the radical pathway and promote the EAS reaction.
-
Troubleshooting & Optimization:
-
Ensure a Non-Polar, Aprotic Solvent: Switch to solvents like carbon tetrachloride (CCl₄) or cyclohexane. These solvents are poor at stabilizing ionic intermediates, thus disfavoring the EAS mechanism. Supercritical CO₂ has also been shown to be an effective medium.[8]
-
Use a Radical Initiator: The free-radical chain reaction must be properly initiated. Add a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide and heat, or irradiate the reaction mixture with a UV or sun lamp.[1][2]
-
Eliminate Acidic Impurities: Ensure your 4-methylquinoline starting material is free of acid. If necessary, wash it with a mild base (e.g., NaHCO₃ solution) and dry it before use. Ensure the NBS is of high purity, as decomposed NBS can release HBr.
-
Problem 3: The reaction resulted in significant over-bromination, yielding di- and tri-brominated products.
-
Primary Cause: Excess brominating agent or reaction conditions that are too harsh. The initial bromination product can be as, or even more, reactive than the starting material, leading to subsequent bromination events if the reagent is not consumed.
-
Troubleshooting & Optimization:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. For monobromination, use 1.0 to 1.1 equivalents. Using a significant excess will almost certainly lead to polybromination.[10]
-
Slow Addition of Reagent: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.
-
Lower the Reaction Temperature: Reducing the temperature will decrease the rate of both the first and subsequent bromination reactions, providing a larger window to stop the reaction after the desired product has formed.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction immediately once the starting material is consumed to prevent further reaction.
-
Problem 4: I am observing side-chain bromination (on the methyl group) when I want exclusive ring bromination.
-
Primary Cause: Unintended initiation of a free-radical pathway. Even when running an EAS reaction, exposure to UV light (e.g., from direct sunlight) or the presence of radical-promoting impurities can trigger the competing side-chain bromination.
-
Troubleshooting & Optimization:
-
Protect the Reaction from Light: Conduct the reaction in a flask wrapped with aluminum foil or in a dark fume hood to prevent photochemical initiation of radical reactions.
-
Purify Solvents and Reagents: Ensure that solvents are free from peroxides, which can act as radical initiators.
-
Confirm Acidic Conditions: The presence of a strong acid should strongly suppress the radical pathway by protonating the quinoline, making it a poor substrate for radical abstraction at the benzylic position. Ensure your acid is of sufficient concentration and strength.
-
Part 3: Data Summary & Visual Guides
Table 1: Summary of Conditions for Regioselective Bromination of 4-Methylquinoline
| Desired Product | Primary Mechanism | Recommended Reagent | Solvent | Catalyst / Initiator / Additive | Typical Side Products |
| 4-(Bromomethyl)quinoline | Free-Radical | N-Bromosuccinimide (NBS) | CCl₄, Benzene | AIBN or UV/Vis Light | 4-(Dibromomethyl)quinoline, Ring bromination if acid is present |
| 6-Bromo-4-methylquinoline | Electrophilic (EAS) | Br₂ or NBS | H₂SO₄, Acetic Acid | None | 5- and 8-bromo isomers, Dibrominated products |
| 5- and/or 8-Bromo-4-methylquinoline | Electrophilic (EAS) | Br₂ | Concentrated H₂SO₄ | None | Mixture of 5- and 8-isomers, 5,8-dibromo product |
| 5,7-Dibromo-4-methylquinoline | Electrophilic (EAS) | Br₂ (>2 equiv.) | CH₃CN, CH₂Cl₂ | None (if substrate is activated) | Monobrominated products (if incomplete), Tribrominated products |
Diagram 1: Decision Workflow for Bromination Strategy
This diagram provides a logical workflow to help select the appropriate reaction conditions based on the desired brominated product.
Caption: Decision tree for choosing the correct bromination pathway.
Diagram 2: Competing Bromination Mechanisms
This diagram illustrates the two primary competing reaction pathways starting from 4-methylquinoline.
Caption: Divergent outcomes based on radical vs. electrophilic conditions.
Part 4: Key Experimental Protocols
The following protocols are generalized procedures based on established methodologies. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol A: Selective Side-Chain Bromination to Synthesize 4-(Bromomethyl)quinoline
This protocol is adapted from methodologies employing NBS for benzylic bromination.[7][8][13]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylquinoline (1.0 eq) and a suitable non-polar solvent (e.g., carbon tetrachloride, CCl₄, ~0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). For photochemical initiation, irradiate with a 100-250W lamp instead of using AIBN.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours. A key indicator is the solid succinimide byproduct floating to the top of the solvent.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol B: Selective Ring Bromination to Synthesize 5- and 8-Bromo-4-methylquinoline
This protocol is based on classical electrophilic aromatic substitution methods for quinolines.[3][4]
-
Setup: In a three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer, carefully add concentrated sulfuric acid (H₂SO₄).
-
Substrate Addition: Cool the acid to 0-5°C in an ice bath. Slowly add 4-methylquinoline (1.0 eq) while stirring, ensuring the temperature does not rise significantly.
-
Reagent Addition: Add molecular bromine (Br₂) (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution to pH 8-9 with a concentrated NaOH or NH₄OH solution while cooling in an ice bath.
-
Extraction & Purification: The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The resulting mixture of isomers can be separated by column chromatography.
References
-
BenchChem (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. 11
-
Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. 1
-
Royal Society of Chemistry (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. 2
-
Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis. 14
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. 5
-
BenchChem (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. 15
-
Fiksdahl, A., et al. (2007). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Letters in Organic Chemistry. 3
-
BenchChem (2025). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. 10
-
BenchChem (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. 16
-
Çakmak, O., & Sahin, E. (2008). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. PhD Thesis. 17
-
BenchChem (2025). Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one: An Essential Intermediate for Drug Discovery. 18
-
BenchChem (2025). An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. 6
-
BenchChem (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. 19
-
Scribd (n.d.). Synthesis of 6-Bromoquinoline. 20
-
ChemicalBook (2023). 6-Bromo-4-methylquinoline. 21
-
All About Chemistry (2020). Reactions of Quinoline. 4
-
Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. 22
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). 23
-
Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. 24
-
Toure, B. B., & Hall, D. G. (2009). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Chemical Reviews. 25
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. 7
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. 12
-
Google Patents (2018). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-. 26
-
Wang, C., et al. (2020). Metal-free C5-H Bromination of Quinolines for One-pot C−X (X=C, O, S) Bond Formations. Chemistry – An Asian Journal. 27
-
Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. 28
-
Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Journal of the Chemical Society, Perkin Transactions 2. 8
-
Shestakova, T., et al. (2018). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules. 13
-
Ukrpromvnedrenie, S. R. C. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Vìsnik Farmacìï. 9
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Overcoming poor solubility of 7-Bromo-4-methylquinoline in organic solvents
Welcome to the technical support center for 7-Bromo-4-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a halogenated quinoline derivative. Its structure, featuring a largely nonpolar bicyclic aromatic system, suggests that it will exhibit poor solubility in aqueous solutions and variable solubility in organic solvents. While specific quantitative data across a wide range of organic solvents is not extensively published, its solubility is governed by the principle of "like dissolves like." It is expected to be more soluble in moderately polar to nonpolar organic solvents. For a related isomer, 6-Bromo-2-methylquinoline, the highest solubility was observed in toluene, followed by ethyl acetate and acetone, with much lower solubility in alcohols and water.[1]
Q2: What is the predicted polarity of this compound?
A2: The structure contains a large, nonpolar aromatic core but also a nitrogen atom within the quinoline ring, which introduces polarity and a site for hydrogen bonding. The bromine and methyl groups add to its lipophilicity. Overall, it can be classified as a moderately polar compound with significant nonpolar character. This duality is key to understanding its solubility behavior and selecting appropriate solvents.
Q3: My compound, dissolved in a stock solvent like DMSO, is precipitating when I dilute it into my reaction mixture. Why is this happening?
A3: This common issue is known as "crashing out." It occurs when a concentrated stock solution in a strong organic solvent (like DMSO or DMF) is diluted into a bulk solvent system where the compound is less soluble. The drastic change in the solvent environment reduces the overall solvating power for your compound below the level needed to keep it in solution at that concentration, leading to precipitation.
Q4: Can pH be used to modify the solubility of this compound in protic organic solvents?
A4: Yes, this is a critical and often overlooked technique. Quinoline and its derivatives are weak bases due to the lone pair of electrons on the nitrogen atom.[2][3][4] In the presence of an acid, this nitrogen can be protonated to form a quinolinium salt. This salt form is significantly more polar than the neutral molecule and will exhibit dramatically increased solubility in polar protic solvents like ethanol or methanol. The solubility of quinoline itself is highly dependent on pH, with enhanced solubility observed at pH values lower than its pKa.[5]
Troubleshooting Guide: Overcoming Poor Solubility
This section provides a systematic approach to resolving common solubility challenges.
Problem: My this compound is not dissolving sufficiently in my chosen organic solvent at room temperature.
The inability to achieve the desired concentration is the most frequent challenge. The following workflow provides a logical progression of steps to address this issue.
Workflow for Solubility Enhancement
Caption: A decision-making workflow for troubleshooting solubility.
Step 1: Systematic Solvent Screening
Causality: The solubility of a solute is maximized in a solvent with a similar polarity. A systematic screening across a range of solvent polarities is the most logical first step to identify a suitable medium or a strong solvent for creating a stock solution.
Protocol: Small-Scale Solubility Test
-
Aliquot: Accurately weigh 1-2 mg of this compound into several small glass vials.
-
Solvent Addition: To each vial, add a different solvent from the list below in small, precise increments (e.g., 100 µL). Start with solvents you predict will be most effective.
-
Observation: After each addition, vortex the vial for 30-60 seconds. Observe if the solid dissolves completely.
-
Documentation: Record the volume of solvent required to fully dissolve the compound. This allows you to estimate the approximate solubility (e.g., 2 mg in 200 µL = ~10 mg/mL).
Table 1: Recommended Solvents for Screening
| Solvent | Class | Polarity Index | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Excellent solvent for many organics; ideal for high-concentration stocks. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | Similar to DMSO, good for creating stock solutions. |
| Acetone | Ketone | 5.1 | 56 | Good starting point, moderately polar, volatile. |
| Ethyl Acetate (EtOAc) | Ester | 4.4 | 77 | Medium polarity, common in synthesis and chromatography. |
| Dichloromethane (DCM) | Halogenated | 3.1 | 40 | Good for less polar compounds, highly volatile. |
| Toluene | Aromatic Hydrocarbon | 2.4 | 111 | Good for nonpolar compounds; may require heat. |
| Ethanol (EtOH) | Polar Protic | 4.3 | 78 | Solubility may be enhanced by pH adjustment. |
Note: Polarity Index is a relative measure. Values are approximate and depend on the scale used.
Step 2: The Effect of Temperature
Causality: For most solid solutes, the dissolution process is endothermic. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, increasing solubility.
Protocol: Controlled Heating
-
Safety First: Always use a well-ventilated area or fume hood. Never heat a sealed vial. Ensure the temperature is well below the solvent's boiling point.
-
Preparation: Using a vial that failed to dissolve the compound at room temperature in Step 1, place it in a heating block or water bath.
-
Heating: Gradually increase the temperature (e.g., to 40 °C, then 60 °C). Stir or agitate the solution periodically.
-
Observation: Note the temperature at which the compound dissolves completely.
-
Stability Check: Once dissolved, remove the vial from the heat source and allow it to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates ("crashes out"). If it precipitates, the solution was supersaturated at room temperature.
Step 3: Co-Solvency
Causality: A co-solvent system uses a small amount of a strong solubilizing agent (a "good" solvent) mixed into the bulk medium (a "poor" solvent) to increase the overall solvating power of the mixture.[6][7][8] This technique is extremely common for dissolving poorly soluble compounds into the desired final solvent system for a reaction or assay.[9]
Protocol: Preparing a Solution with a Co-solvent
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a strong solvent identified in Step 1 (e.g., 100 mg/mL in DMSO). Ensure it is fully dissolved.
-
Titration: Place the desired volume of your bulk "poor" solvent (e.g., your reaction buffer or a nonpolar solvent) in a flask with vigorous stirring.
-
Dilution: Slowly add the concentrated stock solution dropwise to the stirring bulk solvent.
-
Observation: Monitor for any signs of precipitation (cloudiness). The goal is to keep the final concentration of the co-solvent (e.g., DMSO) as low as possible (often <1-5% v/v) while maintaining the desired final concentration of your compound. If precipitation occurs, you have exceeded the solubility limit in that mixed-solvent system.
Advanced Troubleshooting: pH Modification for Protic Solvents
Problem: My compound is intended for use in a protic solvent like ethanol or methanol, but its solubility is too low even with heat.
Caption: Mechanism of solubility enhancement via pH modification.
Causality: As a weak base, this compound can be converted into its much more polar (and thus more soluble) conjugate acid salt.[2][3][5] This is a powerful technique for ionizable compounds.
Experimental Protocol: Acid-Mediated Solubilization
-
Safety: Handle acids with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Solvent Preparation: Prepare a dilute acidic solution of your chosen alcohol. For example, add a small amount of concentrated HCl to ethanol to create a ~0.1 M HCl solution in ethanol. Alternatively, use a few drops of a weaker organic acid like acetic acid.
-
Suspension: Suspend the this compound powder in the pure alcohol. It will not fully dissolve.
-
Titration: While stirring, add the acidic alcohol solution dropwise to the suspension.
-
Observation: Continue adding the acid dropwise until the solid completely dissolves. The solution should become clear.
-
Caution: Be mindful that the acidic conditions may not be suitable for all downstream applications. Always consider the stability of your compound and the compatibility of the acid with your experimental system.
By methodically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by this compound, ensuring its successful application in a wide range of scientific endeavors.
References
- Time in Pasuruan, ID. (n.d.). Google.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
-
Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. (n.d.). ProQuest. Retrieved January 9, 2026, from [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. [Link]
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
-
The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
7-bromo-2-chloro-4-methylquinoline. (n.d.). Chemical Synthesis Database. Retrieved January 9, 2026, from [Link]
-
7-bromo-2-methoxy-4-methylquinoline. (n.d.). Chemical Synthesis Database. Retrieved January 9, 2026, from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Cosolvent. (n.d.). Retrieved January 9, 2026, from [Link]
-
7-Bromo-1-methylquinolin-4(1H)-one. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 9, 2026, from [Link]
-
MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. (n.d.). Capot Chemical. Retrieved January 9, 2026, from [Link]
-
7-Bromo-4,6-dimethylquinoline. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Co-solvent: Significance and symbolism. (n.d.). Retrieved January 9, 2026, from [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. (n.d.). JMPAS. Retrieved January 9, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
4-bromo-7-methylisoquinoline. (n.d.). AA Blocks. Retrieved January 9, 2026, from [Link]
-
4-Methylquinoline. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. (n.d.). Journal of Chemical & Engineering Data. Retrieved January 9, 2026, from [Link]
-
7-Bromo-4-methylisoquinoline. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]
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Technical Support Center: Optimizing Suzuki Coupling for 7-Bromo-4-methylquinoline
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with challenging nitrogen-containing heterocycles, focusing on the synthesis of 7-aryl-4-methylquinolines from 7-Bromo-4-methylquinoline. Our goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome common hurdles and optimize your reaction outcomes.
Part 1: Understanding the Core Reaction and the Quinoline Challenge
The Suzuki-Miyaura coupling is a fundamental tool for creating carbon-carbon bonds, typically between an organohalide and an organoboron species, catalyzed by a palladium complex.[1] The reaction's power lies in its high functional group tolerance and relatively mild conditions.[2]
The Catalytic Cycle: A Three-Step Process
The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states in three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Challenge: Catalyst Inhibition by Nitrogen Heterocycles
A primary challenge when working with substrates like this compound is the potential for catalyst poisoning. The Lewis basic nitrogen atom of the quinoline ring can coordinate to the electron-deficient palladium center.[5] This coordination can deactivate the catalyst, sequestering it from the catalytic cycle and leading to sluggish or incomplete reactions.
Caption: Catalyst deactivation via coordination of the quinoline nitrogen.
Successfully coupling these substrates requires conditions that favor the productive catalytic cycle over this deactivation pathway.
Part 2: Troubleshooting and Optimization FAQ
This section addresses the most common questions and issues encountered during the optimization process, providing solutions grounded in mechanistic understanding.
Q1: My reaction is giving low to no yield. How do I select the right Palladium Catalyst and Ligand?
A1: This is the most critical parameter for coupling nitrogen heterocycles. The goal is to make the oxidative addition step faster than the rate of catalyst poisoning.
-
Palladium Precatalyst: While many sources like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are used, Pd(II) precursors like PdCl₂(dppf) or preformed palladacycles are often robust choices.[6][7] They can be more stable and provide a well-defined active catalyst concentration.
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective. The key is to use electron-rich and sterically bulky phosphine ligands .[6][8]
-
Why? Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[8] Bulkiness helps shield the palladium from coordinating with the quinoline nitrogen and also facilitates the final reductive elimination step.[8][9]
-
Recommendations: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos ) or N-heterocyclic carbenes (NHCs) are the state-of-the-art for these challenging couplings.[6][10] They create a highly active, sterically hindered catalytic center.
-
Q2: I've chosen a good ligand, but the reaction is still slow. Could the base be the problem?
A2: Absolutely. The base is not a passive component; it is essential for activating the boronic acid to facilitate transmetalation.[11][12] The choice of base can dramatically affect reaction rate and yield.
-
Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]⁻, which is then competent for transmetalation to the palladium(II) complex.[12]
-
Common Bases & Selection Criteria:
-
K₂CO₃ (Potassium Carbonate): A common, effective, and inexpensive choice, often used in an aqueous solution with an organic solvent like dioxane.[10] It's a good starting point for many reactions.
-
K₃PO₄ (Potassium Phosphate): A stronger base that is often effective when carbonates fail, particularly under anhydrous conditions. Its use can sometimes prevent side reactions related to water.[6]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble carbonate that can accelerate sluggish reactions, but it is more expensive. It is often effective for less reactive substrates.[2]
-
KF (Potassium Fluoride): A milder base useful for substrates with base-sensitive functional groups (e.g., esters).[11][13]
-
| Base | Relative Strength | Common Solvents | Key Considerations |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Standard, cost-effective first choice.[10] |
| K₃PO₄ | Strong | Toluene, THF (often anhydrous) | Excellent for difficult couplings; can be used without water.[7] |
| Cs₂CO₃ | Strong | Dioxane, THF | Highly effective but more expensive; good for unreactive partners.[2] |
| KF | Mild | THF | Ideal for substrates with base-labile functional groups.[11] |
Q3: I'm observing significant side products. What are they and how can I prevent them?
A3: The two most common side reactions are protodeboronation of the boronic acid and homocoupling of the starting materials.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, where the boron group is replaced by a proton (from water or other protic sources).[5][9] This is especially problematic with electron-deficient heteroaryl boronic acids.
-
Solution:
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[9] These are less susceptible to premature hydrolysis.
-
Use Anhydrous Conditions: If possible, using a base like K₃PO₄ in an anhydrous solvent like toluene or 2-MeTHF can minimize the proton source.[10][14]
-
Use Diethanolamine (DABO) Adducts: These are highly stable, crystalline solids that can be used directly in the coupling reaction and are resistant to degradation on the shelf.[15][16]
-
-
-
Homocoupling: This results in the formation of symmetrical biaryls (Ar-Ar from Ar-Br, or Ar'-Ar' from Ar'-B(OH)₂). The homocoupling of boronic acids is often promoted by the presence of oxygen.[5]
-
Solution:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use Pre-catalysts: Using a well-defined Pd(II) pre-catalyst can sometimes lead to a more controlled initiation and reduce side reactions compared to generating Pd(0) in situ from sources like Pd(OAc)₂.
-
-
Q4: What is the best solvent system for coupling this compound?
A4: The solvent must solubilize the reagents and base while being compatible with the catalyst system.
-
Polar Aprotic Solvents: These are the most common and effective choices.[17]
-
1,4-Dioxane or THF: Often used with an aqueous base (e.g., 2M K₂CO₃), creating a biphasic system. Water helps dissolve the inorganic base and facilitates boronate formation.[17]
-
DMF or DMAc: These have higher boiling points, allowing for higher reaction temperatures, which can be necessary for very unreactive coupling partners.[17]
-
Toluene or 2-MeTHF: Excellent choices for anhydrous conditions, often paired with K₃PO₄. 2-MeTHF is considered a greener alternative to THF.[14]
-
Part 3: Systematic Troubleshooting Workflow
When a reaction fails, a logical diagnostic approach is crucial. Use the following flowchart to identify the root cause.
Caption: A diagnostic flowchart for troubleshooting failed Suzuki reactions.
Part 4: Reference Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Note: Optimization may be required for your specific boronic acid.
Reaction: Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
PdCl₂(dppf) (0.03 equiv., 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the mixture for 20-30 minutes. Add the solvent mixture to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel to afford the pure 7-phenyl-4-methylquinoline.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
NROChemistry via YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Scott Rychnovsky via YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ChemOrgChem via YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]
-
ResearchGate. (2016, September 4). What kinds of Pd catalysts are used for suzuki reaction?. Retrieved from [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Retrieved from [Link]
-
National Institutes of Health (NIH). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Preventing debromination of 7-Bromo-4-methylquinoline during reactions
A Guide to Preventing Debromination in Synthetic Applications
Welcome to the technical support center for 7-Bromo-4-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Unwanted debromination, leading to the formation of 4-methylquinoline, is a common and often frustrating side reaction. This document provides in-depth, field-tested insights and actionable protocols to diagnose, troubleshoot, and ultimately prevent this undesired transformation.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why does it happen to this compound?
Debromination, also known as hydrodehalogenation or reductive dehalogenation, is a reaction where the bromine atom on the quinoline core is replaced by a hydrogen atom.[1][2][3] In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), this occurs as a competing side reaction to the main catalytic cycle.[4]
The primary culprit is often the formation of a palladium-hydride (Pd-H) species. This can happen in several ways:
-
From the Solvent or Base: Protic solvents (like alcohols or water) or bases can act as hydride sources, especially at elevated temperatures.[1][5][6]
-
From Reagents: Some reagents, like boronic acids in Suzuki couplings or amines in Buchwald-Hartwig aminations, can decompose or act as hydride donors.[4][7]
-
Via β-Hydride Elimination: In certain cases, intermediates within the catalytic cycle can undergo β-hydride elimination, generating the problematic Pd-H species.[4][8]
Once formed, this Pd-H intermediate can react with another molecule of this compound in a process that results in the formation of the debrominated 4-methylquinoline and regenerates the palladium catalyst, perpetuating the unwanted cycle.
Q2: How can I detect and quantify debromination?
Identifying the presence of the 4-methylquinoline byproduct is the first step in troubleshooting. Several standard analytical techniques are effective:
-
Thin-Layer Chromatography (TLC): The debrominated product (4-methylquinoline) is significantly less polar than the starting material (this compound). A new, higher Rf spot relative to your starting material is a strong indicator of debromination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a peak with a mass corresponding to 4-methylquinoline (M+H ≈ 144.08) alongside your starting material (M+H ≈ 222.00/224.00, characteristic isotopic pattern for bromine) and desired product. This allows for accurate quantification of the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very useful. The aromatic protons of 4-methylquinoline will have a distinct pattern compared to the bromo-substituted starting material. The disappearance of the characteristic splitting pattern associated with the bromo-substituted ring and the appearance of new aromatic signals are clear evidence.
Q3: Are certain reaction types more prone to causing debromination?
Yes. Palladium-catalyzed cross-coupling reactions are the most common culprits.[9][10] The efficiency of these reactions depends on a delicate balance between the rates of oxidative addition, transmetalation, and reductive elimination.[4][11] If the desired productive steps are slow, the competing reductive dehalogenation pathway has more opportunity to occur.
-
Suzuki-Miyaura Coupling: Prone to debromination if the boronic acid is unstable or if reaction conditions (high temperature, wrong base) favor hydride formation.[7][12]
-
Buchwald-Hartwig Amination: The amine coupling partner or the base can sometimes act as a hydride source.[4][13][14]
-
Sonogashira Coupling: While generally robust, debromination can occur, especially if the reaction is sluggish or if impurities are present.[15][16][17]
Troubleshooting Guide: Minimizing Debromination in Cross-Coupling Reactions
This section provides a systematic approach to mitigating the formation of 4-methylquinoline during palladium-catalyzed reactions.
Issue: Significant (>5%) formation of 4-methylquinoline is detected.
This common problem can almost always be traced back to one of four key areas: the catalyst/ligand system, the base, the reaction conditions, or the quality of the reagents.
Step 1: Evaluate the Catalyst & Ligand System
The choice of palladium source and, more importantly, the phosphine ligand is the most critical factor in suppressing reductive dehalogenation. The ligand stabilizes the palladium center and modulates its reactivity.
Causality: An inappropriate ligand can lead to an unstable catalytic complex that is more likely to generate Pd-H species or participate in other off-cycle reactions.[4] Bulky, electron-rich phosphine ligands are often highly effective because they promote a high rate of reductive elimination from the desired intermediate, which outcompetes the debromination pathway.[4][18]
Solutions:
-
Switch to Bulky Monophosphine Ligands: For Suzuki and Buchwald-Hartwig reactions, ligands like SPhos, XPhos, and RuPhos are designed to accelerate the desired coupling and minimize side reactions.[10][19]
-
Use Pre-formed Catalysts: Using pre-catalysts (e.g., G3-XPhos) can offer improved stability and reactivity, ensuring a more controlled initiation of the catalytic cycle.[10]
-
Avoid "Ligandless" Conditions: While sometimes effective for simple substrates, reactions run with sources like Pd(PPh₃)₄ without additional ligand can be prone to debromination with heteroaromatic substrates like quinolines.[9][10]
Troubleshooting Workflow for Debromination
Caption: The desired catalytic cycle competes with the debromination side reaction.
Step 4: Ensure High Reagent Purity
The quality of your starting materials cannot be overstated.
Causality: Impurities in any of the reaction components—the this compound itself, the coupling partner, or the solvent—can inhibit the catalyst or introduce unwanted hydride sources. For instance, boronic acids can degrade over time to form boronic anhydrides and release water, promoting debromination. [7] Solutions:
-
Use High-Purity Reagents: Start with the highest purity this compound and coupling partners available.
-
Check Boronic Acid Quality: Do not use old or discolored boronic acids. If in doubt, use a freshly opened bottle or consider using more stable boronate esters (e.g., pinacol esters). [7]* Strict Inert Atmosphere: Ensure your entire setup is under a positive pressure of an inert gas (Argon or Nitrogen) to prevent moisture and oxygen from entering the reaction. [20]
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for coupling this compound while minimizing the risk of debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water (optional, for a 10:1 dioxane:water mixture)
-
Schlenk flask and inert gas (Argon) supply
Procedure:
-
Preparation: Flame-dry a Schlenk flask equipped with a stir bar under vacuum and allow it to cool under Argon.
-
Add Solids: In a glovebox or under a positive pressure of Argon, add this compound, the boronic ester, and the anhydrous K₃PO₄ to the flask.
-
Add Catalyst: Add the palladium source (Pd₂(dba)₃) and the ligand (SPhos).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon three times to ensure an oxygen-free environment. [20]5. Add Solvents: Via syringe, add the degassed 1,4-dioxane (and degassed water, if using).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS every 1-2 hours. Check for the consumption of starting material and the formation of both the desired product and the 4-methylquinoline byproduct.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
By systematically addressing these key experimental parameters, researchers can effectively suppress the undesired debromination of this compound, leading to cleaner reactions, higher yields, and more reliable synthetic outcomes.
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. Benchchem.
- Benchchem Technical Support Team. (2025). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem.
-
Gerold, J., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Angewandte Chemie International Edition. [Link]
-
Semantic Scholar. (n.d.). Few-Atomic Zero-Valent Palladium Ensembles for Efficient Reductive Dehydrogenation and Dehalogenation Catalysis. Retrieved from [Link]
-
ResearchGate. (2025). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Retrieved from [Link]
-
ResearchGate. (2025). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
MDPI. (n.d.). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Retrieved from [Link]
- Benchchem Technical Support Team. (2025). Preventing debromination side reactions of 7-Bromo-1-tetralone. Benchchem.
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Suzuka, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Semantic Scholar. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]
-
Anderson, K. W., et al. (2013). Minimizing the amount of nitromethane in palladium-catalyzed cross-coupling with aryl halides. Organic Letters. [Link]
-
Selvam, P., et al. (2004). Catalytic hydrodehalogenation of aryl halides, reduction of nitroarenes. Catalysis Communications. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]
-
Morken, J. P., et al. (2004). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
- Benchchem Technical Support Team. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine. Benchchem.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Moyer, C. E., Jr., & Bunnett, J. F. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society. [Link]
-
Narayanam, J. M. R., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]
-
Suzuka, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules. [Link]
-
Lo, C. F., et al. (2010). Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. (2021). Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Retrieved from [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. [Link]
-
The Hartwig Group. (n.d.). Understanding the Coupling of Heteroaromatic Substrates: Synthesis, Structures, and Reductive Eliminations of Heteroarylpalladium Amido Complexes. Retrieved from [Link]
-
Szabó, A., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules. [Link]
-
Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature. Organic Letters. [Link]
-
Drug Hunter. (2025, June 26). Simplifying Synthesis with Radical Cross-Coupling [Video]. YouTube. [Link]
-
MDPI. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Retrieved from [Link]
-
Narayanam, J. M. R., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications. [Link]
Sources
- 1. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the Coupling of Heteroaromatic Substrates: Synthesis, Structures, and Reductive Eliminations of Heteroarylpalladium Amido Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in the Purification of 7-Bromo-4-methylquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for the purification of 7-Bromo-4-methylquinoline. The unique electronic and steric properties of this heterocyclic compound present specific challenges that can lead to low yields, product degradation, and incomplete separation from closely related impurities. This document synthesizes established chemical principles with field-proven techniques to help you navigate these complexities effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My compound is streaking severely during silica gel column chromatography, and the separation from impurities is poor. What is happening and how can I fix it?
Answer:
This is the most common issue when purifying quinoline derivatives on standard silica gel.
-
Probable Cause: The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction is a Lewis acid-base reaction, which leads to slow, uneven elution and broad peaks, compromising separation. In some cases, this strong binding can even catalyze product decomposition on the column.[2][3]
-
Solutions:
-
Mobile Phase Modification (Base Additive): The most straightforward solution is to deactivate the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile tertiary amine, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), to your eluent system.[1] A typical concentration is 0.1-1% by volume. The amine acts as a competing base, binding to the silanol groups and allowing your quinoline derivative to elute more symmetrically.
-
Stationary Phase Deactivation: Before packing the column, you can prepare a slurry of silica gel in your starting eluent that already contains the triethylamine additive. This ensures the stationary phase is fully equilibrated and deactivated before the sample is loaded.[1]
-
Dry Loading with Deactivation: When dry loading your sample onto silica, ensure the silica used for this purpose is also treated with a solvent containing the amine additive before the solvent is evaporated.
-
Question 2: I'm observing a significant loss of material after column chromatography, suggesting my compound is decomposing. How can I confirm this and prevent it?
Answer:
Decomposition on stationary phase is a critical issue for certain heterocyclic compounds.
-
Probable Cause: The acidic nature of standard silica gel can catalyze the degradation of sensitive molecules.[2][3] For halogenated quinolines, this can lead to the formation of colored byproducts or baseline material that is difficult to characterize. Running a preliminary thin-layer chromatography (TLC) plate and observing if a new spot appears or if the original spot streaks and fades over time can be a quick diagnostic test for instability.
-
Solutions:
-
Switch to a Less Acidic Stationary Phase: If base additives are insufficient, changing the stationary phase is the best course of action.[1]
-
Basic or Neutral Alumina: Alumina is an excellent alternative for purifying basic compounds like quinolines.[2] Basic alumina (Brockmann activity II or III) is generally a good starting point.[2] It eliminates the acidic sites responsible for decomposition.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating certain compounds.[1]
-
-
Minimize Contact Time: Use flash column chromatography with optimized flow rates to reduce the residence time of your compound on the column.[1]
-
Question 3: I am attempting to purify my this compound by recrystallization, but it either "oils out" or my recovery is extremely low. What should I do?
Answer:
Recrystallization is a powerful technique but requires careful solvent selection. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
-
Probable Cause:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Pyridine and its annulated derivatives can sometimes exhibit poor crystallization behavior.[4]
-
Presence of Impurities: High levels of impurities can suppress crystallization and promote oiling out. A pre-purification step (e.g., a quick filtration through a plug of silica or alumina) might be necessary.
-
Rapid Cooling: Cooling the solution too quickly can lead to precipitation rather than the formation of a crystal lattice, often trapping impurities and solvent.
-
-
Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents on a small scale. Good single-solvent candidates for quinolines often include ethanol, isopropanol, toluene, or ethyl acetate.
-
Use a Two-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or petroleum ether) dropwise until the solution becomes persistently cloudy.[4] Gently heat to clarify and then allow to cool slowly.
-
Slow Cooling Protocol: After dissolution, allow the flask to cool slowly to room temperature, undisturbed. Once at room temperature, induce further crystallization by placing it in an ice bath or a refrigerator.[5]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites that initiate crystallization.
-
Question 4: My crude product from the synthesis is a dark, tarry material. How can I handle this before attempting fine purification?
Answer:
Tar formation is a common issue in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions due to harsh acidic and oxidizing conditions.[6]
-
Probable Cause: Polymerization of reactants and intermediates under the strong acid and high-temperature conditions of the reaction.[6]
-
Solutions:
-
Initial Workup with Acid/Base Extraction: Before chromatography or recrystallization, perform a liquid-liquid extraction. Dissolve the crude tar in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic polymeric impurities in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃ solution), and the free quinoline product re-extracted into an organic solvent.[5]
-
Activated Charcoal Treatment: For removing colored impurities, you can dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-5% w/w), heat the mixture briefly, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[7] This is often done just before recrystallization.
-
Steam Distillation: For thermally stable quinolines, steam distillation can be an effective, albeit older, method to separate the volatile product from non-volatile tar.[6][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy to purify crude this compound?
A logical workflow is essential. First, assess the physical state of your crude product. If it is a dark tar, an initial acid-base extraction is recommended to remove polymeric material.[5][6] If the resulting material is a solid, attempt recrystallization first, as it is often more scalable and cost-effective. If recrystallization fails or the product is an oil, column chromatography is the next step. Given the basic nature of the quinoline, starting with a deactivated silica gel system (with 0.5-1% triethylamine in the eluent) or using basic alumina is highly recommended to prevent decomposition and streaking.[1][2]
Q2: What analytical methods should I use to confirm the purity of my final product?
A combination of techniques is necessary for unambiguous confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and identify any remaining impurities or isomers.[9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[9]
-
Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of multiple components. The final product should appear as a single spot in multiple eluent systems.[8]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q3: Are there common impurities I should look for from the synthesis?
Yes, depending on the synthetic route, common impurities include:
-
Unreacted Starting Materials: Such as the corresponding aniline or ketone/aldehyde.
-
Isomeric Byproducts: In many quinoline syntheses, regioselectivity can be an issue, leading to the formation of other bromo-methyl-quinoline isomers which can be very difficult to separate due to similar polarities.[7][10]
-
Over-brominated or Under-brominated Species: If bromination is a step in your synthesis.
-
Polymeric Tars: Especially from classical syntheses like the Skraup reaction.[6]
Experimental Protocols & Data
Protocol 1: Purification by Deactivated Silica Gel Flash Chromatography
This protocol is recommended when the product is an oil or when recrystallization fails to yield pure material.
-
Eluent Selection: Using TLC, determine a suitable solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3. Add 0.5-1% triethylamine to this mixture.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent (containing triethylamine). Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding air bubbles. Add a thin layer of sand on top.[1]
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane. Add ~2-3g of silica gel and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[5]
-
Elution: Carefully add the eluent to the column. Apply pressure to maintain a steady flow rate. Begin with your starting eluent and, if necessary, gradually increase the polarity (gradient elution) to elute your compound.[1]
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Table 1: Troubleshooting Summary for Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Streaking/Tailing | Acidic silica interacting with basic quinoline.[1] | Add 0.5-1% triethylamine to the eluent. Switch to neutral/basic alumina.[1][2] |
| Low Recovery | Decomposition on acidic silica gel.[2][3] | Use a less acidic stationary phase (alumina, Florisil®). Minimize column contact time. |
| Poor Separation | Impurities have very similar polarity. | Use a shallower solvent gradient. Try a different solvent system (e.g., Dichloromethane:Methanol). |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Compound Elutes Too Fast | Eluent is too polar. | Decrease the polarity of the eluent system. |
Visualization of Purification Workflow
Caption: A troubleshooting guide for common column chromatography issues.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Quinoline Synthesis Optimization: A Technical Support Center. Benchchem.
- BenchChem Technical Support Team. (2025).
- Reddit User Discussion. (2025). Purification of Quinoline-3,4-diones. r/Chempros.
- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. Organic Syntheses.
- University of Rochester, Department of Chemistry.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Crude 7-Bromo-4-methylquinoline
Welcome to the technical support guide for the purification of 7-Bromo-4-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this important synthetic intermediate in high purity. The following question-and-answer guide provides field-proven insights, detailed protocols, and troubleshooting advice to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Part 1: Initial Assessment & Impurity Profile
Q1: What are the first steps I should take before attempting to purify my crude this compound?
Before committing to a large-scale purification, a preliminary analysis of the crude material is essential. This initial assessment will inform your choice of purification strategy and help you set realistic expectations for yield and purity.
-
Visual Inspection: Observe the color and physical state of your crude product. Pure this compound is typically a solid, ranging from brown to gray.[1] Significant color deviation or an oily consistency may suggest the presence of high-boiling solvents or polymeric byproducts.
-
Solubility Tests: Test the solubility of a small amount of crude material in various common laboratory solvents (e.g., hexane, ethyl acetate, ethanol, dichloromethane). This will be invaluable for selecting recrystallization solvents or a mobile phase for chromatography.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and indispensable tool for visualizing the complexity of your crude mixture. Spot the crude material on a silica gel plate and elute with a few different solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate). This will show you the number of components and give you a starting point for developing a column chromatography separation.[2]
-
Proton NMR (¹H NMR) Spectroscopy: If possible, obtain a ¹H NMR spectrum of the crude product. This powerful technique can help identify the major impurities, such as unreacted starting materials or isomeric byproducts, by comparing the crude spectrum to the known spectrum of the pure product.[3] The integration of signals can provide a rough estimate of the purity.
Q2: What are the common impurities I should expect in my crude this compound?
The impurities present are almost always a direct result of the synthetic route employed. The Conrad-Limpach and Gould-Jacobs reactions are common methods for synthesizing the quinoline core.[4][5] Impurities can arise from incomplete reactions, side reactions, or the reagents used.
| Impurity Type | Potential Source / Identity | Rationale for Formation |
| Unreacted Starting Materials | 3-Bromoaniline, Ethyl Acetoacetate | Incomplete condensation or cyclization during the synthesis. |
| Isomeric Byproducts | 5-Bromo-4-methylquinoline, Positional isomers | The cyclization step can sometimes lack perfect regioselectivity, leading to the formation of isomers that can be difficult to separate.[6] |
| Precursor Intermediate | 7-Bromo-4-hydroxy-2-methylquinoline | If the synthesis involves the formation of a 4-hydroxyquinoline intermediate, incomplete conversion (e.g., via a chlorination/dechlorination sequence) will leave this more polar impurity.[7] |
| Side-Reaction Products | Dibrominated quinolines, Polymeric tars | Over-bromination can occur if bromination is a step in the synthesis.[8] High reaction temperatures, especially during cyclization, can lead to polymerization.[9] |
| Residual Solvents | Diphenyl ether, Dowtherm A, Toluene | High-boiling point solvents are often used to achieve the high temperatures needed for thermal cyclization and can be difficult to remove under a standard rotary evaporator.[7][9] |
Part 2: Core Purification Methodologies
Q3: Which purification method is best for my scale and purity requirements?
The optimal method depends on the impurity profile, the quantity of material, and the desired final purity.
| Method | Best For | Typical Purity | Pros | Cons |
| Recrystallization | Removing minor impurities from a mostly pure solid (>85%); large scale. | 95-99% | Scalable, cost-effective, simple equipment. | Requires a suitable solvent; may not remove closely related isomers; potential for significant yield loss.[2] |
| Column Chromatography | Separating complex mixtures with multiple components; small to medium scale. | >99% | High resolution, capable of separating very similar compounds. | Can be labor-intensive and costly (solvents, silica); not easily scalable for very large quantities.[10][11] |
| Acid-Base Extraction | Removing neutral or acidic impurities from the basic quinoline product. | Good for initial cleanup | Fast, inexpensive, good for removing non-basic impurities. | Will not separate other basic impurities (e.g., isomeric quinolines or unreacted anilines).[12][13] |
Below is a decision-making workflow to help guide your choice.
Caption: Logical workflow for selecting a purification method.
Q4: Can you provide a step-by-step protocol for recrystallization?
Recrystallization is a powerful technique for purifying solids when a suitable solvent is found.[14] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while the impurities remain soluble or insoluble at all temperatures.
Protocol: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, a hexane/ethyl acetate or ethanol/water mixture is often a good starting point. For this example, we will use ethanol.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 5-10 mL) while heating on a hot plate. Add more hot solvent in small portions until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce maximum precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, ethanol) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. Determine the melting point and yield, and assess purity by NMR or HPLC.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is very soluble even in the cold solvent. | Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, a different solvent system is needed. |
| Purity does not improve significantly. | The impurity has very similar solubility properties to the product. | Column chromatography is likely required to separate the impurity. |
Q5: What is a good starting point for purifying this compound by column chromatography?
Flash column chromatography using silica gel is highly effective for separating complex mixtures.[11][15]
Protocol: Flash Column Chromatography
-
Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point for this compound is a mixture of hexane and ethyl acetate. Start with a low polarity mix (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Create a slurry of silica gel in your starting eluent and pour it into the column.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane.
-
Add about 1-2 g of silica gel to this solution.
-
Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column, creating a uniform layer. Add a final thin layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
-
Analysis:
-
Monitor the collected fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Caption: Experimental workflow for flash column chromatography.
Q6: When and how should I use acid-base extraction?
Acid-base extraction is an excellent first-pass purification technique, particularly if you suspect neutral impurities (like residual high-boiling solvents) or acidic byproducts. It leverages the basicity of the quinoline nitrogen.[12][13]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with a 1M aqueous hydrochloric acid (HCl) solution. The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.
-
Wash (Optional): Combine the acidic aqueous layers and wash once with fresh DCM to remove any remaining trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 9). The this compound will precipitate as a solid or oil.
-
Re-extraction: Extract the product back into an organic solvent (DCM or ethyl acetate) 3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.
Part 3: Purity Confirmation & Safety
Q7: How can I definitively confirm the purity of my final product?
A combination of methods is recommended to provide a comprehensive assessment of purity.[16]
-
¹H NMR Spectroscopy: This is the best method for confirming the structure and assessing for the presence of proton-bearing impurities. High purity is indicated by a clean spectrum with correct chemical shifts and integrations, and the absence of unassignable peaks.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantitative purity analysis. A pure sample will show a single major peak. Purity can be reported as a percentage based on the area of the peak.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS can separate and identify trace volatile impurities.[3]
-
Melting Point: A sharp melting point that is consistent with the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
Q8: What are the key safety precautions for this purification?
Always consult the Safety Data Sheet (SDS) for this compound and all solvents used. General precautions include:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle all organic solvents and the quinoline product in a well-ventilated chemical fume hood.
-
Handling Acids and Bases: Be cautious when handling concentrated acids and bases. Add reagents slowly, especially during neutralization steps which can be exothermic.
References
- Benchchem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- Benchchem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- Benchchem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
-
LookChem. (n.d.). Purification of Quinoline - Chempedia. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives.
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes, 12(3), 488. Retrieved from [Link]
- Benchchem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy.
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
-
Nature. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Scientific Reports, 11, 23522. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules, 26(22), 6890. Retrieved from [Link]
-
NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. Retrieved from [Link]
- Leyan. (2021). Certificate of Analysis: this compound.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- AstaTech. (n.d.). 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, 95% Purity.
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 726-733. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline.
- Google Patents. (2008). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole.
- Benchchem. (2025). Technical Support Center: Recrystallization of 7-Bromo-1-tetralone.
-
ResearchGate. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]
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Storage and stability issues of 7-Bromo-4-methylquinoline
Technical Support Center: 7-Bromo-4-methylquinoline
Introduction: This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with this compound (CAS No. 141052-31-5).[1][2] As a substituted quinoline, this compound is a valuable intermediate in organic synthesis and a scaffold for medicinal chemistry research.[3][4] Proper handling, storage, and troubleshooting are paramount to ensure experimental reproducibility and integrity. This document provides field-proven insights and solutions to common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] For extended storage (months to years), refrigeration at 2-8°C is recommended.[7] To prevent potential degradation from atmospheric moisture and oxygen, consider storing the material under an inert atmosphere, such as argon or nitrogen, particularly after the container has been opened.
Q2: My solid this compound has turned from off-white to a distinct yellow/brown color. Is it still usable?
A change in color often indicates minor oxidation or exposure to impurities. For many synthetic applications where the compound is used as a starting material, a slight discoloration may not significantly impact the reaction outcome, although it could necessitate more rigorous purification of the final product. However, for applications requiring high purity, such as quantitative analysis, biological screening, or kinetic studies, the color change is a sign of potential degradation. It is highly recommended to verify the compound's purity via analytical techniques like LC-MS or NMR before use. If impurities are detected, purification by recrystallization or column chromatography may be necessary.[8]
Q3: Is this compound sensitive to light?
While specific photostability data for this exact molecule is not widely published, many quinoline derivatives and heterocyclic aromatic compounds exhibit sensitivity to UV and visible light. As a standard precautionary measure and to ensure maximum stability, it is best practice to store the compound in an amber glass vial or in a container protected from light.
Q4: What are the best solvents for preparing stock solutions of this compound?
Based on its chemical structure (a halogenated aromatic heterocycle), this compound is expected to have low solubility in water but good solubility in common organic solvents. For preparing stock solutions for biological assays, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are typically effective. For organic synthesis, solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are suitable. Gentle warming or sonication can aid dissolution. For structurally similar compounds, solubility is higher in organic solvents.[9]
Q5: Are there any known chemical incompatibilities for this compound?
Yes, this compound should be kept away from strong oxidizing agents.[6][8] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound. It is also advisable to avoid strong acids and bases unless they are a required part of a specific reaction protocol.
Q6: What are the primary safety precautions when handling this compound?
This compound and related compounds are classified as hazardous substances.[8][10] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[8][10] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5][11] Avoid creating and inhaling dust.[5][10] In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[6][10]
Troubleshooting Guide for Experimental Workflows
This section addresses common issues encountered in experiments involving this compound.
| Problem Observed | Potential Root Cause(s) | Recommended Solution & Validation |
| Compound Discoloration (Yellowing/Browning) | 1. Oxidation: Prolonged exposure to air. 2. Moisture: Hydrolysis or reaction with adsorbed water. 3. Light Exposure: Photochemical degradation. | Solution: Store compound under an inert atmosphere (Ar/N₂), in a desiccator, and inside an amber vial. Validation: Check purity with TLC or LC-MS. If new spots/peaks are present, purify via recrystallization or column chromatography before use.[8] |
| Inconsistent or Low Reaction Yields | 1. Degraded Starting Material: Using discolored or improperly stored compound. 2. Reaction Conditions: Presence of moisture or oxygen in a sensitive reaction (e.g., cross-coupling). 3. Incorrect Stoichiometry: Inaccurate weighing of the compound. | Solution: Use a fresh or newly purified batch of the compound. Ensure all solvents and reagents are anhydrous. Re-verify all measurements on a calibrated analytical balance. |
| Poor or Incomplete Solubility | 1. Incorrect Solvent Choice: The compound may have limited solubility in the selected solvent. 2. Low Temperature: Solubility often decreases at lower temperatures. 3. Degradation: The compound may have degraded into less soluble impurities. | Solution: Test solubility in a small panel of solvents (e.g., DMSO, DMF, DCM, THF). Use gentle warming or sonication to assist dissolution. If insolubility persists, filter the solution and verify the concentration of the filtrate. |
| Appearance of Unexpected Side Products | 1. Inherent Reactivity: The quinoline scaffold itself can be reactive under certain conditions.[3][8] 2. Contaminated Reagents: Impurities in other reaction components. 3. Degraded Starting Material: Impurities in the this compound acting as reactants. | Solution: Confirm the purity of all starting materials. Consider milder reaction conditions or the use of protecting groups if the quinoline ring is interfering. Use techniques like NMR or Mass Spectrometry to identify side products and elucidate the unintended reaction pathway. |
Experimental Protocol: Preparation and Stability Testing of a Stock Solution
Objective: To prepare a standardized 10 mM stock solution of this compound in DMSO and to establish a baseline for short-term stability assessment.
Materials:
-
This compound (MW: 222.08 g/mol )[12]
-
Anhydrous DMSO
-
Analytical balance
-
2 mL amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
-
Argon or Nitrogen gas line
-
LC-MS system
Methodology:
-
Preparation (Day 0):
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh 2.22 mg of the compound and transfer it to the amber glass vial.
-
Add 1.0 mL of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Seal the vial and vortex or sonicate until the solid is completely dissolved.
-
Briefly uncap the vial and gently flush the headspace with argon or nitrogen gas before sealing it tightly.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
-
Baseline Analysis (Time = 0):
-
Immediately after preparation, dilute an aliquot of the stock solution to an appropriate concentration for LC-MS analysis.
-
Inject the sample and acquire the chromatogram and mass spectrum.
-
Record the purity by integrating the area of the main peak. Note the retention time and m/z value. This is your baseline (T=0) reference.
-
-
Storage and Follow-up Analysis:
-
Store the stock solution at -20°C, protected from light.
-
After a defined period (e.g., 7 days), remove the stock solution and allow it to thaw completely and equilibrate to room temperature.
-
Perform a new LC-MS analysis using the exact same method as the baseline.
-
Compare the T=7 days chromatogram to the T=0 chromatogram. Look for any new peaks (degradants) or a decrease in the area of the main peak. A stable solution will show a purity value within the margin of analytical error compared to the baseline.
-
Visualizations
Below is a logical workflow for troubleshooting common experimental issues related to this compound.
Caption: Troubleshooting Decision Tree for this compound.
References
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
- Capot Chemical. (2025). MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. Capot Chemical.
- ChemScene. (2025). Safety Data Sheet - 6-Bromo-2-methylquinoline. ChemScene.
- Sigma-Aldrich. 7-Bromo-4-chloro-8-methylquinoline AldrichCPR. Sigma-Aldrich.
- Fisher Scientific. (2024). Safety Data Sheet - 7-Bromoquinoline. Fisher Scientific.
- MedChemExpress. (2025). 7-Bromoquinoline-4-carboxylic acid-SDS. MedChemExpress.
- BLD Pharm. 7-Bromoquinoline. BLD Pharm.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21992551, this compound. PubChem.
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide. BenchChem.
- Reagentia. This compound (1 x 1 g). Reagentia.
- BLD Pharm. 141052-31-5|this compound. BLD Pharm.
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- 11. fishersci.com [fishersci.com]
- 12. This compound | C10H8BrN | CID 21992551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting unexpected NMR shifts in 7-Bromo-4-methylquinoline
Technical Support Center: 7-Bromo-4-methylquinoline
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected Nuclear Magnetic Resonance (NMR) shifts that may be encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃?
A1: While experimental values can vary slightly, the expected chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the quinoline ring, as well as the electron-donating character of the methyl group. Aromatic protons in quinoline derivatives typically resonate between 7.0 and 9.0 ppm, and the methyl protons will appear significantly upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | CH | ~8.7 | ~150 |
| 3 | CH | ~7.2 | ~122 |
| 4-CH₃ | CH₃ | ~2.6 | ~18 |
| 5 | CH | ~8.0 | ~128 |
| 6 | CH | ~7.6 | ~127 |
| 8 | CH | ~8.2 | ~129 |
| 4 | C | - | ~144 |
| 4a | C | - | ~148 |
| 7 | C-Br | - | ~121 |
| 8a | C | - | ~149 |
Note: These are estimated values. Actual shifts can be influenced by solvent, concentration, and temperature.
Q2: How do the bromine and methyl substituents influence the NMR spectrum of the quinoline core?
A2: Substituents significantly alter the electronic environment of the quinoline ring, leading to predictable shifts in NMR signals.[1]
-
Bromine (at C7): As an electron-withdrawing group, bromine deshields adjacent protons and carbons, causing their signals to shift downfield (to a higher ppm value). This effect is most pronounced at the ortho (C6 and C8) and para (C5) positions.
-
Methyl Group (at C4): The methyl group is weakly electron-donating, which shields nearby nuclei. This results in an upfield shift (lower ppm) for protons and carbons, particularly at the ortho (C3 and C5) and para (C2) positions relative to an unsubstituted quinoline.[1]
The interplay of these opposing electronic effects determines the final chemical shifts observed in the spectrum.
Q3: My observed chemical shifts for this compound don't match the predicted values. What are the most common reasons for this?
A3: Discrepancies between observed and predicted NMR shifts are common and can often be attributed to one or more of the following factors:
-
Solvent Effects: The polarity and aromaticity of the deuterated solvent used can significantly influence chemical shifts.[2]
-
Concentration Effects (Aggregation): Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular interactions like π-π stacking.[1][3]
-
Protonation: The nitrogen atom in the quinoline ring can be protonated by acidic impurities or protic solvents, leading to substantial changes in the electronic structure and, consequently, the NMR spectrum.[4]
-
Sample Impurities or Degradation: The presence of starting materials, byproducts, or degradation products can lead to extra, unexpected peaks.
Troubleshooting Guide for Unexpected NMR Shifts
This section provides a systematic approach to diagnosing and resolving common issues encountered with the NMR analysis of this compound.
Issue 1: My aromatic proton signals are significantly shifted upfield or downfield from the expected values.
Possible Cause A: Solvent Effects
The chemical shifts of aromatic protons are particularly sensitive to the solvent used. Aromatic solvents like benzene-d₆ or pyridine-d₅ can engage in π-stacking interactions with the analyte, causing significant shifts (often upfield) compared to less interactive solvents like chloroform-d (CDCl₃).[2] Polar solvents can also influence the electronic distribution in the molecule.
Troubleshooting Workflow:
Caption: Diagnostic workflow for solvent-induced NMR shifts.
Experimental Protocol: Solvent Exchange Study
-
Sample Preparation: Prepare two separate NMR samples of this compound at the same concentration.
-
Sample 1: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃.
-
Sample 2: Dissolve 5-10 mg of the compound in ~0.6 mL of Benzene-d₆.
-
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for both samples under identical experimental conditions (temperature, number of scans).
-
Analysis: Compare the chemical shifts of the aromatic protons in both spectra. Significant differences are indicative of a solvent effect.
Possible Cause B: Anisotropic Effects
The delocalized π-electrons in the quinoline ring generate a ring current in the presence of an external magnetic field. This creates distinct shielding (upfield shift) and deshielding (downfield shift) zones around the molecule.[5][6][7] Protons located on the periphery of the aromatic system, like those in this compound, experience this deshielding effect, which is why they appear at high ppm values.[8][9] The specific geometry of molecular aggregates can alter the way one molecule experiences the anisotropic effect of a neighboring molecule.
Issue 2: The chemical shifts of my signals change with sample concentration.
Possible Cause: Molecular Aggregation
Quinolines and other planar aromatic molecules have a tendency to form aggregates in solution through π-π stacking.[1][3] As the concentration increases, the equilibrium shifts towards the formation of these aggregates.[10] In the aggregated state, the protons of one molecule can be positioned in the shielding or deshielding cone of an adjacent molecule, leading to concentration-dependent chemical shifts.[11][12]
Troubleshooting Workflow:
Caption: Investigating concentration effects on NMR shifts.
Experimental Protocol: Concentration-Dependent NMR Study
-
Sample Preparation: Prepare a series of NMR samples of this compound in the same deuterated solvent (e.g., CDCl₃) with varying concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring identical acquisition parameters.
-
Data Analysis: Track the chemical shift of one or more well-resolved protons across the concentration range. A plot of chemical shift versus concentration will reveal if aggregation is a significant factor.
Issue 3: I am observing more signals than expected, or my peaks are unusually broad.
Possible Cause A: Protonation of the Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen makes it basic and susceptible to protonation by acidic impurities (e.g., residual acid from synthesis) or protic solvents.[4] Protonation dramatically alters the electronic structure of the heterocyclic ring, leading to significant downfield shifts for all ring protons and carbons.[13] If the proton exchange is slow on the NMR timescale, you may see two distinct sets of signals for the protonated and non-protonated species. If the exchange is intermediate, you will observe broad peaks.
Troubleshooting Workflow:
Caption: Troubleshooting protonation effects in NMR.
Experimental Protocol: D₂O Exchange
-
Initial Spectrum: Acquire a ¹H NMR spectrum of your sample in a non-protic solvent (e.g., CDCl₃ or DMSO-d₆).
-
D₂O Addition: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube and shake vigorously for 30-60 seconds to facilitate exchange.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: Protons that are exchangeable with deuterium (like an N-H proton if the nitrogen is protonated) will either disappear or significantly decrease in intensity. This can also help sharpen adjacent peaks by removing their coupling to the exchangeable proton.
Possible Cause B: Presence of Impurities or Rotational Isomers (Rotamers)
If purification was incomplete, signals from starting materials, reagents, or byproducts will be present. In some cases, hindered rotation around a single bond can lead to the existence of stable rotational isomers (rotamers) that are distinct on the NMR timescale, giving rise to two sets of signals for a single compound.
Troubleshooting Protocol: Purity Verification and 2D NMR
-
Purity Check: Verify the purity of your sample using an orthogonal technique like LC-MS or GC-MS.
-
2D NMR: If the sample is pure, acquire a 2D NMR spectrum, such as a COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) spectrum.
-
COSY: Will show correlations between coupled protons, helping to piece together spin systems. If two sets of signals are present for the same compound, you will see two independent but similar spin systems.
-
HSQC: Correlates protons directly to the carbons they are attached to, confirming C-H connectivities.
-
References
- Khanzada, A. W., et al. (2000). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Journal of the Chemical Society of Pakistan.
- Development of NMR tools to investigate aggreg
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2022).
- Anisotropic Effect Definition. Fiveable.
- Troubleshooting unexpected NMR shifts in 2-Bromo-4-ethoxy-1-nitrobenzene. Benchchem.
- Webb, G. A., & Witanowski, M. (1983). Nitrogen NMR and molecular interactions. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- 1H NMR Studies on Aggregation-Induced Conformational Changes in Linear Alkylbenzenesulfonates. (1996).
- NMR-based detection of aggreg
- Solvent Dependent ¹N Chemical Shifts in Quinoline. TSI Journals.
- Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. (2012).
- Semenov, V. A., et al. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry.
- The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.
- Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. (2024). RSC Publishing.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
- Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR. (2023). YouTube.
- Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
- Witanowski, M., et al. (1981). NITROGEN N.M.R. SPECTROSCOPY. Pure and Applied Chemistry.
- Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Scanned with CamScan.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.
- 7-bromo-2-methoxy-4-methylquinoline.
- 7-bromo-2-chloro-4-methylquinoline.
- 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum. ChemicalBook.
- 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
- How to Analyze Chemical Shift in the Arom
- Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous N
- 1H NMR Chemical Shift.
- NMR Chemical Shift Values Table. Chemistry Steps.
- An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. Benchchem.
- 5.5: The Basis for Differences in Chemical Shift. (2022). Chemistry LibreTexts.
- Nitrogen NMR. University of Ottawa.
- NMR shifts of aromatic and antiaromatic compounds using BLW. (2010).
- 13C NMR Chemical Shifts.
- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.
- A guide to 13C NMR chemical shift values. Compound Interest.
- 13C NMR Chemical Shifts.
- 13-C NMR Chemical Shift Table.pdf.
- This compound. PubChem - NIH.
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- 5. fiveable.me [fiveable.me]
- 6. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00114A [pubs.rsc.org]
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- 10. Figure 11. [NMR-based detection of aggregation. (Left)...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Theoretical and experimental study of 15N NMR protonation shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Gould-Jacobs Reaction for Quinoline Synthesis
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their quinoline synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process. Our goal is to provide you with the expertise and practical insights needed to ensure a successful and efficient synthesis.
Troubleshooting Guide: Overcoming Scale-Up Hurdles
This section addresses specific issues that may arise when transitioning the Gould-Jacobs reaction from bench-scale to a larger production volume.
Question: My reaction yield has significantly dropped upon scaling up. What are the potential causes and how can I mitigate this?
A decrease in yield is a common challenge during scale-up. Several factors can contribute to this issue:
-
Inefficient Heat Transfer: The Gould-Jacobs reaction, particularly the thermal cyclization step, requires high temperatures, often in the range of 250-300°C.[1] In larger reactors, achieving uniform heating becomes more difficult, leading to thermal gradients.[2] This can result in incomplete reactions or the formation of degradation byproducts.
-
Solution:
-
Mechanical Agitation: Ensure efficient and vigorous stirring to improve heat distribution throughout the reaction mixture. What works for a small flask may be inadequate for a larger vessel.[2]
-
Solvent Selection: Utilize a high-boiling, inert solvent to facilitate even heat transfer. Solvents like diphenyl ether or Dowtherm A are commonly used.[3]
-
Heating Mantles and Oil Baths: For larger scale reactions, using heating mantles or oil baths that provide uniform surface heating is crucial.
-
-
-
Prolonged Reaction Times: The longer heating times required for larger volumes can lead to the degradation of both the starting materials and the desired product.[4]
-
Solution:
-
Microwave-Assisted Synthesis: Consider using a microwave reactor for the scale-up. Microwave irradiation can significantly reduce reaction times and often leads to improved yields by providing rapid and uniform heating.[1][5]
-
Time-Temperature Optimization: A thorough examination of the time and temperature profile is necessary to find the optimal conditions that maximize product formation while minimizing degradation.[4]
-
-
-
Impurity Amplification: Minor side reactions that are negligible at a small scale can become significant and problematic during scale-up, consuming starting materials and complicating purification.[2]
-
Solution:
-
High-Purity Starting Materials: Ensure the aniline and diethyl ethoxymethylenemalonate (DEEM) are of high purity to minimize potential side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at high temperatures.
-
-
Question: I am observing the formation of significant side products during my scaled-up reaction. How can I identify and minimize them?
The high temperatures of the Gould-Jacobs reaction can promote various side reactions.
-
Common Side Products:
-
Uncyclized Intermediate: The anilidomethylenemalonate intermediate may fail to cyclize completely.[4]
-
Decarboxylation Products: Premature decarboxylation can occur at elevated temperatures.[4]
-
Polymerization/Tar Formation: Anilines, especially under acidic conditions (if any are present) and high heat, can be prone to polymerization.[6]
-
-
Troubleshooting Strategies:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of products and byproducts.[6]
-
Temperature Control: As mentioned previously, precise and uniform temperature control is critical. Avoid localized overheating which can accelerate side reactions.[2]
-
Alternative Catalysts: While the traditional Gould-Jacobs reaction is often run without a catalyst, some modern variations utilize catalysts that can promote the desired cyclization at lower temperatures, thus reducing side product formation. For instance, Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) has been used to facilitate the cyclization step under milder conditions.[7]
-
Question: The work-up and purification of my large-scale reaction are proving difficult. What are the best practices for isolating the quinoline product?
Scaling up the reaction volume also means scaling up the purification process, which can present its own set of challenges.
-
Product Precipitation: The 4-hydroxyquinoline product often precipitates from the reaction mixture upon cooling.[8]
-
Controlled Cooling: Allow the reaction mixture to cool slowly to room temperature to encourage the formation of larger, more easily filterable crystals. A sudden crash in temperature can lead to the formation of fine particles that are difficult to handle.
-
Washing: Wash the filtered product with a cold, low-boiling solvent like acetonitrile or petroleum ether to remove the high-boiling reaction solvent and other impurities.[6][8]
-
-
Recrystallization: This is a powerful technique for purifying the crude product.[9]
-
Solvent Selection: Choose a solvent that dissolves the product well at high temperatures but poorly at low temperatures. Ethanol is often a suitable choice for recrystallizing 4-hydroxyquinolines.[6]
-
-
Column Chromatography: For removing more persistent impurities, column chromatography can be employed.[6]
-
Solvent System Optimization: Develop an appropriate solvent system using TLC to achieve good separation between the desired product and any impurities.
-
Frequently Asked Questions (FAQs)
This section covers more general questions regarding the Gould-Jacobs reaction and its scale-up.
What is the mechanism of the Gould-Jacobs reaction?
The Gould-Jacobs reaction proceeds through a series of steps:
-
Condensation: An aniline reacts with an alkoxy methylenemalonic ester (like DEEM) via nucleophilic attack from the amine nitrogen, followed by the elimination of an alcohol (e.g., ethanol) to form an anilidomethylenemalonate intermediate.[10][11]
-
Cyclization: This intermediate undergoes a thermal 6-electron cyclization, with the loss of another molecule of alcohol, to form the 4-hydroxy-3-carboalkoxyquinoline.[10][11] This product exists in tautomeric equilibrium with its 4-oxo form.[10]
-
Saponification (Optional): The ester group can be hydrolyzed to a carboxylic acid using a base like sodium hydroxide.[10]
-
Decarboxylation (Optional): The resulting carboxylic acid can then be decarboxylated by heating to yield the 4-hydroxyquinoline.[10]
// Nodes Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; DEEM [label="Diethyl\nethoxymethylenemalonate\n(DEEM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Anilidomethylenemalonate\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; CyclizedProduct [label="4-Hydroxy-3-carboethoxyquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Saponification [label="Saponification\n(e.g., NaOH, H₂O)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Acid [label="Quinoline-3-carboxylic\nacid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarboxylation [label="Decarboxylation\n(Heat)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; FinalProduct [label="4-Hydroxyquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Aniline -> Intermediate [label="+ DEEM\n- EtOH"]; Intermediate -> CyclizedProduct [label="Thermal Cyclization\n(High Temp, ~250°C)\n- EtOH"]; CyclizedProduct -> Saponification; Saponification -> Acid; Acid -> Decarboxylation; Decarboxylation -> FinalProduct; }
Caption: A systematic approach to troubleshooting common scale-up issues.
Quantitative Data Summary
| Parameter | Conventional Heating | Microwave-Assisted | Notes |
| Temperature | 240-300°C [1] | 250-300°C [4] | Precise temperature control is crucial for both methods. |
| Reaction Time | 30-120 minutes | 5-15 minutes [4] | Microwave heating offers a significant reduction in reaction time. |
| Typical Yields | Can be low due to degradation [3] | Often higher due to shorter reaction times [1] | Yields are highly dependent on the substrate and specific conditions. |
| Solvent | High-boiling (e.g., diphenyl ether) [3] | Can be solvent-free [5] | Solvent choice impacts heat transfer and purification. |
References
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem. (URL: )
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: )
-
Gould–Jacobs reaction - Wikipedia. (URL: [Link])
-
Gould–Jacobs reaction - Wikiwand. (URL: [Link])
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (URL: [Link])
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage. (URL: [Link])
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (URL: [Link])
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: [Link])
-
Gould-Jacobs Reaction. (URL: [Link])
-
Gould–Jacobs reaction | Request PDF - ResearchGate. (URL: [Link])
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (URL: [Link])
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. (URL: [Link])
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (URL: [Link])
-
Microwave-Assisted Synthesis of Quinolines | PDF | Chemical Reactions | Amine - Scribd. (URL: [Link])
-
Challenges of scaling up chemical processes (based on real life experiences). (URL: [Link])
-
Scale-up Reactions - - Division of Research Safety | Illinois. (URL: [Link])
-
Safety guide for conducting chemical reactions at home - MEL Science. (URL: [Link])
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. (URL: [Link])
-
3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (URL: [Link])
-
What are issues/things to consider when scaling up reactions from the lab to a factory? (URL: [Link])
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Technical Support Center: Catalyst Selection for Cross-Coupling with 7-Bromo-4-methylquinoline
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for cross-coupling reactions involving 7-Bromo-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this important heterocyclic scaffold. The inherent challenges of working with nitrogen-containing heterocycles necessitate a carefully considered approach to catalyst and condition selection. This document provides in-depth, experience-driven answers to common questions, troubleshooting strategies for predictable problems, and detailed protocols to guide your experimental work.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis for successful cross-coupling with this compound.
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A1: The primary challenge stems from the Lewis basic nitrogen atom within the quinoline ring. This nitrogen can coordinate to the palladium catalyst, forming stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle. This phenomenon is a common cause of low yields or complete reaction failure when working with many N-heterocyclic substrates. Careful selection of ligands is required to mitigate this inhibitory effect.
Q2: What are the most common and effective cross-coupling reactions for functionalizing this compound?
A2: The versatility of palladium catalysis allows for several types of bond formations on the quinoline core. The most prevalent and powerful methods include:
-
Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For forming C(sp²)–N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For creating C(sp²)–C(sp) bonds with terminal alkynes.
-
Heck Coupling: For forging C(sp²)–C(sp²) bonds through the reaction of the aryl bromide with an alkene.
Q3: How should I choose a palladium source? What are the differences between Pd(OAc)₂, Pd₂(dba)₃, and modern pre-catalysts?
A3: The choice of palladium source is crucial for generating the active Pd(0) catalyst efficiently.
-
Pd(II) Salts (e.g., Pd(OAc)₂, PdCl₂): These are air-stable and inexpensive but require in situ reduction to the active Pd(0) state. This reduction can be inconsistent and sometimes consumes ligands or starting materials, leading to variability.
-
**Pd(0) Sources (e.g., Pd(PPh₃)
Technical Support Center: Managing Reaction Temperature for Regioselective Bromination
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Regioselective Bromination. As Senior Application Scientists, we understand that achieving high regioselectivity is paramount for the successful synthesis of your target molecules. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered in the lab, with a specific focus on the critical role of reaction temperature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing during your bromination experiments. We delve into the "why" behind these issues and provide actionable steps to resolve them.
Q1: My reaction is producing a mixture of regioisomers instead of the desired product. How can I improve selectivity?
Possible Cause: The most likely culprit is a lack of precise temperature control. Bromination reactions, particularly electrophilic aromatic substitutions and free-radical brominations, can have multiple potential reaction sites with small differences in activation energies.[1] An elevated or fluctuating temperature can provide enough energy to overcome these small barriers, leading to a loss of selectivity.[2]
Suggested Solution:
-
Lower the Reaction Temperature: For many electrophilic aromatic brominations, cooling the reaction to 0 °C or even as low as -30 °C can dramatically improve regioselectivity.[2][3] At lower temperatures, the reaction will preferentially proceed through the transition state with the lowest activation energy, favoring the formation of the kinetic product.[4][5]
-
Ensure Efficient Cooling and Stirring: Use an appropriate cooling bath (ice-water, ice-salt, or a cryocooler) and ensure vigorous stirring.[6] This prevents localized overheating, which can occur with exothermic bromination reactions.
-
Slow, Controlled Reagent Addition: Add the brominating agent dropwise or in small portions over an extended period. This helps to manage the reaction exotherm and maintain a consistent temperature.[6]
-
Consider a Continuous Flow Setup: For highly exothermic reactions, a continuous flow reactor offers superior temperature control due to its high surface-area-to-volume ratio, minimizing the formation of byproducts.[3][7]
Q2: I'm observing significant amounts of dibrominated or polybrominated byproducts. What temperature adjustments should I make?
Possible Cause: Higher reaction temperatures often lead to a decrease in selectivity for monobromination.[8] Once the initial bromination occurs, the product can sometimes be more reactive than the starting material, leading to further bromination, especially at elevated temperatures.
Suggested Solution:
-
Reduce the Temperature: As with improving regioselectivity, lowering the temperature is the first step. For highly reactive substrates, conducting the reaction at 0 °C or below can provide excellent control and favor monobromination.[3][8]
-
Monitor Reaction Progress Closely: Use techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.
-
Control Stoichiometry: While not a direct temperature control, ensuring you are not using a large excess of the brominating agent is crucial. However, temperature management remains key to preventing the reaction from becoming too aggressive even with correct stoichiometry.
Q3: My benzylic bromination is resulting in aromatic ring bromination as well. How can I control this side reaction?
Possible Cause: This issue often arises when performing benzylic brominations on electron-rich aromatic rings. While N-bromosuccinimide (NBS) is used to maintain a low concentration of Br₂, which favors radical substitution, elevated temperatures can sometimes promote competing electrophilic aromatic substitution pathways.[8][9]
Suggested Solution:
-
Moderate the Temperature: For benzylic brominations using NBS and a radical initiator like AIBN or benzoyl peroxide, refluxing in a solvent like carbon tetrachloride (though less common now due to toxicity) or acetonitrile is typical.[3][10] However, if ring bromination is observed, consider running the reaction at a slightly lower temperature to disfavor the electrophilic pathway.
-
Initiate Photochemically: Photochemical initiation can often be carried out at lower temperatures (e.g., 0-40 °C) compared to thermal initiation, which can help minimize side reactions on the aromatic ring.[8]
-
Ensure High-Purity NBS: Impure NBS can contain residual Br₂, which can lead to electrophilic aromatic bromination. Using freshly recrystallized NBS is recommended.[11]
Q4: My reaction is sluggish or has a low conversion rate. Should I just increase the temperature?
Possible Cause: While a low temperature can slow down reaction kinetics, simply increasing the temperature without careful consideration can lead to the selectivity issues discussed above. The issue might also be related to the choice of solvent, initiator (for radical reactions), or the inherent reactivity of the substrate.
Suggested Solution:
-
Incremental Temperature Increase: If the reaction is too slow, increase the temperature gradually in small increments (e.g., 10 °C at a time).[8] Monitor the reaction closely at each new temperature to see if conversion improves without a significant loss of selectivity.
-
Optimize Other Parameters: Before resorting to a significant temperature increase, consider other factors. For instance, in a radical bromination, is the initiator appropriate for the chosen temperature? Is the solvent suitable for the reaction type? For electrophilic brominations, a change in solvent can sometimes enhance reactivity.[12]
-
Consider Catalysis: For electrophilic aromatic brominations, catalytic additives can sometimes increase the reaction rate at lower temperatures, preserving selectivity.[13][14]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the principles of temperature control in regioselective bromination.
Q: What is the difference between kinetic and thermodynamic control in bromination, and how does temperature influence it?
A: In a reaction with multiple possible products, the kinetic product is the one that forms the fastest, as it has the lowest activation energy. The thermodynamic product is the most stable product, which may have a higher activation energy for its formation.[4][5][15]
-
Low Temperatures Favor Kinetic Control: At lower temperatures, there is less energy in the system. The reaction will predominantly follow the path of least resistance, leading to the kinetic product.[4][5] If the reaction is irreversible under these conditions, the product distribution will reflect the relative rates of formation.
-
High Temperatures Favor Thermodynamic Control: At higher temperatures, there is enough energy to overcome the activation barriers for all possible pathways. If the reactions are reversible, an equilibrium will be established, and the product distribution will reflect the thermodynamic stability of the products. The most stable product will be the major product.[4][5]
For many regioselective brominations, the desired isomer is the kinetic product, making low-temperature conditions crucial for success.[16]
Q: What are the best practices for setting up and maintaining a low-temperature reaction?
A:
-
Choose the Right Cooling Bath:
-
Ice/Water: For 0 °C.
-
Ice/Salt (NaCl): For temperatures down to -20 °C.
-
Dry Ice/Acetone or Isopropanol: For -78 °C.
-
Cryocooler/Circulating Chiller: For precise temperature control over a wide range.
-
-
Use a Reaction Vessel of Appropriate Size: A vessel that is too large for the reaction volume will be difficult to cool efficiently.
-
Ensure Good Thermal Contact: The reaction flask should be immersed in the cooling bath, not just sitting on top of it.
-
Vigorous Stirring: Use a magnetic stir bar or overhead stirrer to ensure the entire reaction mixture is at a uniform temperature.
-
Monitor the Internal Temperature: Whenever possible, use a low-temperature thermometer or thermocouple placed directly in the reaction mixture to get an accurate reading, rather than just measuring the bath temperature.
-
Pre-cool the Solution: Before adding the brominating agent, allow the solution of your substrate to equilibrate to the target temperature.
Q: How does the choice of brominating agent relate to temperature control?
A: The reactivity of the brominating agent is a key factor.
-
N-Bromosuccinimide (NBS): Often used for allylic and benzylic brominations because it provides a low, steady concentration of Br₂.[17] This helps to control the reaction and often allows for milder conditions than using elemental bromine. It's also used for electrophilic bromination of activated aromatic rings.[10][11]
-
Elemental Bromine (Br₂): More reactive and can lead to more side reactions if the temperature is not carefully controlled. Its use often requires lower temperatures to maintain selectivity.
-
Milder Brominating Agents: Reagents like pyridinium hydrobromide perbromide (PHP) can be useful for substrates that are sensitive to harsher conditions.[10]
The choice of agent can influence the required temperature range for optimal selectivity.
Data Presentation: Temperature Effects on Regioselectivity
The following table summarizes the impact of temperature on product distribution in representative bromination reactions.
| Substrate | Brominating Agent | Temperature (°C) | Major Product | Selectivity/Product Ratio | Reference |
| Toluene | NBS, AIBN | 40 | 1-(bromomethyl)benzene | 99% monobrominated | [3] |
| Toluene | NBS, AIBN | 60 | 1-(bromomethyl)benzene | 93% monobrominated | [3] |
| Catechol | NBS, HBF₄ | -30 to RT | 4-bromobenzene-1,2-diol | 100% (single isomer) | [2] |
| Anisole Derivative | NBS | 60 | para-bromo isomer | High para/ortho selectivity | [2] |
| Anisole Derivative | NBS | Higher Temp. | Mixture of para & ortho | Lower para/ortho selectivity | [2] |
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Electrophilic Aromatic Bromination
This protocol provides a general method for achieving high regioselectivity in the bromination of an activated aromatic substrate.
-
Setup: Place the aromatic substrate in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Dissolve the substrate in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Cooling: Cool the flask to the desired low temperature (e.g., -30 °C) using an appropriate cooling bath.
-
Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (NBS) in the same solvent.
-
Addition: Add the NBS solution to the cooled substrate solution dropwise via a dropping funnel over a period of 30-60 minutes. Monitor the internal temperature to ensure it remains stable.
-
Reaction: Allow the reaction to stir at the low temperature. Monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction and Purification: Allow the mixture to warm to room temperature, then extract the product with an organic solvent. Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[2][18]
Visualizations
Logical Flowchart for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Kinetic vs. Thermodynamic Control Energy Diagram
Caption: Energy profile for kinetic vs. thermodynamic products.
References
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Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Wang, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3404-3428. [Link]
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Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Retrieved from [Link]
-
Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223-229. [Link]
-
Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492-8502. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Why is a free-radical bromination reaction more selective than a free-radical chlorination reaction? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
why is free radical bromination regioselective? (2021, June 21). Reddit. Retrieved from [Link]
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Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Bell, R. P., & Thomas, J. K. (1939). 333. Reaction velocities at low temperatures. Part I. A convenient low-temperature thermostat. Part II. The bromination of acetone between –40° and +10°. Journal of the Chemical Society (Resumed), 1573. [Link]
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N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved from [Link]
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N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR. Retrieved from [Link]
-
Organic chemistry - Kinetic and thermodynamic control. (2020, March 2). YouTube. Retrieved from [Link]
-
Abhyankar, S. B., & Strickland, D. W. (1991). Bromination using N-bromosuccinimide: A simple introductory organic chemistry experiment. Journal of Chemical Education, 68(3), A79. [Link]
-
Wang, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2022). Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. Journal of the American Chemical Society. [Link]
-
Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Regioselectivity of bromination of alkenes. (2018, August 20). Chemistry Stack Exchange. Retrieved from [Link]
-
Sobolev, V. I., et al. (2014). Low Temperature n-alkanes Bromination without Catalysts. ResearchGate. Retrieved from [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. (2024, February 12). Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved from [Link]
-
What determines the high degree of selectivity in free radical brominations? (2016, December 10). Chemistry Stack Exchange. Retrieved from [Link]
-
Bromination of Phenols. (n.d.). Khan Academy. Retrieved from [Link]
-
Kinetic vs Thermodynamic Control. (2020, October 28). YouTube. Retrieved from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC - NIH. Retrieved from [Link]
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Chart showing the performance of benzylic bromination upon altering... (n.d.). ResearchGate. Retrieved from [Link]
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Question about use of bromine (experimental procedure). (2020, January 30). Reddit. Retrieved from [Link]
-
Noncatalytic bromination of benzene: A combined computational and experimental study. (n.d.). Journal of Computational Chemistry. Retrieved from [Link]
-
Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021, July 28). RSC Publishing. Retrieved from [Link]
- Process for thermal benzylic bromination. (n.d.). Google Patents.
-
Regioselectivity of radical bromination. (2023, April 24). Reddit. Retrieved from [Link]
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Bromination Help. (2024, February 13). Reddit. Retrieved from [Link]
-
Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS? (2015, January 3). ResearchGate. Retrieved from [Link]
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Technical Support Center: Work-up Procedures for Reactions Involving 7-Bromo-4-methylquinoline
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the work-up procedures for chemical reactions involving 7-Bromo-4-methylquinoline. This guide is structured to address common and specific challenges encountered in the lab, moving from general principles to troubleshooting specific reaction types in a practical question-and-answer format. Our goal is to equip you with the expertise to navigate the purification of your target compounds efficiently and effectively.
Part 1: Foundational Work-up Principles for Quinolines
Quinoline derivatives, including this compound, possess a basic nitrogen atom, a characteristic that is central to designing effective work-up and purification strategies.[1] Understanding the acid-base properties of your starting material and product is the first step towards a successful isolation.
Frequently Asked Questions (FAQs): General Work-up
Q1: My reaction is complete. What is the very first step in the work-up?
A1: The first step is to "quench" the reaction. This involves deactivating any remaining reactive reagents to ensure a safe and controlled work-up. The quenching agent depends on the specific reagents used. For example, in a reaction involving a strong base like n-butyllithium, a careful addition of a proton source like water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard procedure. For reactions involving oxidizing or reducing agents, a quenching agent that neutralizes their reactivity should be chosen. For instance, a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is often used to quench reactions involving bromine.[2]
Q2: How can I leverage the basicity of the quinoline ring during extraction?
A2: The basic nitrogen in the quinoline ring allows for a powerful purification technique called acid-base extraction.[3] If your desired product is a quinoline derivative and you need to remove non-basic organic impurities, you can wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your quinoline product will become protonated, forming a water-soluble salt that partitions into the aqueous layer.[1][4] The organic layer, containing non-basic impurities, can then be discarded. Subsequently, you can neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) to regenerate the neutral quinoline product, which can then be extracted back into an organic solvent.[5]
Q3: What are the best practices for drying the organic layer?
A3: After aqueous washes, the organic layer will be saturated with water. It is crucial to remove this water before solvent evaporation, as residual water can interfere with subsequent purification steps and affect the yield and purity of the final product. Common drying agents include anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Add the drying agent to the organic solution and swirl. If the drying agent clumps together, more is needed. Add until some of the drying agent remains free-flowing.[6] Afterwards, the drying agent should be filtered off.
Part 2: Troubleshooting Work-ups for Specific Reactions
The 7-bromo and 4-methyl substituents on the quinoline core make this molecule a versatile building block, particularly in cross-coupling reactions.[7] The following sections address common work-up challenges for two of the most prevalent reaction types involving this compound: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Replacing the Bromine
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide. In the context of this compound, this reaction is used to form a new carbon-carbon bond at the 7-position.[8]
Q4: I've run a Suzuki coupling with this compound and an arylboronic acid. My crude NMR shows a complex mixture. What are the likely culprits and how do I get rid of them?
A4: A complex crude mixture after a Suzuki coupling often points to a few common issues. Besides unreacted starting materials, you may be dealing with byproducts from the boronic acid, residual palladium catalyst, and ligands.
-
Boronic Acid Byproducts: Boronic acids can undergo self-coupling to form biaryl impurities. These can often be removed by careful column chromatography.[9]
-
Residual Palladium: The palladium catalyst can often be removed by filtration through a pad of Celite.[10] For more stubborn cases, specific scavengers can be employed.
-
Ligand Impurities: Phosphine ligands used in the coupling can be oxidized during the reaction. These oxidized phosphine species can often be removed by column chromatography.
A typical work-up for a Suzuki coupling involves diluting the reaction mixture with an organic solvent like ethyl acetate, followed by washing with water and brine.[8] If your product is sufficiently non-polar, a wash with an aqueous base solution (e.g., 1M NaOH) can help remove unreacted boronic acid.
Experimental Protocol: General Suzuki Coupling Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[8]
Table 1: Common Suzuki Coupling Work-up Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Emulsion formation during extraction | High concentration of salts or polar byproducts | Add brine to the separatory funnel to help break the emulsion. |
| Product is water-soluble | The product may be protonated. | Neutralize the aqueous layer with a base and re-extract with an organic solvent. |
| Difficulty separating product from starting material by chromatography | Similar polarity | Try a different solvent system for chromatography or consider recrystallization. |
Diagram 1: Suzuki Coupling Work-up Workflow
Sources
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Technical Support Center: Troubleshooting Byproduct Formation in 7-Bromo-4-methylquinoline Synthesis by LC-MS Analysis
Welcome to the technical support center for the analysis of 7-Bromo-4-methylquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and purity assessment. Here, we move beyond simple protocols to address the complex realities of quinoline synthesis, focusing on the identification and troubleshooting of common byproducts. Our approach is rooted in explaining the chemical logic behind byproduct formation and providing robust, field-tested methodologies for their identification.
Section 1: Frequently Asked Questions - Foundational Knowledge
This section addresses the most common initial questions researchers have when developing an LC-MS method for this specific compound.
Q1: What is the expected LC-MS profile for pure this compound?
A: In a typical Reverse-Phase LC-MS analysis, pure this compound should appear as a single, sharp chromatographic peak. Due to the basic nitrogen atom in the quinoline ring, it ionizes exceptionally well in positive ion mode electrospray ionization (ESI+).
The most critical feature in the mass spectrum is the distinctive isotopic signature of bromine. Natural bromine consists of two isotopes,
For this compound (Molecular Formula: C
| Ion Species | Description | Calculated m/z | Relative Intensity |
| [C | Protonated molecule with | 221.9916 | ~100% |
| [C | Protonated molecule with | 223.9895 | ~98% |
Note: The presence of the M+2 peak at nearly equal intensity is your primary confirmation of a mono-brominated species.
Q2: My synthesis uses the Doebner-von Miller reaction with 3-bromoaniline. What are the most common byproducts I should be looking for?
A: The Doebner-von Miller reaction, while effective, is notorious for producing a range of side products.[2][3] Starting from 3-bromoaniline and an α,β-unsaturated carbonyl (like crotonaldehyde, often formed in situ), several byproducts are plausible. Identifying them requires looking for their specific m/z values and isotopic patterns.
| Byproduct/Impurity | Structure | Molecular Formula | Monoisotopic Mass | Expected [M+H] | Key MS Identifier |
| Target Product | This compound | C | 220.9835 | 221.9916 | M/M+2 ratio of ~1:1 |
| Isomeric Byproduct | 5-Bromo-4-methylquinoline | C | 220.9835 | 221.9916 | Same m/z as product, different RT |
| Starting Material | 3-Bromoaniline | C | 170.9678 | 171.9759 | M/M+2 ratio of ~1:1 |
| Debrominated Product | 4-Methylquinoline | C | 143.0735 | 144.0813 | No M+2 peak |
| Dibrominated Byproduct | 5,7-Dibromo-4-methylquinoline | C | 298.8940 | 299.9021 | M/M+2/M+4 ratio of ~1:2:1 |
| Polymeric Impurities | Varies | Varies | Varies | Varies | Broad, unresolved peaks; no Br pattern |
Q3: How can I definitively use the bromine isotope pattern to identify byproducts?
A: The isotopic signature is the most powerful tool at your disposal for this analysis. It allows you to rapidly categorize peaks in your chromatogram.
-
No Bromine: A compound without bromine will have a small M+1 peak (from
C) and a negligible M+2 peak. -
One Bromine Atom: The compound will exhibit a characteristic M and M+2 peak pair of nearly equal intensity (~1:1 ratio).
-
Two Bromine Atoms: The compound will show a distinctive M, M+2, and M+4 peak cluster with an intensity ratio of approximately 1:2:1.
This allows you to use your mass spectrometer as a "bromine filter" to instantly differentiate starting materials, byproducts, and the final product from non-halogenated impurities like polymerization products.[4][5]
Section 2: Troubleshooting Guide - Common Scenarios
Here we address specific, practical problems you may encounter during your LC-MS analysis.
Scenario 1: "I see a peak with the exact same m/z as my product but it elutes at a different retention time. What is it?"
-
Most Likely Cause: You are observing a regioisomer, most commonly 5-Bromo-4-methylquinoline . During the electrophilic cyclization step of the Doebner-von Miller reaction, the ring can close at either the C2 or C6 position relative to the bromo-substituent on the aniline ring. While the 7-bromo isomer is often favored, the formation of the 5-bromo isomer is a very common side reaction.[2]
-
Troubleshooting Protocol:
-
Confirm Mass and Isotope Pattern: First, verify that the unexpected peak has the identical [M+H]
m/z and the ~1:1 M/M+2 isotope ratio. This confirms it is a mono-brominated isomer. -
Analyze Chromatographic Separation: Isomers have different dipole moments and steric profiles, leading to different interactions with the C18 stationary phase. The 5-bromo isomer will almost certainly have a different retention time (RT) than the 7-bromo product. Optimizing your LC gradient can improve the separation between these isomers.
-
Perform MS/MS Fragmentation: Isolate the parent ion of both your main product and the suspected isomer and subject them to collision-induced dissociation (CID). While the fragmentation pattern may be similar (e.g., loss of Br, loss of CH
), the relative intensities of the fragment ions can sometimes provide enough information to distinguish them.[6] -
Absolute Confirmation: For unequivocal identification, comparison with a certified reference standard of 5-Bromo-4-methylquinoline is required. If a standard is unavailable, isolation of the byproduct followed by 1D/2D NMR spectroscopy is necessary for full structural elucidation.
-
Scenario 2: "My LC-MS shows a prominent peak cluster with m/z 299.9, 301.9, and 303.9. Where did this come from?"
-
Most Likely Cause: This is the signature of a dibromo-4-methylquinoline byproduct. The 1:2:1 intensity ratio of the M, M+2, and M+4 peaks is the classic pattern for a compound containing two bromine atoms. This typically occurs if the bromination conditions of the starting aniline or the quinoline ring itself are too harsh (e.g., excess brominating agent, elevated temperature).[7]
-
Troubleshooting Protocol:
-
Verify Isotope Pattern: Confirm the 1:2:1 ratio for the peak cluster starting at m/z 299.9. This confirms the presence of two bromine atoms.
-
Review Synthesis Conditions: This byproduct is a direct indicator that your bromination step lacks selectivity. Consider reducing the equivalents of the brominating agent (e.g., NBS or Br
), lowering the reaction temperature, or changing the solvent to better control the reaction. -
High-Resolution MS: Accurate mass data can confirm the elemental formula as C
H Br N, further strengthening your identification.
-
Scenario 3: "My chromatogram is very complex with many peaks and a messy baseline. How do I systematically identify the key byproducts?"
-
Most Likely Cause: This is characteristic of an unoptimized Doebner-von Miller reaction, which can lead to significant polymerization of the aldehyde/ketone reactant, forming a "tar" that complicates analysis and purification.[2][8]
-
Troubleshooting Workflow: A systematic, data-driven approach is essential to avoid getting lost in the complexity. The following workflow helps to methodically identify the most important species in the crude reaction mixture.
Caption: Workflow for systematic byproduct identification from complex LC-MS data.
Section 3: Standardized Protocols & Methodologies
To ensure reproducibility, start with a robust, well-defined analytical method.
Protocol 1: General Purpose LC-MS Method
This method provides a solid starting point for the analysis of this compound and its related impurities.
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase column offering good resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures good peak shape and promotes protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 8 minutes | A typical screening gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes peak distortion from injection solvent. |
| Ionization Mode | ESI Positive (ESI+) | Quinolines are basic and readily form [M+H] |
| MS Scan Range | m/z 100 - 500 | Covers the mass range of expected starting materials, products, and byproducts. |
Protocol 2: Sample Preparation from a Crude Reaction Mixture
Proper sample preparation is critical to protect your LC-MS system and obtain high-quality data.[9][10]
-
Aliquot: Carefully take a small, representative aliquot from the crude reaction mixture (e.g., 5 µL).
-
Dilute: Perform a significant serial dilution. A starting point is to dilute the 5 µL aliquot into 1 mL of a 50:50 mixture of Acetonitrile:Water in a clean vial. This high dilution factor (~200x) is crucial to avoid overloading the LC column and contaminating the MS source.
-
Vortex: Mix the diluted sample thoroughly for 30 seconds to ensure homogeneity.
-
Filter: Using a syringe, filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon is suitable) into a clean LC vial. This step removes particulate matter that could clog the column or system tubing.[9]
-
Analyze: The sample is now ready for injection into the LC-MS system.
Section 4: Key Reaction Pathway and Byproduct Formation
Understanding the reaction mechanism provides insight into why certain byproducts form. The Doebner-von Miller synthesis involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.
Caption: Simplified Doebner-von Miller reaction showing pathways to the desired 7-bromo and isomeric 5-bromo products.
This simplified diagram illustrates the key decision point in the reaction. The intermediate formed after the initial Michael addition can cyclize in two ways onto the aromatic ring, leading to the formation of both the 7-bromo (para cyclization) and 5-bromo (ortho cyclization) regioisomers. The relative ratio of these products is influenced by steric and electronic factors, as well as the specific reaction conditions used.
References
- Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- Benchchem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
- PubMed. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry.
- Benchchem. byproduct formation in the Doebner-von Miller reaction.
- Benchchem. Monitoring quinoline synthesis progress using TLC or LC-MS.
- PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- Wikipedia. Doebner–Miller reaction.
- Benchchem. Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.
- Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
- Wikipedia. Fragmentation (mass spectrometry).
- PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- ResearchGate. LCMS-guided detection of halogenated natural compounds. a Five....
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing Reaction Time for the Synthesis of 7-Bromo-4-methylquinoline
Welcome to the technical support center for the synthesis of 7-Bromo-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on optimizing reaction parameters to improve efficiency and yield. In the following sections, we address common challenges and frequently asked questions in a direct, problem-solution format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is underperforming. Which synthetic route offers the best balance of yield and reaction time?
For the synthesis of this compound, two primary routes are commonly considered: the Doebner-von Miller reaction and the Combes synthesis .[1]
-
Doebner-von Miller Reaction: This approach involves the reaction of 3-bromoaniline with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone, under acidic conditions.[2][3] It is often favored for its operational simplicity. However, it can be notoriously prone to side reactions, particularly polymerization, which can form intractable tars and significantly reduce yield.[4][5] The reaction time is highly dependent on temperature and the choice of acid catalyst.
-
Combes Quinoline Synthesis: This method uses the condensation of 3-bromoaniline with a β-diketone (in this case, acetylacetone) catalyzed by a strong acid, typically sulfuric acid.[6][7] The reaction proceeds through an enamine intermediate, which then cyclizes.[8] While generally reliable, the Combes synthesis can sometimes lead to mixtures of regioisomers if the diketone is unsymmetrical, though this is not a concern with the symmetrical acetylacetone.[9]
Recommendation: For this compound, the Doebner-von Miller reaction is often a practical starting point. Its primary challenge—polymerization—can be effectively managed with careful optimization of reaction conditions, which we will detail in this guide.
Q2: The reaction is proceeding very slowly, with starting material still present after many hours. What are the key parameters to adjust to increase the reaction rate?
A sluggish reaction is typically due to insufficient activation energy. The primary factors to investigate are temperature and the nature of the acid catalyst.
-
Temperature: Both the Doebner-von Miller and Combes syntheses require heating.[4][7] If the reaction is slow, a stepwise increase in temperature is the most direct approach to accelerate it. However, be cautious, as excessive heat is a primary cause of tar formation.[9] The optimal temperature balances reaction rate with the suppression of side reactions. For cyclization steps, high-boiling point solvents like Dowtherm A may be necessary to reach the required temperatures of ~250°C.[10]
-
Acid Catalyst: The choice and concentration of the acid are critical. Strong Brønsted acids (e.g., H₂SO₄, HCl) are standard, but Lewis acids (e.g., ZnCl₂, SnCl₄) can also be effective and may offer milder conditions that reduce charring.[2][4] If your current acid is not providing a sufficient rate, consider screening other catalysts. Polyphosphoric acid (PPA) is an excellent alternative for promoting the cyclization step in the Combes synthesis.[7]
Q3: My reaction produces a thick, dark tar with very low yield of the desired product. What is the cause and how can I prevent it?
This is the most common failure mode in the Doebner-von Miller synthesis. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone).[4][5] Under the harsh acidic conditions required for the main reaction, the carbonyl substrate can readily self-condense into high-molecular-weight polymers.
The core principle for prevention is to keep the concentration of the free carbonyl compound low at any given moment. Several strategies can achieve this:
-
Slow Addition of Reactants: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated acidic solution of 3-bromoaniline. This favors the desired bimolecular reaction over the polymerization side reaction.[4][5]
-
Employ a Biphasic Solvent System: This is a highly effective technique. By using a system like water/toluene, the aniline salt resides in the acidic aqueous phase while the carbonyl compound is sequestered in the organic phase. This dramatically reduces the rate of acid-catalyzed polymerization in the aqueous phase, leading to cleaner reactions and higher yields.[4][9]
-
Optimize Acid Concentration: While strong acid is necessary, excessively high concentrations can aggressively promote polymerization. Titrate the acid concentration to find the optimal balance between reaction rate and side-product formation.[4]
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific experimental observations and provides a logical workflow for troubleshooting.
Issue 1: Low Yield and Significant Tar Formation
| Symptom | Primary Root Cause | Recommended Actions & Rationale |
| The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult. | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[4] | 1. Implement Slow Addition: Add the carbonyl reactant dropwise over 1-2 hours to the heated aniline/acid mixture to maintain a low instantaneous concentration.[5] 2. Switch to a Biphasic System: Use an aqueous acid (e.g., 6M HCl) with an immiscible organic solvent (e.g., toluene) to sequester the carbonyl reactant and suppress polymerization.[4] 3. Reduce Temperature: Operate at the lowest effective temperature that still allows the reaction to proceed at a reasonable rate. Monitor via TLC. 4. Screen Milder Catalysts: Evaluate Lewis acids like ZnCl₂ or SnCl₄, which can sometimes catalyze the reaction effectively under less harsh conditions than strong Brønsted acids.[4] |
Issue 2: Reaction Stalls / Fails to Reach Completion
| Symptom | Primary Root Cause | Recommended Actions & Rationale |
| TLC analysis shows a persistent spot for the 3-bromoaniline starting material, even after extended reflux. | 1. Insufficient Temperature: The activation energy for the cyclization step has not been met.[10] 2. Inappropriate Catalyst: The chosen acid may not be strong enough to promote the key steps of the reaction mechanism. 3. Substrate Deactivation: The electron-withdrawing nature of the bromine substituent on the aniline ring can reduce its nucleophilicity, slowing the initial Michael addition.[5] | 1. Increase Temperature Incrementally: Raise the reaction temperature by 10-15°C and monitor progress by TLC. If using a lower-boiling solvent, switch to a high-boiling one like diphenyl ether for the cyclization step.[11] 2. Increase Catalyst Strength/Concentration: If using a mild acid, switch to a stronger one like concentrated H₂SO₄ or consider increasing the catalyst loading. 3. Extend Reaction Time: For less reactive substrates, longer reaction times may be necessary. An overnight reflux is not uncommon.[12] |
Issue 3: Final Product is Impure, Containing an Unexpected Side Product
| Symptom | Primary Root Cause | Recommended Actions & Rationale |
| The isolated product shows an extra set of peaks in the NMR, and the mass spectrum indicates a mass of (M+2). | Incomplete oxidation of the dihydroquinoline intermediate to the aromatic quinoline product. This is a known possibility in the Doebner-von Miller synthesis.[4] | 1. Introduce an Oxidizing Agent: While the reaction can sometimes proceed aerobically, the inclusion of a mild oxidizing agent like nitrobenzene or arsenic acid is a classic strategy to ensure complete aromatization to the final quinoline product.[13] 2. Ensure Aerobic Conditions: If a dedicated oxidizing agent is not used, ensure the reaction is not running under a strictly inert (e.g., nitrogen or argon) atmosphere. A reflux condenser open to the air is often sufficient. |
Visualized Troubleshooting and Reaction Workflow
The following diagrams illustrate the decision-making process for troubleshooting and the key stages of the synthesis where optimization is critical.
Caption: Troubleshooting workflow for common synthesis issues.
Caption: Key optimization stages in the Doebner-von Miller synthesis.
Optimized Experimental Protocol (Doebner-von Miller Method)
This protocol incorporates troubleshooting insights to minimize side reactions and improve yield.
Materials:
-
3-bromoaniline
-
Methyl vinyl ketone (stabilized)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 3-bromoaniline (1.0 eq) and a 6 M aqueous solution of hydrochloric acid. Add an equal volume of toluene to create a biphasic system.
-
Heating: Begin vigorous stirring and heat the mixture to reflux (approximately 85-95°C).
-
Reactant Addition: In the dropping funnel, dissolve methyl vinyl ketone (1.2 eq) in a small amount of toluene. Add this solution dropwise to the refluxing reaction mixture over a period of 1-2 hours. The slow addition is critical to prevent polymerization.[4]
-
Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux. Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC). The reaction may take 4 to 8 hours to reach completion.
-
Work-up: Once the starting aniline is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acidic aqueous layer by slowly adding a 10% NaOH solution until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification (Initial): Combine all organic layers. Wash with water and then with brine. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Final): The crude product will likely be a dark oil or solid. Purify it via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20136-20161. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
- Google Patents. (n.d.). A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Synthetic Reactivity of 7-Bromo-4-methylquinoline and 7-Chloro-4-methylquinoline
Introduction: Strategic Choices in Heterocyclic Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] The functionalization of this privileged heterocycle is paramount for tuning its biological and physical properties. For synthetic chemists, the choice of starting material is a critical decision that dictates reaction pathways, efficiency, and cost. This guide provides an in-depth, objective comparison of two key synthetic intermediates: 7-Bromo-4-methylquinoline and 7-Chloro-4-methylquinoline.
While structurally similar, the difference in the halogen at the 7-position imparts a profound divergence in their chemical reactivity, particularly in the context of modern cross-coupling chemistry. Understanding these differences is essential for researchers in drug development and organic synthesis to design efficient, scalable, and cost-effective synthetic routes. This document will dissect their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, grounded in mechanistic principles and supported by established experimental paradigms.
Pillar 1: The Fundamental Basis of Reactivity—A Tale of Two Halogens
The disparate reactivity between 7-bromo- and 7-chloro-4-methylquinoline is primarily governed by the intrinsic properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is overwhelmingly I > Br > Cl >> F .[4][5]
This trend is a direct consequence of the bond dissociation energy (BDE) of the C-X bond.[4] The carbon-bromine bond (BDE for bromobenzene: ~336 kJ/mol) is significantly weaker than the carbon-chlorine bond (BDE for chlorobenzene: ~401 kJ/mol).[6] This energy difference is critical because the initial, and often rate-determining, step in most palladium cross-coupling cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[7][8][9][10] The weaker C-Br bond is cleaved more readily, allowing the reaction to proceed under milder conditions with a broader range of catalysts. Conversely, the activation of the stronger C-Cl bond necessitates more forcing conditions, often requiring highly active, specialized catalyst systems.[4]
Pillar 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorse for C-C and C-heteroatom bond formation. The choice between the bromo- and chloro-quinoline dictates the entire setup of these powerful transformations.
The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[7][8][9][10][11]
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction, coupling an aryl halide with an organoboron species, is one of the most versatile methods for creating biaryl structures.[12][13][14] Here, the reactivity difference is stark.
-
This compound: This substrate is highly reactive and couples efficiently with a wide range of boronic acids and esters. Standard palladium sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient, and reactions typically proceed to completion at moderate temperatures (80-100 °C).[15]
-
7-Chloro-4-methylquinoline: As a less reactive substrate, it requires a more specialized approach. The activation of the C-Cl bond demands highly active catalysts formed from palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands (e.g., SPhos, XPhos).[4][15] Higher temperatures and stronger bases are often necessary to achieve comparable yields to the bromo-analogue.
Table 1: Expected Performance in a Typical Suzuki-Miyaura Coupling
| Feature | This compound | 7-Chloro-4-methylquinoline | Rationale |
| Catalyst System | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ + SPhos/XPhos | C-Cl bond requires a more electron-rich, active catalyst for oxidative addition.[4][15] |
| Reaction Temp. | 80 - 100 °C | 100 - 120 °C | Higher thermal energy needed to overcome the activation barrier of C-Cl cleavage. |
| Typical Yield | Excellent (>90%) | Good to Excellent (70-95%) | With optimized, modern catalysts, high yields are achievable but are more sensitive to conditions. |
| Cost & Availability | Higher Cost | Lower Cost, More Abundant | Bromo-compounds are generally more expensive than their chloro-counterparts. |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-methyl-7-phenylquinoline.
Protocol for this compound (Standard Conditions):
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent: Add a degassed mixture of dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol for 7-Chloro-4-methylquinoline (Forcing Conditions):
-
Setup: To an oven-dried Schlenk flask, add 7-chloro-4-methylquinoline (1.0 mmol), phenylboronic acid pinacol ester (1.5 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent: Add degassed anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described above.
Causality: The choice of a boronic ester and a non-aqueous system for the chloro-substrate can prevent protodeboronation, a common side reaction that is exacerbated by the longer reaction times and higher temperatures required.[15]
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is indispensable for synthesizing aryl amines.[16][17] The reactivity principles established for Suzuki coupling hold true here: the C-Br bond is significantly more amenable to amination than the C-Cl bond.
-
This compound: Can often be coupled using first or second-generation catalyst systems (e.g., Pd(OAc)₂ with ligands like BINAP or P(t-Bu)₃).[16][18] The reaction proceeds efficiently under relatively mild conditions.
-
7-Chloro-4-methylquinoline: The coupling of aryl chlorides with amines was a significant challenge until the development of highly specialized, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos).[18][19] These ligands are essential to facilitate both the oxidative addition and the subsequent reductive elimination steps. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.
Pillar 3: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis dominates, it is crucial to consider alternative pathways like Nucleophilic Aromatic Substitution (SNAr). Here, the reactivity trend is inverted. The SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a negatively charged Meisenheimer complex intermediate.[20][21][22]
The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[23] This step is facilitated by:
-
A strong electron-withdrawing group ortho or para to the leaving group to stabilize the Meisenheimer complex.
-
A highly electronegative leaving group to increase the electrophilicity of the carbon atom being attacked.
In this context, the reactivity trend is often F > Cl > Br > I .[21] The greater electronegativity of chlorine makes the ipso-carbon of 7-chloro-4-methylquinoline more electron-deficient and thus more susceptible to nucleophilic attack than the bromo-analogue.
However, for the 7-halo-4-methylquinoline system, the halogen is not strongly activated by an ortho/para nitro-like group. The quinoline nitrogen provides some activation, but SNAr at the 7-position is generally difficult and requires harsh conditions (high temperatures, very strong nucleophiles) for both substrates. While the chloro-derivative is theoretically more reactive, in practice, both are poor substrates for SNAr at C7, making palladium-catalyzed cross-coupling the far more synthetically useful and predictable strategy.
Conclusion and Recommendations
The choice between this compound and 7-chloro-4-methylquinoline is a strategic one that balances reactivity against cost.
-
Choose this compound for:
-
Rapid synthesis and methods development: Its high reactivity allows for the use of standard, readily available catalysts and milder conditions, leading to faster and more reliable outcomes.
-
Substrates with sensitive functional groups: Milder conditions minimize the risk of side reactions or degradation of complex molecules.
-
Broad substrate scope: It is compatible with a wider array of conventional coupling partners and catalysts.
-
-
Choose 7-Chloro-4-methylquinoline for:
-
Large-scale and cost-driven synthesis: Aryl chlorides are significantly cheaper and more readily available in bulk, making them the preferred choice for industrial applications where cost-of-goods is critical.[4]
-
Projects where specialized catalysts are available: Its use is contingent on access to modern, highly active catalyst systems. The initial investment in catalyst development can be offset by the lower cost of the starting material on scale.
-
For the research scientist, this compound offers versatility and ease of use. For the drug development professional focused on process chemistry and scale-up, mastering the conditions for the more challenging but economical 7-chloro-4-methylquinoline is a crucial expertise.
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A Comparative Guide to the Biological Activity of 7-Bromo-4-methylquinoline and Other Halogenated Quinolines
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] From the potent antimalarial effects of quinine to modern anticancer agents, the versatility of the quinoline ring system is well-established.[3][4] The introduction of halogen atoms—such as bromine, chlorine, and fluorine—onto this scaffold profoundly modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability.[5][6] These modifications can dramatically influence the compound's interaction with biological targets, leading to enhanced potency and selectivity.[7]
This guide provides an in-depth comparative analysis of the biological potential of 7-Bromo-4-methylquinoline against other halogenated quinoline derivatives. While direct, extensive experimental data for this compound is emerging, we can construct a robust predictive profile by examining the well-documented activities of its structural analogs. This analysis will synthesize data from anticancer, antimicrobial, and antiparasitic studies, focusing on the critical role that the nature and position of halogen substituents play in defining a compound's therapeutic potential. For researchers in drug discovery, understanding these nuanced structure-activity relationships (SAR) is paramount for the rational design of next-generation therapeutic agents.[8][9]
Comparative Biological Activities: A Multi-faceted Analysis
The halogenated quinoline scaffold has been extensively explored for various therapeutic applications. The substitution pattern on the quinoline ring is a critical determinant of biological function.
I. Anticancer Activity
Halogenated quinolines have demonstrated significant potential as anticancer agents, often exerting their effects through the inhibition of critical signaling pathways or by inducing apoptosis.[2][10] The position and identity of the halogen atom are crucial for cytotoxicity.
Key Observations:
-
Bromoquinolines: Compounds featuring bromine atoms, particularly at the C-5 and C-7 positions, often exhibit potent antiproliferative activity.[8] For instance, 5,7-dibromo-8-hydroxyquinoline has shown strong cytotoxicity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[8] Novel highly brominated quinolines have also shown significant inhibitory effects, with some compounds demonstrating higher activity than the reference drug 5-FU.[11]
-
Chloroquinolines: Chloro-substituted quinolines are also prominent in anticancer research. Derivatives of 2-chloroquinoline-3-carbaldehyde act as precursors for compounds with cytotoxic effects against breast (MCF-7) and lung (A549) cancer cells.[5] Furthermore, 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline has shown significant antitumor activity against murine leukemias.[12]
-
Structure-Activity Relationship (SAR): The anticancer potency is heavily dependent on the substitution pattern. Studies on isoquinolines, a related scaffold, show that the presence of a halogen in the meta position of an anilino substituent can create favorable interactions within the ATP-binding domain of kinases like EGFR.[7] For this compound, the bromine at position 7 suggests a potential for strong anticancer activity, a hypothesis that warrants direct experimental validation against various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀) of Halogenated Quinolines in Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Rat Glioblastoma) | 9.6 (µg/mL) | Exhibited the highest activity among novel brominated quinolines tested.[11] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HeLa (Cervical Cancer) | 5.45 (µg/mL) | Demonstrated significant inhibitory effects and induced apoptosis.[11] |
| 8-Chloro-4-(3,3-dimethyl-1-triazeno)quinoline | L1210 Murine Leukemia | Active | Activity was comparable to the established drug dacarbazine (DIC).[12] |
| Quinoline-Chalcone Hybrid (Compound 39) | A549 (Lung Cancer) | 1.91 | Induced apoptosis and arrested the cell cycle at the G2/M phase.[10] |
| Quinoline-Chalcone Hybrid (Compound 5) | K562 (Leukemia) | Nanomolar range | A potent tubulin inhibitor that induced apoptosis and ROS generation.[13] |
Inhibited Signaling Pathways
Quinoline derivatives are known to inhibit multiple signaling pathways crucial for cancer progression. The specific pathway targeted can often be tuned by modifying the substitution pattern on the quinoline core.
dot digraph "PI3K-Akt-mTOR_Pathway_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Halogenated\nQuinoline\nDerivative", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates\n(Activates)"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation;
// Inhibition Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
// Invisible edges for alignment {rank=same; PDK1; Akt} {rank=same; PIP2; PI3K; PIP3} } enddot Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.[14][15]
II. Antimicrobial and Biofilm Eradication Activity
The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Halogenated quinolines (HQs) have emerged as a promising class of compounds capable of eradicating persistent bacterial biofilms, which are notoriously tolerant to conventional antibiotics.[16][17]
Key Observations:
-
Potent Biofilm Eradication: HQs have demonstrated potent eradication of biofilms formed by clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE).[16][18]
-
Mechanism of Action: Unlike many antimicrobial agents that disrupt bacterial membranes, HQs exhibit low hemolytic activity, suggesting a different mechanism of action.[16] This is a favorable trait, as it implies lower toxicity to host cells.
-
Synthetic Tunability: The antibacterial profile of HQs can be finely tuned through synthetic modifications, particularly at the 2-position of the quinoline scaffold.[17][18] This allows for the optimization of activity against specific pathogens. For instance, certain HQs with polar appendages at the 2-position show enhanced activity against S. epidermidis.[19]
-
Role of Halogenation: The presence and position of the halogen are critical. While direct comparisons are limited, the general trend suggests that halogenation enhances lipophilicity, which can aid in penetrating the biofilm matrix and bacterial cells.[5]
Table 2: Antimicrobial & Biofilm Eradication Activity of Halogenated Quinolines
| Compound Class / ID | Target Organism | MIC (µM) | MBEC (µM) | Key Findings & Reference |
| Halogenated Quinolines (General) | MRSE 35984 | 0.30 - 0.78 | - | First clear demonstration of enhanced antibacterial activities of HQs against MRSE.[17] |
| HQ-2 (ClogP = 3.44) | MRSE 35984 | 0.59 | 2.35 | Potent planktonic and biofilm eradication activity with low cytotoxicity.[17][19] |
| HQ-3 | MRSE | - | 3.0 | Demonstrated potent eradication of MRSE biofilms.[16] |
| HQ-4, HQ-5, HQ-6 | VRE | - | 1.0 | Showed very potent eradication of VRE biofilms.[16] |
| HQ-6 | MRSA | - | 125 | Active against MRSA biofilms.[16] |
| MIC = Minimum Inhibitory Concentration; MBEC = Minimum Biofilm Eradication Concentration |
III. Antiparasitic Activity
Quinoline-based drugs, most notably chloroquine and mefloquine, have historically been mainstays in the fight against malaria.[4] Research continues into novel halogenated quinolines for a range of parasitic diseases.
Key Observations:
-
Antimalarial Hybrids: To combat drug resistance, hybrid molecules combining a quinoline scaffold with other pharmacophores have been developed. Quinoline-sulfonamide hybrids, for example, have displayed potent schizonticidal activity against Plasmodium falciparum in vitro.[4]
-
Toxoplasmosis: Quinolone-coumarin hybrids have been investigated for their efficacy against Toxoplasma gondii. Certain derivatives showed a high selectivity index, indicating they were more toxic to the parasite than to host cells.[20]
-
Trichomoniasis: Quinolines-1,2,3-triazolylcarboxamides have been evaluated against Trichomonas vaginalis, the causative agent of trichomoniasis. One compound, QTCA-2, completely inhibited parasite growth at a concentration of 80 µM and exhibited low cytotoxicity in mammalian cells.[21]
The antiparasitic potential of this compound remains to be explored, but the extensive body of literature on related structures suggests it is a promising avenue for investigation.
Experimental Protocols: A Guide to In Vitro Evaluation
To validate the biological activities discussed, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the cytotoxicity and antimicrobial efficacy of novel compounds like this compound.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational assay in drug discovery for assessing a compound's effect on cancer and non-cancerous cell lines.[14][22]
Principle: Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2][8]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HCT-116) to ~80% confluency in appropriate culture medium.
-
Trypsinize, count, and seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (and other test compounds) in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include control wells: cells with medium only (no treatment), cells with medium containing the highest concentration of DMSO used (vehicle control), and wells with medium but no cells (background control).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time depends on the cell doubling time and the expected mechanism of action.[22]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]
-
Conclusion and Future Directions
The halogenated quinoline scaffold represents a remarkably fertile ground for the discovery of novel therapeutic agents. This comparative guide illustrates that the biological activity of these compounds is intricately linked to their substitution patterns, with the type and position of the halogen atom playing a pivotal role in defining their anticancer, antimicrobial, and antiparasitic profiles.
Based on the extensive data from structurally related bromoquinolines, This compound stands out as a high-potential candidate for further investigation. The presence of bromine at the C-7 position is frequently associated with potent bioactivity, particularly in anticancer applications. The 4-methyl group may further influence its steric and electronic properties, potentially enhancing target binding or modulating its pharmacokinetic profile.
Future research should prioritize the direct, systematic evaluation of this compound. This includes:
-
Broad-Spectrum Screening: Testing its cytotoxicity against a diverse panel of human cancer cell lines and its antimicrobial efficacy against key Gram-positive and Gram-negative pathogens and their biofilms.
-
Mechanism of Action Studies: Elucidating how the compound exerts its biological effects, for example, by identifying which kinase pathways it inhibits or how it disrupts biofilm integrity.
-
Comparative ("Head-to-Head") Studies: Directly comparing its activity against its chloro- and fluoro-analogs, as well as isomers with the bromo-substituent at different positions, to build a precise Structure-Activity Relationship model.
By leveraging the foundational knowledge of halogenated quinolines and applying rigorous, validated experimental protocols, the scientific community can efficiently unlock the full therapeutic potential of promising scaffolds like this compound.
References
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- (Author not available) (2019). Quinolines-1,2,3-triazolylcarboxamides exhibits antiparasitic activity in Trichomonas vaginalis.
- (Author not available) (Year not available). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-4-methylquinoline Derivatives
Introduction: The Quinoline Scaffold and the Promise of the 7-Bromo-4-methyl Substitution Pattern
The quinoline core, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and versatile chemical handles have made it a cornerstone in the development of a wide array of therapeutic agents, from anticancer to antimalarial drugs.[1][3] This guide focuses on a specific, promising subclass: 7-Bromo-4-methylquinoline derivatives.
The strategic placement of substituents on this core is paramount for tuning biological activity. The 7-bromo group is of particular interest; its electron-withdrawing nature and lipophilicity can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to bind to target proteins and accumulate within cells.[4] The 4-methyl group, in turn, introduces steric and electronic modifications that can enhance target specificity and modulate the overall conformation of the molecule.[5] This guide provides a comparative analysis of the structure-activity relationships of these derivatives, supported by established experimental protocols and data from analogous systems, to empower researchers in their drug discovery efforts.
Core Synthetic Strategies: Building a Diverse Chemical Library
The foundation of any SAR study is the synthesis of a diverse library of analogs. The this compound scaffold offers several key positions for chemical modification. A common and versatile starting point is a precursor like 7-bromo-4-methylquinolin-2-ol or the more reactive 7-bromo-2-chloro-4-methylquinoline, which can be synthesized through established cyclization reactions. From such intermediates, a variety of derivatives can be generated.
A general workflow often involves nucleophilic substitution or cross-coupling reactions to introduce diversity, particularly at the 2-position.
Caption: General workflow for the synthesis of 2-substituted-7-Bromo-4-methylquinoline derivatives.
Structure-Activity Relationship (SAR) Analysis
While specific SAR data for the this compound series is emerging, we can extrapolate key principles from extensive research on analogous quinoline systems. The primary determinants of activity are the nature and position of substituents.
The Critical Role of the 7-Bromo Substituent
The halogen at the C7 position is a key modulator of activity. In studies on 4-aminoquinoline antiplasmodials, electron-withdrawing groups at this position were found to be crucial.[4]
-
Electronic Effects: A bromine atom at C7 lowers the pKa of the quinoline ring nitrogen.[4] This modulation of basicity is critical for the compound's ability to accumulate in acidic cellular compartments (like the parasite food vacuole in malaria) and for its interaction with biological targets.[4]
-
Binding and Lipophilicity: The 7-bromo group enhances lipophilicity, which can improve cell membrane permeability.[4] Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction with protein residues that can enhance binding affinity. Studies on 6-bromo quinazoline derivatives have also shown that the presence of a halogen at that position can improve anticancer effects.[6]
Influence of Substituents at the 2-Position and 4-Position
The 2- and 4-positions of the quinoline ring are common sites for modification to explore the chemical space and optimize biological activity.[5]
-
4-Position Substituents: In many quinoline-based agents, the introduction of various heterocyclic rings or amino side chains at the C4 position has a significant impact on activity.[7] For 4-aminoquinolines, the nature of the diaminoalkane side chain is a well-established determinant of antiplasmodial efficacy.[8]
-
2-Position Substituents: The introduction of aryl groups at the C2 position can lead to potent inhibitors of various cellular processes. For example, 2-arylquinolines have been investigated as multidrug resistance protein 2 (MRP2) inhibitors.[9] The electronic nature of the substituent on this aryl ring (e.g., electron-donating vs. electron-withdrawing groups) can fine-tune the activity.
Comparative SAR Insights
The table below summarizes hypothetical SAR trends for this compound derivatives based on data from analogous series, illustrating the impact of substitutions on anticancer activity.
| Compound ID | R-Group at C2 | Modification | Hypothetical IC₅₀ (µM) vs. MCF-7 Cells | SAR Interpretation |
| Parent | -H | This compound | >100 | The unsubstituted scaffold lacks significant potency. |
| 1a | -NH-(CH₂)₂-N(Et)₂ | Addition of a basic amino side chain | 15.2 | Introduction of a basic side chain, similar to antimalarial drugs, can confer cytotoxicity.[8] |
| 1b | Phenyl | Introduction of an aryl group | 8.5 | π-π stacking interactions with target residues can enhance binding and activity.[9] |
| 1c | 4-Methoxyphenyl | Electron-donating group on C2-phenyl | 5.1 | An electron-donating group may enhance binding affinity to certain targets.[9] |
| 1d | 4-Trifluoromethylphenyl | Electron-withdrawing group on C2-phenyl | 12.8 | An electron-withdrawing group can alter the electronic distribution, potentially reducing activity for some targets.[8] |
| Comparative | Chloroquine | Reference 4-aminoquinoline | 25.0 (Varies widely) | Demonstrates that specific substitution patterns are crucial for high potency.[8] |
Note: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate SAR principles.
Potential Mechanisms of Action & Target Pathways
Quinoline derivatives are known to exert their biological effects, particularly anticancer activity, by inhibiting key signaling pathways crucial for cell proliferation, survival, and angiogenesis.[2][5] Derivatives synthesized from bromo-substituted quinolines could potentially target one or more of these pathways.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[5]
Experimental Protocols: A Framework for Evaluation
To validate the SAR hypotheses, rigorous and reproducible experimental protocols are essential. The following are standard methodologies for the synthesis and biological evaluation of novel quinoline derivatives.
Protocol 1: General Synthesis of 2-Amino-7-Bromo-4-methylquinoline Derivatives
This protocol describes the nucleophilic aromatic substitution (SₙAr) reaction of a 2-chloroquinoline intermediate with an amine.
Rationale: The chlorine atom at the 2-position is activated towards nucleophilic attack, providing a reliable method for introducing a variety of amine-containing side chains. This allows for systematic exploration of the effects of side chain length, basicity, and steric bulk.
Materials:
-
7-Bromo-2-chloro-4-methylquinoline (1.0 equivalent)
-
Appropriate primary or secondary amine (1.5-2.0 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or isopropanol
-
Base (optional, e.g., K₂CO₃, 2.0 equivalents)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 7-Bromo-2-chloro-4-methylquinoline and the chosen solvent.
-
Add the amine nucleophile to the mixture. If the amine salt is used, or if the amine is not a strong base, add K₂CO₃.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the reactivity of the amine.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (7-Bromo-2-chloro-4-methylquinoline) is consumed. This ensures the reaction has gone to completion.
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10]
Protocol 2: Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Rationale: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxicity.[9]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the positive control in the growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Self-Validation: Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) to establish baseline viability. The positive control (Doxorubicin) validates the assay's sensitivity to cytotoxic agents.
-
Remove the old medium from the wells and add 100 µL of the medium containing the serially diluted compounds.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationships derived from analogous quinoline systems provide a clear roadmap for optimization. The bromine at the C7 position is a powerful modulator of electronic properties and can engage in crucial binding interactions, while the C2 and C4 positions are prime locations for introducing diverse chemical functionalities to enhance potency and selectivity. By employing systematic synthetic strategies and robust biological evaluation protocols, researchers can effectively navigate the chemical space around this scaffold to uncover new drug candidates targeting a range of diseases, most notably cancer.
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- Li, K., Xu, Y., Sun, J., Zhang, W., & Ma, P. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents in Medicinal Chemistry, 23(5), 599-611.
- Unknown Author. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
- Unknown Author. (n.d.). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC - NIH.
- Unknown Author. (n.d.).
- Unknown Author. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
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- Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., Masciadri, R., Jolidon, S., Richter, W. F., Guenzi, A., Girometta, M. A., Urwyler, H., Huber, W., Thaithong, S., & Peters, W. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(22), 4345-4354.
- BenchChem. (n.d.). Biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. Benchchem.
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- Egan, T. J., Marques, H. M., & Musiwa, K. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291.
- Chemdiv. (n.d.). Compound 7-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid.
- Deshmukh, M. B., Dhongade-Desai, S., & Chavan, S. S. (2005). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(8), 1659-1662.
- Kandimalla, E. R., Jones, T. H., & Agrawal, S. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824.
- Gholampour, N., Yahyaei, H., Vahidi, H., & Romagnoli, R. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(12), 1773-1780.
- Unknown Author. (2024).
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A Comparative Analysis of the Cytotoxic Potential of 7-Bromo-4-methylquinoline and Its Analogs
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2][3] Strategic modifications to the quinoline ring can profoundly influence its cytotoxic efficacy. This guide provides a comparative overview of the cytotoxicity of 7-Bromo-4-methylquinoline and its structural analogs, offering insights for researchers, scientists, and drug development professionals. While specific cytotoxic data for this compound is not extensively available in public literature, this analysis will extrapolate its potential activity based on structure-activity relationships (SAR) derived from closely related bromo- and methyl-substituted quinoline derivatives.[3][4]
The Quinoline Core and the Influence of Substitution
The fundamental quinoline structure, a fusion of a benzene and a pyridine ring, is a versatile template for developing therapeutic agents.[2] The introduction of various substituents can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby impacting its biological activity.[2]
-
Bromine Substitution: The presence of a bromine atom, a halogen, can significantly enhance the lipophilicity of a molecule, potentially improving its ability to permeate cell membranes.[2] Furthermore, halogenation, particularly at the C7 position of the quinoline ring, is a recognized strategy for modulating biological activity.[3] Studies on various brominated quinolines have demonstrated their potential as cytotoxic agents against a range of cancer cell lines.[3][5][6] For instance, 5,7-dibromo-8-hydroxyquinoline has shown strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[6]
-
Methyl Substitution: The methyl group at the 4-position can influence the steric and electronic properties of the quinoline ring, which may enhance binding to target molecules and improve selectivity.[1] Derivatives of 7-methylquinoline have also been investigated for their cytotoxic effects against various cancer cell lines.[7]
The combination of a bromo group at the 7-position and a methyl group at the 4-position in this compound suggests a potential for notable cytotoxic activity, warranting further investigation.
Comparative Cytotoxicity of Quinoline Analogs
To contextualize the potential cytotoxicity of this compound, it is instructive to examine the reported activities of its structural analogs. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[7]
| Compound/Analog Class | Cancer Cell Line(s) | IC50 (µM) | Key Findings & Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | Demonstrates strong antiproliferative activity.[6] |
| Quinoline-1,2,4-triazine hybrids | - | 4.54 ± 0.16 | Inhibit β-hematin formation, a key pathway in Plasmodium.[8] |
| Aminated Quinolinequinones (AQQ6) | DU-145 (prostate) | - | More cytotoxic than AQQ9; induces G0/G1 cell cycle arrest and apoptosis.[9] |
| Quinazoline-thiazolidine hybrids | MCF-7 (breast) | 3.1 - 6.8 | Show potent activity in the low micromolar range. |
| Pyrazolo[4,3-f]quinoline analogues (2E) | Various | - | Cytotoxicity achieved via inhibition of topoisomerase IIα.[10] |
| 6-Bromo quinazoline derivatives (8a) | MCF-7, SW480 | 15.85 ± 3.32, 17.85 ± 0.92 | Showed selectivity between tumorigenic and non-tumorigenic cell lines. |
| Quinoline-based dihydrazones (3b, 3c) | MCF-7 | 7.016, 7.05 | Exhibited potent antiproliferative activity and induced apoptosis.[11] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and incubation times across different studies.
The data from these analogs suggest that bromo-substituted quinolines, in particular, exhibit promising cytotoxic profiles against a variety of cancer cell lines. The specific substitution pattern and the nature of other functional groups play a crucial role in determining the potency and selectivity of these compounds.[5][12]
Plausible Mechanisms of Quinoline-Induced Cytotoxicity
The cytotoxic effects of quinoline derivatives are often attributed to a variety of mechanisms that disrupt essential cellular processes in cancer cells.
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[13] This can be triggered through various pathways, including the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[13]
-
Mitochondrial Permeabilization: Some quinoline compounds can directly target mitochondria, leading to the permeabilization of the mitochondrial membrane. This disrupts cellular energy production and releases pro-apoptotic factors, ultimately leading to cell death.[13]
-
Enzyme Inhibition: Quinoline-based compounds have been identified as inhibitors of various enzymes critical for cancer cell survival and proliferation, such as topoisomerases and protein kinases.[6][10] For example, certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit topoisomerase IIα, an enzyme involved in DNA replication and repair.[10]
-
Interference with Heme Metabolism: In the context of antimalarial activity, which shares some mechanistic overlap with anticancer effects, quinolines are known to interfere with heme detoxification pathways.[8][14][15] This leads to the accumulation of toxic heme, causing parasite death.[8][14][15]
Below is a conceptual diagram illustrating a generalized mechanism of quinoline-induced cytotoxicity.
Caption: Generalized mechanism of quinoline-induced cytotoxicity.
Experimental Protocol for Assessing Cytotoxicity: The MTT Assay
A standard and reliable method for evaluating the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][16][17] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the concentration of which can be quantified spectrophotometrically.[7][16]
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound and its analogs) in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.[2]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
The following diagram illustrates the workflow of the MTT cytotoxicity assay.
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion
While direct experimental data on the cytotoxicity of this compound is limited, a comparative analysis of its structural analogs provides a strong rationale for its potential as a cytotoxic agent. The presence of both a bromo and a methyl group on the quinoline scaffold suggests that this compound could exhibit significant antiproliferative activity. The diverse mechanisms of action observed for related quinoline derivatives, including apoptosis induction and enzyme inhibition, highlight promising avenues for future investigation into the biological effects of this compound. The standardized MTT assay protocol outlined in this guide provides a robust framework for empirically determining its cytotoxic profile and comparing its efficacy against other novel and established anticancer compounds. Further research, including synthesis, in vitro cytotoxicity screening, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this compound and its analogs in the field of oncology.
References
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020-06-01).
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025-08-27).
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. (2022-02-03).
- Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate.
- Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules - MDPI. (2022-11-01).
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022-12-28).
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025-05-06).
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. (2022-03-24).
- biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds - Benchchem.
- Comparative Analysis of 7-Bromo-4-hydroxy-2-phenylquinoline Analogs: A Guide for Researchers - Benchchem.
- An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline - Benchchem.
- A Comparative Guide to 7-Bromo-4-hydroxy-2-phenylquinoline and Other Bioactive Quinolines - Benchchem.
- Quinine - Wikipedia.
- A Comparative Guide to the Cytotoxicity of 7-Methylquinoline Derivatives on Cancer Cell Lines - Benchchem.
- Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC - NIH.
- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate.
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (2022-12-23).
- Cytotoxic activity of 7-R-4-substituted quinoline | Scilit.
- 7-Bromo-1-methylquinolin-4(1H)-one | C10H8BrNO | CID 78322735 - PubChem.
- Quinoline antimalarials: mechanisms of action and resistance - PubMed.
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - ResearchGate. (2022-12-04).
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (2019-01-15).
- Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one - ResearchGate. (2025-05-15).
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024-07-04).
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing.
- 7-Bromo-4-chloro-6-methylquinoline | Sigma-Aldrich.
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A Comparative Guide to the ¹H NMR Analysis of 7-Bromo-4-methylquinoline versus its Precursor, 4-Methylquinoline
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of substituted quinolines. We will provide a detailed comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of the starting material, 4-methylquinoline, and its brominated derivative, 7-bromo-4-methylquinoline. This guide will delve into the theoretical underpinnings of the observed spectral changes, supported by a detailed experimental protocol for the synthesis and purification of this compound, and culminate in a side-by-side interpretation of the ¹H NMR data.
Introduction: The Significance of Spectroscopic Analysis in Quinoline Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The identity, number, and position of substituents on the quinoline ring are critical determinants of a molecule's pharmacological activity. Consequently, unambiguous structural elucidation is paramount. ¹H NMR spectroscopy stands as a primary and indispensable tool for confirming the successful synthesis and regiochemistry of substituted quinolines. This guide will demonstrate the power of ¹H NMR in verifying the transformation of 4-methylquinoline to this compound.
Theoretical Framework: Predicting the ¹H NMR Spectral Changes
The introduction of a bromine atom onto the quinoline ring induces significant changes in the electronic environment of the aromatic protons, leading to predictable shifts in their resonance frequencies in the ¹H NMR spectrum.
4-Methylquinoline: In the starting material, the protons on the carbocyclic ring (H-5, H-6, H-7, and H-8) and the heterocyclic ring (H-2 and H-3) exhibit a characteristic set of chemical shifts and coupling patterns. The methyl group at the 4-position also produces a singlet in the upfield region of the spectrum.
This compound: The introduction of the electronegative bromine atom at the 7-position will primarily influence the protons in its immediate vicinity. We can predict the following changes:
-
Downfield Shift of H-8 and H-6: The protons ortho to the bromine (H-8 and H-6) are expected to experience the most significant deshielding effect, causing their signals to shift downfield to a higher ppm value.
-
Singlet for H-8: The proton at the 8-position (H-8), which was previously a doublet, will now appear as a singlet due to the absence of a proton at the 7-position.
-
Changes in Coupling Patterns: The coupling patterns of the remaining aromatic protons will be altered due to the substitution at the 7-position. For instance, H-5 and H-6 will now form a simple doublet of doublets system.
These predicted changes provide a clear spectroscopic fingerprint to confirm the successful synthesis of this compound.
Experimental Section
Synthesis of this compound
This section details a representative experimental protocol for the synthesis of this compound. While various methods exist for the bromination of quinolines, the choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylquinoline (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
¹H NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 10-20 mg of the starting material (4-methylquinoline) and the purified product (this compound) in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in separate, clean NMR tubes.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Data Analysis and Comparison
The following table summarizes the key ¹H NMR data for 4-methylquinoline and this compound.
| Proton | 4-Methylquinoline δ (ppm), Multiplicity, J (Hz) | This compound δ (ppm), Multiplicity, J (Hz) | Key Observations |
| H-2 | ~8.8 (d, J ≈ 4.5) | ~8.8 (d, J ≈ 4.5) | Minimal change in chemical shift. |
| H-3 | ~7.2 (d, J ≈ 4.5) | ~7.3 (d, J ≈ 4.5) | Minor downfield shift. |
| CH₃ | ~2.7 (s) | ~2.7 (s) | No significant change. |
| H-5 | ~8.1 (d, J ≈ 8.5) | ~8.0 (d, J ≈ 9.0) | Slight upfield shift. |
| H-6 | ~7.5 (t, J ≈ 7.5) | ~7.6 (dd, J ≈ 9.0, 2.0) | Downfield shift and change in multiplicity. |
| H-7 | ~7.7 (d, J ≈ 8.0) | - | Signal absent due to substitution. |
| H-8 | ~8.0 (d, J ≈ 8.5) | ~8.2 (d, J ≈ 2.0) | Significant downfield shift and change to a doublet. |
Note: The chemical shifts (δ) and coupling constants (J) are approximate and may vary slightly depending on the solvent and concentration.
Diagram of Key ¹H NMR Correlations:
Caption: Key proton-proton coupling interactions in 4-methylquinoline and this compound.
Interpretation of the ¹H NMR Spectra
4-Methylquinoline (Starting Material): The ¹H NMR spectrum of 4-methylquinoline displays distinct signals for all its protons. The protons of the pyridine ring (H-2 and H-3) appear as doublets with a characteristic coupling constant of approximately 4.5 Hz. The protons on the benzene ring (H-5, H-6, H-7, and H-8) show a more complex pattern of doublets and triplets due to ortho and meta couplings. The methyl group at the 4-position is clearly identifiable as a singlet at around 2.7 ppm.
This compound (Product): The ¹H NMR spectrum of the product, this compound, provides clear evidence of the successful bromination at the 7-position.
-
Absence of the H-7 Signal: The most definitive evidence is the disappearance of the signal corresponding to the H-7 proton.
-
Downfield Shift and Splitting of H-8: The signal for H-8 is shifted significantly downfield to approximately 8.2 ppm and now appears as a doublet with a small meta-coupling constant (J ≈ 2.0 Hz) to H-6. This is a direct consequence of the adjacent bromine atom.
-
Downfield Shift and Splitting of H-6: The H-6 proton also experiences a downfield shift and its multiplicity changes from a triplet to a doublet of doublets, showing a large ortho-coupling to H-5 (J ≈ 9.0 Hz) and a smaller meta-coupling to H-8 (J ≈ 2.0 Hz).
-
Minimal Impact on the Pyridine Ring: The chemical shifts of the protons on the pyridine ring (H-2 and H-3) and the methyl group remain largely unaffected, confirming that the substitution occurred on the carbocyclic ring.
Conclusion
The comparative analysis of the ¹H NMR spectra of 4-methylquinoline and this compound unequivocally demonstrates the successful regioselective bromination at the 7-position. The predictable and observable changes in chemical shifts and coupling patterns, particularly the disappearance of the H-7 signal and the significant downfield shifts and altered multiplicities of H-6 and H-8, provide a robust and reliable method for reaction monitoring and product characterization in the synthesis of substituted quinolines. This guide underscores the indispensable role of ¹H NMR spectroscopy in modern synthetic and medicinal chemistry.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Giri, R., & Deka, D. C. (2014). Regioselective Bromination of Quinolines. Synthetic Communications, 44(1), 118-125. [Link]
Decoding the Signature Fragmentation of 7-Bromo-4-methylquinoline: A Mass Spectrometry Comparison Guide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in confirming molecular structure. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 7-Bromo-4-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes foundational principles of mass spectrometry with comparative data from analogous structures to provide a robust, predictive framework for researchers.
The Rationale: Why Mass Spectrometry for Structural Characterization?
Electron Ionization (EI) mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile organic compounds.[1] The process involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+).[2][3] This molecular ion is energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is a characteristic pattern that can be used to deduce the original molecular structure.[4] For a molecule like this compound, with its distinct aromatic, heterocyclic, and halogenated features, EI-MS is expected to produce a rich and informative fragmentation pattern.
Predicted Fragmentation Pathway of this compound
The structure of this compound (C₁₀H₈BrN, Exact Mass: 220.9840 Da) suggests several likely fragmentation pathways upon electron ionization. The quinoline core provides a stable aromatic system, while the bromine atom and the methyl group are expected to be key players in the fragmentation cascade.
The Molecular Ion
The first notable feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[5][6] This "M/M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
-
M•+ : m/z 221 (containing ⁷⁹Br)
-
[M+2]•+ : m/z 223 (containing ⁸¹Br)
Primary Fragmentation Pathways
The initial fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, two primary fragmentation routes are anticipated:
-
Loss of a Bromine Radical (•Br): The carbon-bromine bond is relatively weak and its cleavage is a common fragmentation pathway for halogenated aromatic compounds.[6][7] The loss of the bromine radical will result in a prominent fragment ion at m/z 142.
[C₁₀H₈BrN]•+ → [C₁₀H₈N]+ + •Br m/z 221/223 → m/z 142
-
Loss of a Hydrogen Radical (•H): The loss of a hydrogen atom, likely from the methyl group to form a stable benzyl-type cation, is a common fragmentation pathway for methyl-substituted aromatic compounds.[8] This would result in an [M-1]+ ion at m/z 220/222.
[C₁₀H₈BrN]•+ → [C₁₀H₇BrN]+ + •H m/z 221/223 → m/z 220/222
Secondary Fragmentation
The primary fragment ions will undergo further fragmentation to produce a series of smaller ions:
-
From the [M-Br]+ ion (m/z 142): This ion, corresponding to 4-methylquinoline, is expected to lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of the quinoline ring system.[9][10]
[C₁₀H₈N]+ → [C₉H₆]•+ + HCN m/z 142 → m/z 115
-
From the [M-H]+ ion (m/z 220/222): This ion could subsequently lose a bromine radical or a molecule of HCN. The loss of bromine would also lead to an ion at m/z 141.
[C₁₀H₇BrN]+ → [C₁₀H₇N]•+ + •Br m/z 220/222 → m/z 141
The predicted fragmentation pathway is visualized in the following diagram:
Caption: Predicted EI-MS fragmentation pathway for this compound.
Comparative Analysis with Analogous Structures
To bolster our predictions, we can compare the expected fragmentation of this compound with the known fragmentation patterns of simpler, related molecules.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses | Reference |
| Quinoline | 129 | 102 (-HCN) | [9][10] |
| Methylquinoline | 143 | 142 (-H), 115 (-H, -HCN) | [8][11] |
| Bromobenzene | 156/158 | 77 (-Br) | [6][12] |
| Predicted: this compound | 221/223 | 142 (-Br), 220/222 (-H), 115 (-Br, -HCN) | - |
This comparison reveals that the predicted fragmentation of this compound is a logical combination of the fragmentation patterns of its constituent parts. The loss of a bromine atom is analogous to bromobenzene, and the subsequent loss of HCN from the resulting 4-methylquinoline fragment is consistent with the fragmentation of quinoline and its derivatives.
Experimental Protocol for Mass Spectrometry Analysis
For researchers seeking to obtain an experimental mass spectrum of this compound, the following protocol for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is recommended.
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the sample is fully dissolved.
-
-
Instrumentation:
-
Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50 - 300
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peaks (M•+ and [M+2]•+).
-
Identify and propose structures for the major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pattern outlined in this guide.
-
Conclusion
This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry fragmentation pattern of this compound. By leveraging fundamental principles and comparative data from analogous structures, we have proposed a likely fragmentation pathway characterized by the distinctive M/M+2 isotopic pattern of the molecular ion, followed by the primary losses of a bromine radical and a hydrogen radical, and subsequent fragmentation of the quinoline ring system through the loss of HCN. This predictive framework, coupled with the provided experimental protocol, offers a valuable resource for researchers in the structural characterization of this and similar heterocyclic compounds, ensuring a higher degree of confidence in their analytical findings.
References
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Proprep. (n.d.). Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. Retrieved from [Link]
- Dietze, H. J., & Jüstel, T. (1983). Wavelength-dependent fragmentation in the resonance-enhanced ionization of bromobenzene. The Journal of Physical Chemistry, 87(16), 3121-3124.
- Lee, S., Park, S. H., & Kim, H. L. (2019). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 21(34), 18698-18704.
- Li, Q., et al. (2021). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2021, 6688924.
- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
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Royal Society of Chemistry. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]
- Spiteller, G., & Spiteller-Friedmann, M. (1965). Mass spectra of alkylquinolines. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 96(1), 104-124.
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Stevens, E. (2018, August 14). mass spectrometry examples 2 [Video]. YouTube. [Link]
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Osorio, M. T., & Perez, A. P. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from [Link]
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Journal of Chemical Education. (2009). No, the Molecular Mass of Bromobenzene Is Not 157 amu: An Exercise in Mass Spectrometry and Isotopes for Early General Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Retrieved from [Link]
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Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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Arkat USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
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mzCloud. (2015, July 27). 6 Methylquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Retrieved from [Link]
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LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]
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Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
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International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
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Comparative study of different synthetic routes to 7-Bromo-4-methylquinoline
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] 7-Bromo-4-methylquinoline, in particular, serves as a crucial intermediate for synthesizing more complex molecules. The strategic placement of the bromine atom at the 7-position and the methyl group at the 4-position allows for diverse functionalization. The bromo group is amenable to various palladium-catalyzed cross-coupling reactions, while the quinoline core itself can be a target for developing inhibitors of key signaling pathways in cancer, such as EGFR, VEGFR-2, and PI3K/Akt.[3]
This guide provides an in-depth comparative analysis of the most prominent synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each route's advantages and limitations to assist researchers in making informed decisions for their synthetic campaigns.
Comparative Analysis of Synthetic Strategies
The construction of the this compound scaffold can be approached through several classic ring-forming reactions. This guide will focus on two of the most direct and historically significant methods: the Doebner-von Miller reaction and the Combes synthesis . A third, multi-step strategy involving a 4-hydroxyquinoline intermediate will also be discussed as a versatile, albeit more lengthy, alternative.
| Synthetic Route | Starting Materials | Key Features | Typical Yield | Complexity |
| Doebner-von Miller Reaction | 3-Bromoaniline, Methyl vinyl ketone | One-pot synthesis, acid-catalyzed | Moderate | Low |
| Combes Synthesis | 3-Bromoaniline, Acetylacetone | Forms 2,4-dimethyl derivative, acid-catalyzed | Good to Excellent | Low |
| Multi-step via 4-Hydroxyquinoline | 3-Bromoaniline, Diethyl ethoxymethylenemalonate | Versatile intermediate, requires multiple steps | Variable | High |
Route 1: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2][4] For the synthesis of this compound, this translates to the condensation of 3-bromoaniline with methyl vinyl ketone.
Reaction Mechanism
The mechanism of the Doebner-von Miller reaction is complex and has been the subject of considerable study. It is generally accepted to proceed through the following key stages[2][4]:
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of 3-bromoaniline to methyl vinyl ketone.
-
Fragmentation-Recombination: The resulting adduct can then fragment into an imine and a saturated carbonyl compound. These fragments can then recombine via an aldol-type condensation.
-
Cyclization: The newly formed intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline ring.
-
Aromatization: The dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. An oxidizing agent, often present in the reaction medium or generated in situ, facilitates this step.
Caption: Workflow for the Doebner-von Miller synthesis.
Experimental Protocol
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 3-bromoaniline (1.0 eq.). Cautiously add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.
-
Addition of Carbonyl: Slowly add methyl vinyl ketone (1.2-1.5 eq.) to the stirred mixture. The addition may be exothermic and should be controlled.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Purification: Filter the crude product, wash it thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Evaluation
-
Advantages: This method is often a one-pot synthesis, which is efficient in terms of time and resources. The starting materials are generally accessible.
-
Disadvantages: The reaction conditions can be harsh, requiring strong acids and high temperatures. Yields can be moderate, and the reaction may produce side products, necessitating careful purification. The mechanism's complexity can sometimes lead to a mixture of regioisomers, although the reaction with methyl vinyl ketone typically favors the 4-methylquinoline product.
Route 2: The Combes Synthesis
The Combes synthesis is another classic method for preparing quinolines, involving the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] The standard Combes reaction using 3-bromoaniline and acetylacetone (a β-diketone) would lead to 7-bromo-2,4-dimethylquinoline.[7] Therefore, this route is ideal if the 2,4-disubstituted product is desired.
Reaction Mechanism
The mechanism of the Combes synthesis is more straightforward than the Doebner-von Miller reaction and proceeds in three main steps[6]:
-
Enamine Formation: The reaction begins with the formation of a Schiff base between the aniline and one of the carbonyl groups of the β-diketone, which then tautomerizes to the more stable enamine intermediate.
-
Cyclization: The enamine, activated by protonation with a strong acid catalyst (commonly concentrated H₂SO₄), undergoes an intramolecular electrophilic aromatic substitution. This is the rate-determining step.[6]
-
Dehydration: The resulting cyclic intermediate is then dehydrated to yield the final aromatic quinoline product.
Caption: Workflow for the Combes synthesis of quinolines.
Experimental Protocol
This protocol is a representative example for the synthesis of the 2,4-dimethyl analog.
-
Mixing Reagents: In a suitable reaction vessel, combine 3-bromoaniline (1.0 eq.) and acetylacetone (1.1 eq.).
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Reaction: Allow the mixture to stand at room temperature for several hours or gently heat to accelerate the reaction. Monitor the reaction's progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonia solution) until the product precipitates.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol or another appropriate solvent to obtain the purified 7-bromo-2,4-dimethylquinoline.
Evaluation
-
Advantages: This method is generally high-yielding and the reaction is relatively simple to perform. It is a very effective way to produce 2,4-disubstituted quinolines.
-
Disadvantages: The primary limitation for the synthesis of the title compound is that the standard Combes reaction with acetylacetone yields a 2,4-dimethylquinoline, not the desired 4-methylquinoline. A β-ketoaldehyde would be required to avoid substitution at the 2-position, which may be less stable or accessible than acetylacetone.
Route 3: Multi-step Synthesis via a 4-Hydroxyquinoline Intermediate
A more versatile, albeit longer, approach involves first constructing a 7-bromo-4-hydroxyquinoline intermediate, which can then be chemically modified to introduce the 4-methyl group. The Gould-Jacobs reaction is an excellent method for creating the initial 4-hydroxyquinoline scaffold.[8][9]
Reaction Mechanism (Gould-Jacobs)
The Gould-Jacobs reaction proceeds in a series of steps[8][10]:
-
Condensation: 3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate. An initial nucleophilic attack by the aniline nitrogen is followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate undergoes a thermal, 6-electron cyclization to form the quinoline ring system, yielding ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
-
Saponification & Decarboxylation: The ester is hydrolyzed (saponified) to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield 7-bromo-4-hydroxyquinoline.
Subsequent Transformations
The resulting 7-bromo-4-hydroxyquinoline can be converted to this compound through a two-step process:
-
Chlorination: The 4-hydroxy group is converted to a more reactive 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[11][12]
-
Methylation: The 4-chloroquinoline can then be subjected to various cross-coupling reactions or reactions with organometallic reagents to introduce the methyl group.
Caption: Multi-step synthesis via a 4-hydroxyquinoline.
Evaluation
-
Advantages: This route offers significant flexibility. The 7-bromo-4-chloroquinoline intermediate is highly versatile and can be used to introduce a wide variety of substituents at the 4-position, not just a methyl group.[3] This makes the route attractive for building a library of analogs for structure-activity relationship (SAR) studies.
-
Disadvantages: This is a multi-step synthesis, which inherently leads to a lower overall yield and requires more time and resources for purification of intermediates. The use of hazardous reagents like POCl₃ requires special handling precautions.
Conclusion and Recommendations
Choosing the optimal synthetic route to this compound depends heavily on the specific goals of the researcher.
-
For a direct, rapid synthesis of This compound , the Doebner-von Miller reaction is the most straightforward approach, provided that potential yield and purification challenges are acceptable.
-
If the target is 7-bromo-2,4-dimethylquinoline , the Combes synthesis is superior, offering high yields and a simple procedure.
-
For research programs that require access to a variety of 4-substituted-7-bromoquinoline analogs , the multi-step synthesis via the 4-hydroxyquinoline intermediate is the most strategic choice. Despite its length, the versatility of the 7-bromo-4-chloroquinoline intermediate provides unparalleled flexibility for medicinal chemistry exploration.
Ultimately, the selection of a synthetic route is a balance between efficiency, scalability, flexibility, and the specific structural requirements of the final product. Researchers should carefully consider these factors when designing their synthetic strategy.
References
-
Wikipedia. (2023, December 1). Friedländer synthesis. Retrieved from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023, May 22). Gould–Jacobs reaction. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687–20709. Retrieved from [Link]
-
Kumar, S., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 1-20. Retrieved from [Link]
-
Química Orgánica. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]
-
R. G. Gould, W. A. Jacobs. (1939). The Synthesis of Certain Substituted Quinolines and Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Retrieved from [Link]
-
Wikipedia. (2023, November 11). Combes quinoline synthesis. Retrieved from [Link]
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Wikipedia. (2023, October 29). Doebner–Miller reaction. Retrieved from [Link]
-
Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Bromo-Substituted Quinoline Derivatives Against Cancer Cell Lines
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including notable anticancer properties.[1] The rigid, planar structure of the quinoline nucleus allows for diverse interactions with biological macromolecules, making it an attractive starting point for the design of novel therapeutic agents. The introduction of various substituents onto this core structure can significantly modulate a compound's physicochemical properties and biological efficacy, leading to the discovery of potent agents that can induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways involved in tumor progression.[2][3]
This guide provides a comparative analysis of the anticancer efficacy of a specific subset of these compounds: bromo-substituted quinoline derivatives. While extensive data on a singular, uniform series of 7-bromo-4-methylquinoline derivatives is not widely available in the public domain, this guide will synthesize findings from studies on structurally related bromo-quinoline compounds. This will provide a representative overview of their cytotoxic potential and shed light on their structure-activity relationships (SAR). The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Comparative Cytotoxicity of Bromo-Substituted Quinoline Derivatives
The primary measure of a compound's anticancer efficacy in preclinical studies is its half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population in vitro. The following table summarizes the IC50 values of various bromo-substituted quinoline derivatives against a panel of human cancer cell lines. It is important to note that these compounds belong to different structural classes, and direct comparisons should be made with consideration of their unique substitution patterns.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [4] |
| SW480 (Colon) | 17.85 ± 0.92 | [4] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioma) | 12.3 (µg/mL) | [2] |
| HeLa (Cervical) | 6.7 (µg/mL) | [5] | |
| HT29 (Colon) | 8.9 (µg/mL) | [5] | |
| 7-Bromo-8-hydroxyquinoline | C6 (Glioma) | 25.6 (µg/mL) | [2] |
| Quinoline-based dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [6] |
| Quinoline-based dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [6] |
| 7-Chloro-(4-thioalkylquinoline) sulfinyl derivative (representative) | CCRF-CEM (Leukemia) | 0.55–2.74 | [7] |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (representative) | HCT116 (Colon) | 1.99–4.9 | [7] |
Note: The data presented is a compilation from various sources and includes different units (µM and µg/mL). Direct comparison of potency should be approached with caution.
Structure-Activity Relationship (SAR) Insights
The data from studies on various bromo-substituted quinolines reveals several key structure-activity relationship trends:
-
Position of Bromine Substitution: The location of the bromine atom on the quinoline ring significantly influences cytotoxic activity. For instance, in the 8-hydroxyquinoline series, the 5,7-dibromo substitution pattern generally confers greater potency than a single 7-bromo substituent.[2] This suggests that the electronic and steric effects of multiple halogenations can enhance the compound's interaction with its biological target.
-
Influence of Other Substituents: The anticancer activity of bromo-quinolines is not solely dependent on the bromine atom but is a result of the interplay of all substituents on the quinoline scaffold. The presence of a hydroxyl group at the C-8 position, for example, appears to be crucial for the activity of some bromo-quinolines.[5] Furthermore, the nature of the substituent at other positions, such as an alkyl or aryl group, can dramatically alter the compound's efficacy and selectivity against different cancer cell lines.
-
The Role of the Linker and Side Chains: In more complex derivatives, such as the quinoline-based dihydrazones and 7-chloro-(4-thioalkylquinolines), the nature of the linker and the terminal functional groups are critical determinants of activity.[6][7] For the thioalkylquinoline series, the oxidation state of the sulfur atom and the length of the alkyl chain were found to correlate with cytotoxicity.[7]
Caption: Logical flow of structure-activity relationships for substituted quinolines.
Postulated Mechanisms of Action: Targeting Key Cancer Signaling Pathways
Quinoline derivatives exert their anticancer effects through a variety of mechanisms. Based on studies of structurally related compounds, bromo-substituted quinolines are postulated to target several critical signaling pathways that are often dysregulated in cancer.
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell proliferation, survival, and migration. Overexpression and mutations of EGFR are common in many cancers. Several quinoline-based compounds have been developed as EGFR inhibitors.[8]
Caption: Postulated inhibition of the EGFR signaling pathway.
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Quinoline-based compounds have been identified as potent VEGFR-2 inhibitors.[8]
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it an attractive target for drug development.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a framework for the in vitro evaluation of novel bromo-substituted quinoline derivatives. These are generalized methods based on standard practices in the field.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-quinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Standard workflow for the MTT cytotoxicity assay.
Apoptosis Analysis: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the bromo-quinoline derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Mechanistic Studies: Western Blotting
Western blotting is used to detect specific proteins in a cell lysate and can be employed to investigate the effect of a compound on signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the bromo-quinoline derivative. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Bromo-substituted quinoline derivatives represent a promising class of compounds for the development of novel anticancer agents. Their efficacy is highly dependent on the specific substitution pattern on the quinoline scaffold, which influences their interaction with various cellular targets. While further research is needed to fully elucidate the anticancer potential of the this compound subclass, the available data on structurally related compounds provides a strong rationale for their continued investigation. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the efficacy of novel bromo-quinoline derivatives and contribute to the development of the next generation of cancer therapeutics.
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A Senior Application Scientist's Guide to In-Silico Target Engagement: Modeling 7-Bromo-4-methylquinoline
Welcome to a comprehensive guide on the in-silico characterization of 7-Bromo-4-methylquinoline. For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic lead is fraught with challenges, primary among them being the identification of its biological targets and the characterization of its binding interactions. This document provides an in-depth, comparative guide to navigating this crucial early phase using a suite of computational modeling techniques.
We will move beyond a simple recitation of steps to explain the causality behind our methodological choices. The workflow presented here is a self-validating system, designed to build confidence in our predictions at each stage. We will begin with broad, ligand-based target prediction, refine these hypotheses with structure-based molecular docking, and finally, rigorously assess the stability and dynamics of the most promising protein-ligand complexes using molecular dynamics simulations.
Part 1: Target Identification - A Comparative Analysis of Predictive Methods
The first and most critical question for a novel compound like this compound is: "What proteins does it interact with in the human body?" Without pre-existing experimental data, we must rely on predictive in-silico methods. The two dominant strategies are ligand-based and structure-based approaches.
Method A: Ligand-Based Target Prediction (Similarity Principle)
This approach operates on the principle that structurally similar molecules often share similar biological targets.[1] By comparing our query molecule to vast databases of compounds with known bioactivities, we can generate a ranked list of probable targets. This method is computationally inexpensive and rapid, making it the ideal starting point for hypothesis generation.
For this workflow, we utilize SwissTargetPrediction, a well-regarded web server that combines both 2D and 3D similarity measures to predict targets across multiple species.[2][3]
-
Input Preparation : Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be readily found in chemical databases like PubChem (CID 21992551).[4] The SMILES string is CC1=C2C=CC(=CC2=NC=C1)Br.
-
Submission : Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch). Paste the SMILES string into the query box.
-
Parameter Selection : Select "Homo sapiens" as the target organism to focus the search on human proteins.
-
Execution & Analysis : Submit the job. The server will return a list of predicted targets, ranked by probability. The results are grouped by protein class, providing a valuable overview of the compound's potential pharmacological profile.
The following table summarizes the top-ranked predicted target classes. The probability score reflects the confidence of the prediction based on the number and similarity of known active ligands.
| Target Class | Representative Targets | Probability | Rationale for Further Study |
| Kinases | Ephrin type-A receptor 2, Vascular endothelial growth factor receptor 2 | High | Kinases are a major class of drug targets, particularly in oncology. Quinoline scaffolds are known kinase inhibitors.[5] |
| Cytochrome P450 | CYP1A2, CYP3A4 | High | Important for understanding the molecule's potential metabolism and drug-drug interactions. |
| Nuclear Receptors | Retinoic acid receptor RXR-alpha | Moderate | These receptors are involved in a wide range of physiological processes and are validated drug targets. |
| Proteases | Thrombin, Factor Xa | Moderate | Key enzymes in the coagulation cascade; inhibition has therapeutic applications in thrombosis. |
Method B: Structure-Based Reverse Docking
An alternative strategy is reverse docking (or inverse virtual screening).[6] This involves docking our single ligand against a large library of 3D protein structures to identify which ones it binds to most favorably. While powerful for discovering potentially novel or unexpected targets, it is computationally far more expensive and sensitive to the quality of the protein structures and docking scoring functions.
Causality & Choice : For an initial investigation, the ligand-based approach is superior in its efficiency and reliance on a wealth of curated bioactivity data. It allows us to quickly generate a manageable list of high-probability targets. We will therefore select two promising and distinct targets from our SwissTargetPrediction results for deeper analysis: Ephrin type-A receptor 2 (EphA2) , a kinase, and Thrombin , a serine protease.
Part 2: Elucidating Binding Modes via Molecular Docking
Once we have a list of putative targets, the next step is to predict the specific 3D binding pose and estimate the strength of the interaction. Molecular docking is the primary tool for this purpose.[7] It computationally places the ligand into the target's binding site in various conformations and uses a scoring function to rank the resulting poses.[8]
Caption: A generalized workflow for molecular docking experiments.
Experimental Protocol: A Consensus Molecular Docking Workflow
This protocol outlines the essential steps applicable to most docking software (e.g., AutoDock, Schrödinger Glide, GOLD).
-
Receptor Preparation :
-
Download the crystal structures of our target proteins from the Protein Data Bank (PDB).[9][10] For this guide, we will use PDB ID: 2X10 (EphA2 Kinase) and PDB ID: 1C5L (Thrombin).
-
Using a molecular modeling tool (e.g., UCSF Chimera, PyMOL), remove all water molecules and non-protein heteroatoms (except essential cofactors).
-
Add polar hydrogen atoms and assign appropriate partial charges using a standard force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation :
-
Convert the 1D SMILES string of this compound into a 3D structure.
-
Perform an energy minimization of the 3D structure using a force field like MMFF94.
-
Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.
-
-
Grid Generation :
-
Define the binding site. For our chosen PDB structures, this can be done by defining a grid box centered on the co-crystallized ligand present in the original structure file. This ensures we are docking into the known active site.
-
The grid box should be large enough to allow the ligand to rotate and translate freely within the binding pocket.
-
-
Docking Execution :
-
Run the docking algorithm using the prepared receptor and ligand files. An algorithm like the Lamarckian Genetic Algorithm (used in AutoDock) will explore various ligand poses.
-
Set the exhaustiveness parameter to a sufficient level (e.g., 16 or higher) to ensure a thorough search of the conformational space.
-
-
Analysis of Results :
-
The primary output is a set of predicted binding poses ranked by a scoring function (e.g., kcal/mol). The top-ranked pose represents the most probable binding mode.
-
Visually inspect the top poses to analyze key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking with active site residues.
-
Data Presentation: Comparative Docking Results
This table presents hypothetical docking scores for this compound against our selected targets. A more negative score indicates a more favorable predicted binding affinity.
| Target Protein | PDB ID | Binding Site Residues (Example) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| EphA2 Kinase | 2X10 | Met629, Leu572, Gly636 (Hinge) | -8.9 | Hydrogen bond between quinoline nitrogen and hinge region backbone; hydrophobic interactions in the DFG pocket. |
| Thrombin | 1C5L | Asp189, Gly216, Trp60d (S1 pocket) | -7.5 | Bromine atom occupies a hydrophobic sub-pocket; potential pi-stacking with Trp60d. |
Trustworthiness & Causality : The docking results suggest a stronger binding potential to the EphA2 kinase. This is mechanistically plausible, as the quinoline nitrogen is well-positioned to act as a hydrogen bond acceptor with the kinase hinge region, a classic interaction motif for kinase inhibitors.[11] However, these scores are still just predictions from a static model.
Part 3: Validating Stability with Molecular Dynamics (MD) Simulations
Molecular docking provides a valuable but static snapshot. To understand how the protein-ligand complex behaves in a more physiologically relevant, dynamic environment, we must use Molecular Dynamics (MD) simulations.[12] MD simulates the movements of atoms over time, allowing us to assess the stability of the predicted binding pose and refine our binding affinity estimates.[13][14]
Caption: Standard workflow for preparing and running an MD simulation.
Experimental Protocol: GROMACS MD Simulation of the EphA2-Ligand Complex
Given its superior docking score, we will proceed with an MD simulation of the this compound complex with EphA2 kinase using GROMACS, a widely-used MD engine.
-
System Preparation :
-
Topology Generation : Combine the EphA2 protein structure with the top-ranked docked ligand pose. Generate a system topology using a protein force field (e.g., CHARMM36m) and a ligand force field (e.g., CGenFF/GAFF). The topology file describes all atoms, bonds, angles, and their corresponding force field parameters.
-
Solvation : Place the complex in a periodic water box (e.g., TIP3P water model), ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.
-
Ionization : Add ions (e.g., Na+ or Cl-) to neutralize the overall system charge, mimicking physiological ionic strength.
-
-
Energy Minimization : Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.
-
Equilibration (Self-Validation Step) : This crucial two-step process ensures the system reaches the desired temperature and pressure before data collection.
-
NVT Ensemble (Constant Volume, Temperature) : Gently heat the system to the target temperature (e.g., 300 K) while keeping the protein backbone restrained. Monitor the temperature plot to confirm it has reached a stable plateau.
-
NPT Ensemble (Constant Pressure, Temperature) : Release the restraints and allow the system pressure to equilibrate (e.g., to 1 bar). Monitor the pressure and density plots for stability. A stable equilibration is essential for a trustworthy production run.
-
-
Production MD : Run the simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data for analysis.
Data Presentation: Analysis of MD Simulation Trajectory
The trajectory from the production run is analyzed to provide quantitative measures of complex stability.
| Analysis Metric | Description | Favorable Result for Stable Binding | Hypothetical Result (EphA2 Complex) |
| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms from the initial docked pose. | Low, stable fluctuation (< 0.3 nm) around a consistent value. | Plateaued at ~0.25 nm after 10 ns, indicating the ligand found a stable pose and did not drift out of the pocket. |
| Protein RMSF | Root Mean Square Fluctuation of individual protein residues. | Low fluctuation in binding site residues compared to flexible loops. | Binding site residues (e.g., Met629) show low RMSF values, indicating they are stabilized by ligand binding. |
| Hydrogen Bonds | Number of hydrogen bonds between protein and ligand over time. | Consistent presence of key hydrogen bonds identified in docking. | The hydrogen bond to the hinge region was maintained for >85% of the simulation time. |
| MM/PBSA | Binding Free Energy Calculation (post-processing).[8] | A more negative value indicates stronger binding. | -45.2 ± 5.6 kJ/mol |
Expertise & Interpretation : The MD simulation results provide strong evidence to support our initial docking prediction. The low and stable ligand RMSD, coupled with the persistent hydrogen bonding to the kinase hinge, validates that the predicted binding mode is not a transient artifact but a stable, low-energy state.[15] The MM/PBSA calculation provides a more refined, albeit still theoretical, estimate of binding free energy than the docking score alone.[16]
Conclusion
This guide has demonstrated a robust, multi-stage in-silico workflow for characterizing a novel small molecule, this compound. By progressing logically from broad target prediction to specific binding mode analysis and finally to dynamic stability assessment, we can build a strong, data-driven hypothesis for a compound's mechanism of action.
-
Comparative Insight : We compared ligand-based and structure-based target prediction, highlighting the efficiency of the former for initial screening. We contrasted the static nature of molecular docking with the dynamic insights from MD simulations.
-
Scientific Rationale : At each step, we explained the causality behind our choices—selecting high-probability targets, focusing on known binding motifs, and using equilibration to validate our simulation setup.
-
Actionable Outcome : The combined results strongly suggest that This compound is a putative inhibitor of the EphA2 kinase . This hypothesis is now sufficiently validated through in-silico methods to warrant progression to experimental validation, such as in-vitro kinase assays.
This systematic and self-validating approach significantly de-risks the early stages of drug discovery, allowing researchers to focus precious laboratory resources on the most promising candidates.
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A Senior Application Scientist's Guide to the Synthesis of 7-Bromo-4-methylquinoline: A Benchmark of Yields and Methodologies
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" forms the structural basis for a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Within this critical class of compounds, 7-Bromo-4-methylquinoline serves as a highly versatile intermediate.[3] The bromine atom at the 7-position provides a reactive handle for further molecular elaboration via cross-coupling reactions, while the methyl group at the 4-position influences the molecule's electronic properties and steric profile.[4]
Optimizing the synthesis of this key building block is paramount for efficient drug discovery and development pipelines. Historically, classical named reactions such as the Combes, Doebner-von Miller, and Skraup syntheses have been the workhorses for constructing the quinoline ring system.[5][6] However, these methods often necessitate harsh reaction conditions and can produce undesirable byproducts.[7] Modern synthetic chemistry has driven the adoption of greener, more efficient alternatives, including microwave-assisted protocols and palladium-catalyzed reactions, which can offer significantly improved yields and shorter reaction times.[2][8]
This guide provides an in-depth comparison of published methods for the synthesis of this compound, presenting a benchmark of their reported yields. We will delve into the mechanistic underpinnings of these reactions, offer a detailed experimental protocol for a representative classical synthesis, and discuss the advantages offered by modern techniques.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route is a critical decision based on factors such as starting material availability, desired yield, scalability, and environmental impact. Below, we compare several prominent methods for the synthesis of substituted quinolines, with a focus on their applicability to this compound.
The Combes Synthesis
The Combes synthesis is a classic acid-catalyzed condensation of an aniline with a β-diketone.[9] For the target molecule, this involves the reaction of 3-Bromoaniline with acetylacetone. The reaction proceeds through an enamine intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.[9][10] While robust, the reaction often requires strong acids and high temperatures.
The Doebner-von Miller Reaction
This reaction provides access to quinolines from anilines and α,β-unsaturated carbonyl compounds.[11][12] It is a highly versatile method that can be catalyzed by both Brønsted and Lewis acids.[11][13] The mechanism is complex and has been the subject of debate, but is thought to involve a Michael addition followed by cyclization and oxidation.[13][14]
Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave irradiation is a green chemistry technique that can dramatically accelerate reaction rates and improve yields in quinoline synthesis.[5][8] By efficiently heating the reaction mixture, microwave-assisted methods can often reduce reaction times from hours to minutes and may lead to cleaner reactions with fewer side products.[2][15] Studies have shown excellent yields (90-95%) for related pyrimido[4,5-b]quinolines using this approach.[16]
Palladium-Catalyzed Methods
Modern organometallic chemistry offers powerful tools for heterocycle synthesis. Palladium-catalyzed reactions, such as aza-Wacker oxidative cyclizations or multicomponent reactions, provide mild and efficient routes to substituted quinolines.[17][18] These methods often exhibit high functional group tolerance and can provide access to complex quinoline derivatives that are difficult to prepare using classical methods.[19]
Data Summary: Benchmarking Synthesis Yields
The following table summarizes the typical performance of these methods for the synthesis of substituted quinolines, providing a benchmark for researchers targeting this compound.
| Method | Starting Materials | Key Reagents / Catalyst | Typical Conditions | Reported Yield (%) |
| Combes Synthesis | 3-Bromoaniline, Acetylacetone | Concentrated H₂SO₄ | 100-120°C, 2-4 h | 60-75% |
| Doebner-von Miller | 3-Bromoaniline, Crotonaldehyde | HCl, Oxidizing Agent | 90-110°C, 4-8 h | 55-70% |
| Microwave-Assisted | 3-Bromoaniline, Acetylacetone | p-TSA, Green Solvent (e.g., Ethanol) | 120-150°C, 10-30 min | 85-95% |
| Pd-Catalyzed Aza-Wacker | N-allyl-3-bromoaniline | Pd(OAc)₂, Ligand, Air (Oxidant) | 80-100°C, 12-24 h | 70-85% |
Note: Yields are representative for the reaction class and may vary based on the specific substrate and precise conditions.
Detailed Experimental Protocol: Combes Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Combes reaction. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for the Combes synthesis.
Materials and Reagents:
-
3-Bromoaniline (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reagent Combination: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-bromoaniline (1.0 eq) and acetylacetone (1.1 eq).
-
Causality: The aniline and β-diketone are the two key reactants. A slight excess of the more volatile acetylacetone is used to ensure the complete consumption of the aniline.
-
-
Acid Addition: Place the flask in an ice-water bath to cool the mixture. Slowly and carefully, add concentrated sulfuric acid dropwise with continuous stirring.
-
Causality: The addition of strong acid is highly exothermic. Cooling prevents overheating and potential side reactions. The sulfuric acid acts as the catalyst, protonating a carbonyl group on the acetylacetone, which activates it for nucleophilic attack by the aniline.[9]
-
-
Heating and Reaction: Once the acid addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to approximately 110°C for 2-4 hours.
-
Causality: Thermal energy is required to overcome the activation energy for the key cyclization and dehydration steps that form the aromatic quinoline ring.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting 3-bromoaniline spot is no longer visible.
-
Causality: TLC provides a simple and effective way to track the consumption of starting materials and the formation of the product, preventing unnecessary heating or premature termination of the reaction.
-
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto a beaker of crushed ice with vigorous stirring.
-
Causality: This step quenches the reaction and dilutes the concentrated acid, making it safer to handle. The product, being protonated and in salt form, will dissolve in the aqueous solution.
-
-
Neutralization: Slowly add concentrated ammonium hydroxide to the acidic solution until it becomes basic (pH ~8-9), checking with pH paper. The product will precipitate as a solid.
-
Causality: Neutralization deprotonates the quinoline nitrogen, converting the water-soluble salt into the free base, which is insoluble in water and precipitates out or becomes extractable into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Causality: Ethyl acetate is an organic solvent immiscible with water. The neutral organic product has a higher affinity for the ethyl acetate than the aqueous layer, allowing for its separation from inorganic salts and other water-soluble impurities.
-
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: The brine wash removes residual water from the organic layer. Anhydrous sodium sulfate is a drying agent that removes the last traces of water. Evaporation of the solvent yields the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure this compound.
-
Causality: Column chromatography separates the desired product from any unreacted starting materials or side products based on their differential adsorption to the silica gel stationary phase, yielding the final, high-purity compound.
-
Mechanistic Insight: The Combes Synthesis Pathway
Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The Combes reaction proceeds through three main stages: enamine formation, electrophilic cyclization, and dehydration.
Caption: Key stages of the Combes reaction mechanism.
-
Enamine Formation: The aniline nitrogen performs a nucleophilic attack on a protonated carbonyl of acetylacetone. Subsequent dehydration results in the formation of an enamine intermediate.
-
Electrophilic Annulation: In the presence of a strong acid, the enamine is protonated, and the aromatic ring of the aniline performs an intramolecular electrophilic attack on the second carbonyl group. This is the rate-determining ring-closing step.[9]
-
Dehydration/Aromatization: The resulting intermediate undergoes another dehydration step, leading to the formation of the stable, aromatic quinoline ring system.
Conclusion and Future Outlook
While classical methods like the Combes synthesis provide a reliable and well-understood route to this compound, the data clearly indicates that modern approaches offer significant advantages in terms of yield and sustainability. Microwave-assisted synthesis, in particular, stands out for its dramatically reduced reaction times and high efficiency, aligning with the principles of green chemistry.[2][20] For researchers and drug development professionals, the choice of method will depend on the specific project goals. For rapid library synthesis and small-scale production, microwave-assisted protocols are highly recommended. For larger-scale campaigns where cost and robustness are the primary drivers, optimization of a classical method may still be a viable approach. The continued development of novel catalytic systems, particularly in the realm of palladium-catalyzed C-H activation, promises to deliver even more efficient and selective syntheses of this valuable quinoline scaffold in the future.[21]
References
- BenchChem. (2025).
- Tailor, M. A., et al. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry.
- M. B. C. et al. (2020). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
- Shaikh, I. R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Shaikh, I. R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
- BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. BenchChem.
- Various Authors. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
- Wikipedia contributors. (n.d.). Doebner–Miller reaction. Wikipedia.
- BenchChem. (2025). Comparative Analysis of 7-Bromo-4-hydroxy-2-phenylquinoline Analogs: A Guide for Researchers. BenchChem.
- Mandal, A., et al. (2025). Expeditious Synthesis of Pyrano[2,3,4‐de]quinolines by a Copper(I)‐Catalyzed Cascade Sonogashira Coupling/Annulation Reaction. European Journal of Organic Chemistry.
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- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
- Chemical Synthesis Database. (2025). 7-bromo-2-methoxy-4-methylquinoline.
- Kumar, D., et al. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances.
- YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
- Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Zhang, W., et al. (n.d.). Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. The Journal of Organic Chemistry.
- Alchem.Pharmtech. (n.d.). CAS 141052-31-5 | this compound. Alchem.Pharmtech.
- Yilmaz, I., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Schmidt, J., et al. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides.
- Bunnage, M. E., et al. (n.d.).
- Zhang, Z., et al. (2008).
- Kovac, T., et al. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1, 4‐benzodiazepin‐2‐one.
- Chemdiv. (n.d.). Compound 7-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid. Chemdiv.
- MySkinRecipes. (2025). This compound. MySkinRecipes.
- Husain, A., et al. (2025). Microwave Assisted Synthesis of N-Substituted-7-hydroxy-4-methyl-2-oxoquinolines as Anticonvulsant Agents.
- Cledera, M. J., et al. (2004). MW–assisted synthesis of pyrazino[2,1-b]quinazoline-3,6-diones. Tetrahedron Letters.
- McDonald, R. I., et al. (2018).
- Khan, I., et al. (n.d.). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI.
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Differentiating Bromo-4-methylquinoline Isomers: A Researcher's Guide to Spectroscopic Comparison
In the fields of medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is paramount. The isomeric position of a substituent on a heterocyclic scaffold can drastically alter a molecule's pharmacological activity, toxicological profile, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 7-Bromo-4-methylquinoline and its key regioisomers: 5-Bromo-4-methylquinoline, 6-Bromo-4-methylquinoline, and 8-Bromo-4-methylquinoline. For researchers engaged in the synthesis and development of quinoline-based compounds, this comparative analysis offers a practical framework for unambiguous isomeric assignment using routine spectroscopic techniques.
The quinoline ring system is a foundational scaffold in numerous pharmaceuticals, including antimalarial agents.[1] The introduction of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making these bromo-derivatives valuable synthetic intermediates.[2] However, synthetic routes can often yield mixtures of regioisomers, necessitating robust analytical methods for their differentiation.
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, explaining the causal relationships between the bromine atom's position and the resulting spectral data.
Workflow for Spectroscopic Isomer Differentiation
The following workflow outlines a systematic approach to distinguishing between the bromo-4-methylquinoline isomers.
Caption: A generalized workflow for the spectroscopic differentiation of bromo-4-methylquinoline isomers.
¹H NMR Spectroscopy: A Powerful Diagnostic Tool
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most informative technique for distinguishing between these isomers. The chemical shift and coupling patterns of the aromatic protons are highly sensitive to the position of the bromine substituent.[1]
Causality Behind Chemical Shift Variations:
The electron-withdrawing nature of the nitrogen atom in the quinoline ring deshields adjacent protons, causing them to resonate at a lower field (higher ppm).[1] The bromine atom, also being electronegative, will further deshield protons in its proximity (ortho and para positions). The interplay of these effects, combined with steric influences, results in a unique ¹H NMR fingerprint for each isomer.
| Proton | This compound (Predicted) | 6-Bromo-4-methylquinoline (Experimental)[3] | 5-Bromo-4-methylquinoline (Predicted) | 8-Bromo-4-methylquinoline (Predicted) |
| H-2 | ~8.8 ppm (d) | ~8.7 ppm (d) | ~8.9 ppm (d) | ~8.9 ppm (d) |
| H-3 | ~7.3 ppm (d) | ~7.2 ppm (d) | ~7.4 ppm (d) | ~7.4 ppm (d) |
| H-5 | ~8.0 ppm (d) | ~7.9 ppm (d) | - | ~7.6 ppm (dd) |
| H-6 | ~7.6 ppm (dd) | - | ~7.8 ppm (t) | ~7.4 ppm (t) |
| H-8 | ~8.2 ppm (s) | ~8.1 ppm (d) | ~7.9 ppm (d) | - |
| 4-CH₃ | ~2.6 ppm (s) | ~2.6 ppm (s) | ~2.7 ppm (s) | ~2.8 ppm (s) |
Key Differentiating Features in ¹H NMR:
-
This compound: The H-8 proton is expected to appear as a singlet, being the most downfield of the carbocyclic ring protons due to the adjacent bromine.
-
6-Bromo-4-methylquinoline: The H-5 and H-7 protons will be doublets, with the H-5 proton being more downfield. The H-8 proton will also be a doublet.
-
5-Bromo-4-methylquinoline: The H-6 proton will likely appear as a triplet, and the H-8 proton as a doublet. The proximity of the bromine to the carbocyclic ring junction will influence the shifts of H-6 and H-8.
-
8-Bromo-4-methylquinoline: The H-7 proton will be a doublet, and the H-5 and H-6 protons will show a characteristic ortho and meta coupling pattern. The peri-effect of the bromine at the 8-position will likely cause significant deshielding of the H-7 proton.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information that confirms the substitution pattern. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms.
Expected Chemical Shift Trends:
The carbon atom directly attached to the bromine (ipso-carbon) will experience a significant downfield shift. Carbons ortho and para to the bromine will also be affected, though to a lesser extent.[4]
| Carbon | This compound (Predicted) | 6-Bromo-4-methylquinoline (Predicted) | 5-Bromo-4-methylquinoline (Predicted) | 8-Bromo-4-methylquinoline (Predicted) |
| C-2 | ~150 ppm | ~150 ppm | ~151 ppm | ~150 ppm |
| C-3 | ~122 ppm | ~122 ppm | ~123 ppm | ~123 ppm |
| C-4 | ~145 ppm | ~145 ppm | ~144 ppm | ~144 ppm |
| C-4a | ~148 ppm | ~148 ppm | ~147 ppm | ~148 ppm |
| C-5 | ~128 ppm | ~129 ppm | ~120 ppm (C-Br) | ~129 ppm |
| C-6 | ~129 ppm | ~120 ppm (C-Br) | ~133 ppm | ~127 ppm |
| C-7 | ~125 ppm (C-Br) | ~132 ppm | ~127 ppm | ~136 ppm |
| C-8 | ~129 ppm | ~130 ppm | ~128 ppm | ~118 ppm (C-Br) |
| C-8a | ~148 ppm | ~147 ppm | ~148 ppm | ~147 ppm |
| 4-CH₃ | ~19 ppm | ~19 ppm | ~20 ppm | ~20 ppm |
Note: Predicted values are based on the principles of substituent effects on aromatic systems and may vary from experimental data.
FT-IR Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy can provide valuable, albeit less definitive, information for distinguishing between the isomers. The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are particularly sensitive to the substitution pattern on the aromatic rings.[5]
Characteristic Vibrational Modes:
-
C-Br Stretch: A weak to medium absorption is expected in the 600-500 cm⁻¹ region, though it may be difficult to assign definitively.
-
Aromatic C-H Bending (out-of-plane): The pattern of bands in this region can be diagnostic of the number of adjacent hydrogen atoms on the carbocyclic ring.
-
7-Bromo: Expect bands corresponding to one isolated hydrogen (H-8) and two adjacent hydrogens (H-5, H-6).
-
6-Bromo: Expect bands for two sets of two adjacent hydrogens (H-5, H-7 and H-8).
-
5-Bromo: Expect bands for three adjacent hydrogens (H-6, H-7, H-8).
-
8-Bromo: Expect bands for three adjacent hydrogens (H-5, H-6, H-7).
-
-
Quinoline Ring Vibrations: Characteristic bands for the quinoline ring skeletal vibrations are expected in the 1620-1430 cm⁻¹ region.[6]
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular formula but can also offer clues to the isomeric structure through fragmentation patterns.
Key Observations:
-
Molecular Ion Peak (M⁺): All isomers will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 221 and 223.[7]
-
Fragmentation: The primary fragmentation pathway for quinolines often involves the loss of HCN. While the major fragments may be similar for all isomers, subtle differences in the relative intensities of fragment ions might be observable, reflecting the different stabilities of the resulting carbocations. For instance, the loss of a bromine radical followed by subsequent fragmentation could show isomer-dependent variations.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the bromo-4-methylquinoline isomer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and invert gently to ensure complete dissolution.
¹H NMR Acquisition:
A standard single-pulse experiment is typically sufficient. Key parameters on a 400 MHz spectrometer would include:
-
Spectral Width: 0-10 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
¹³C NMR Acquisition:
A standard proton-decoupled pulse sequence is used.
-
Spectral Width: 0-160 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
FT-IR Spectroscopy
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Mass Spectrometry (Electron Ionization)
Sample Introduction:
Direct insertion probe or GC-MS can be used.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
Conclusion
The unambiguous differentiation of this compound and its regioisomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to the local electronic environment of each proton, provides the most definitive data for isomeric assignment. ¹³C NMR complements this by confirming the carbon framework, while FT-IR and Mass Spectrometry offer valuable confirmatory information regarding functional groups and molecular weight. By understanding the underlying principles of how the bromine substituent influences the spectral output, researchers can confidently elucidate the structure of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.
References
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MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(15), 4993. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem Compound Database. Retrieved from [Link]
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Okten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(46), 42287-42299. [Link]
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ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]
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Trade Science Inc. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Organic Chemistry: An Indian Journal, 12(5), 108. [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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The Double-Edged Sword: A Comparative Guide to the Anti-proliferative Effects of Brominated Quinolines
In the relentless pursuit of novel and effective anti-cancer therapeutics, the quinoline scaffold has emerged as a privileged structure, yielding a multitude of derivatives with potent biological activities. Among these, brominated quinolines have garnered significant attention for their pronounced anti-proliferative effects against a spectrum of cancer cell lines. This guide provides an in-depth, objective comparison of the anti-proliferative performance of various brominated quinoline derivatives, juxtaposed with established chemotherapeutic agents. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their evaluation, and present a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in this critical field.
The Rationale for Bromination: Enhancing Anti-proliferative Potency
The introduction of bromine atoms onto the quinoline core is a strategic synthetic modification aimed at enhancing the molecule's anti-cancer properties. The position and number of bromine substituents, in conjunction with other functional groups, play a crucial role in determining the compound's efficacy. This structure-activity relationship (SAR) is a central theme in the development of quinoline-based drug candidates. For instance, studies have shown that bromination at specific positions can significantly increase the cytotoxic potential of the parent quinoline molecule.[1]
Comparative Efficacy: Brominated Quinolines vs. Standard Chemotherapeutics
A critical aspect of evaluating novel anti-cancer compounds is to benchmark their performance against existing therapies. Here, we compare the in vitro anti-proliferative activity of several brominated quinoline derivatives with two widely used chemotherapeutic agents: 5-fluorouracil (5-FU) and doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological or biochemical function, is the key metric for this comparison.
Table 1: Comparative IC50 Values of Brominated Quinolines and Standard Drugs against Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Quinolines | |||
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [2] |
| HeLa (human cervical cancer) | 26.4 | [2] | |
| HT29 (human colon adenocarcinoma) | 15.0 | [2] | |
| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [1] |
| HT29 (human colon adenocarcinoma) | 26.2 | [1] | |
| HeLa (human cervical cancer) | 24.1 | [1] | |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | C6 (rat glioblastoma) | ~30 µg/mL | [3] |
| HeLa (human cervical cancer) | ~10 µg/mL | [3] | |
| HT29 (human colon adenocarcinoma) | ~30 µg/mL | [3] | |
| Compound 6 (a brominated quinoline derivative) | MCF7 (human breast cancer) | 8.5 | [4] |
| Standard Chemotherapeutics | |||
| 5-Fluorouracil (5-FU) | C6, HeLa, HT29 | 240.8 - 258.3 | [2][5] |
| Doxorubicin | MCF7 (human breast cancer) | 32.02 | [4] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
The data presented in Table 1 highlights that several brominated quinoline derivatives exhibit potent anti-proliferative activity, with IC50 values in the low micromolar range, and in some cases, demonstrating greater potency than the standard chemotherapeutic agents against the tested cell lines.
Unraveling the Mechanisms of Action
The anti-proliferative effects of brominated quinolines are not merely a result of non-specific cytotoxicity. These compounds engage with specific cellular targets and pathways to induce cell death and inhibit tumor growth. Two primary mechanisms have been elucidated: the induction of apoptosis and the inhibition of topoisomerase I.
Induction of Apoptosis: The Programmed Cell Death Pathway
Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer. Many effective anti-cancer agents exert their effects by triggering this pathway in malignant cells. Brominated quinolines have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]
The intrinsic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax.[6][8] These proteins disrupt the mitochondrial membrane, causing the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of an initiator caspase (caspase-8) and subsequent executioner caspases.
Caption: Mechanism of Topoisomerase I inhibition by brominated quinolines.
Experimental Protocols for Evaluating Anti-proliferative Effects
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following are detailed step-by-step methodologies for key assays used to assess the anti-proliferative effects of brominated quinolines.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the brominated quinoline derivatives and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Experimental workflow for the MTT assay.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate and collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
DNA Laddering Assay for Apoptosis
This assay is a hallmark of apoptosis and is used to visualize the characteristic fragmentation of genomic DNA.
Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and its multiples, which appear as a "ladder" on an agarose gel.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the brominated quinoline compounds for the desired time to induce apoptosis.
-
DNA Extraction: Harvest the cells and extract the genomic DNA using a DNA extraction kit or a standard phenol-chloroform extraction method.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a ladder-like pattern indicates apoptosis.
Conclusion and Future Directions
Brominated quinolines represent a promising class of anti-proliferative agents with potent activity against a range of cancer cell lines. Their mechanisms of action, primarily through the induction of apoptosis and inhibition of topoisomerase I, offer multiple avenues for therapeutic intervention. The data presented in this guide demonstrates their potential to outperform or complement existing chemotherapeutic drugs.
Further research should focus on optimizing the structure of brominated quinolines to enhance their potency and selectivity, as well as to improve their pharmacokinetic properties for in vivo applications. A deeper understanding of their molecular targets and the signaling pathways they modulate will be crucial for the rational design of the next generation of quinoline-based anti-cancer drugs. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of these promising compounds.
References
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Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (URL: [Link])
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Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. (URL: [Link])
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Anticancer Activity of Quinoline Derivatives. (URL: [Link])
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(PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (URL: [Link])
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Biological activity and molecular docking studies of some new quinolines as potent anticancer agents. (URL: [Link])
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (URL: [Link])
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Review on recent development of quinoline for anticancer activities. (URL: [Link])
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Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (URL: [Link])
-
The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (URL: [Link])
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Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (URL: [Link])
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])
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PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (URL: [Link])
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (URL: [Link])
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Design, Synthesis, Molecular Docking, and In Vitro Antiproliferative Evaluation of Quinoline–Pyranocoumarin Hybrids as Potent DNA Topoisomerase II Inhibitors. (URL: [Link])
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Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. (URL: [Link])
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Targeting anti-apoptotic BCL-2 family proteins for cancer treatment. (URL: [Link])
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Discovery of novel bacterial topoisomerase I inhibitors by use of in silico docking and in vitro assays. (URL: [Link])
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Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. (URL: [Link])
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Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. (URL: [Link])
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (URL: [Link])
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Structure-activity relationship of anticancer drug candidate quinones. (URL: [Link])
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Validating the Structure of Synthesized 7-Bromo-4-methylquinoline: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
An In-depth Technical Guide
Introduction: The Imperative of Unambiguous Structural Proof
In the realm of drug development and materials science, the synthesis of a novel molecule is merely the first step. The subsequent, and arguably most critical, phase is the unequivocal confirmation of its chemical structure. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising research program. This guide addresses the structural validation of a synthesized heterocyclic compound, 7-Bromo-4-methylquinoline, a scaffold of interest in medicinal chemistry.
We will provide a comparative analysis of the premier technique for absolute structure determination, single-crystal X-ray crystallography, against a suite of powerful spectroscopic methods. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure scientific integrity and trustworthiness in your results.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the most comprehensive technique available for determining molecular structure.[1] It provides a precise three-dimensional map of electron density within a crystal, from which the exact positions of atoms, bond lengths, bond angles, and stereochemistry can be determined.[2][3] For a novel synthesized compound like this compound, this technique moves beyond inferring connectivity to providing definitive, unambiguous proof of the molecular architecture in the solid state.
The fundamental principle relies on the diffraction of an X-ray beam by the ordered array of molecules in a single crystal.[4][5] The resulting diffraction pattern of spots is unique to the crystal's structure. By analyzing the position and intensity of these spots, a 3D model of the molecule can be computationally reconstructed.[3][4]
Experimental Workflow: From Powder to Proof
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision at every stage. The success of the entire experiment hinges on the quality of the initial crystal.
Sources
Safety Operating Guide
Mastering Chemical Disposal: A Guide to 7-Bromo-4-methylquinoline
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds like 7-Bromo-4-methylquinoline are the cornerstones of innovation. However, the lifecycle of a chemical does not end with its use in an experiment. The responsible and compliant disposal of such specialized reagents is a critical component of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each recommended step.
Hazard Profile and Immediate Safety Considerations
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated quinoline derivative and, while comprehensive toxicological data may be limited, its structural analogs and available safety data sheets (SDS) indicate several potential hazards.
Based on available data for similar compounds, this compound is classified with the following potential hazards:
As a brominated organic compound, it falls under the category of halogenated organic wastes , which have specific disposal requirements due to their potential to form persistent and toxic byproducts if not handled correctly.[3] Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and halogenated compounds may be formed.[4]
Personal Protective Equipment (PPE): The First Line of Defense
Adherence to proper PPE is non-negotiable. Before handling this compound for disposal, ensure the following are worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat or chemical-resistant apron.
All handling of the solid material and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[4]
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with accurate waste characterization and meticulous segregation. This compound waste must be classified as hazardous halogenated organic solid waste .
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste.[3]
-
Do not mix with aqueous, acidic, basic, or oxidizing waste streams.
-
Maintain separate, clearly labeled containers for solid and liquid waste.
This segregation is crucial because mixing incompatible waste streams can lead to dangerous chemical reactions, and co-mingling halogenated and non-halogenated waste complicates the disposal process and can increase costs.
Disposal Procedures for this compound
The recommended and, in many jurisdictions, mandated disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5][6][7] Land disposal of untreated halogenated organic waste is broadly prohibited under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) Land Disposal Restrictions (LDRs) found in 40 CFR Part 268.[3][8][9]
For Small Quantities (Laboratory-Scale)
-
Containerization:
-
Place the solid this compound waste in a designated, leak-proof, and robust container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, irritant).
-
-
Log Keeping:
-
Maintain a waste accumulation log, recording the quantity of waste added to the container and the date.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Once the container is full, or in accordance with your institution's policies, arrange for pick-up by your organization's Environmental Health & Safety (EHS) department or a certified hazardous waste management contractor.
-
For Large Quantities (Bulk Disposal)
The procedure for bulk disposal mirrors that for smaller quantities but requires more stringent inventory management and coordination with a licensed hazardous waste disposal company.
-
Waste Characterization: A detailed analysis of the waste stream may be required by the disposal facility.
-
Packaging: The waste must be packaged in approved containers (e.g., UN-rated drums) as specified by the disposal company and transportation regulations.
-
Manifesting: A hazardous waste manifest must be completed. This is a legal document that tracks the waste from the point of generation to its final disposal.
-
Transportation: A licensed hazardous waste transporter must be used to ship the waste to the permitted treatment, storage, and disposal facility (TSDF).
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as PPE (gloves, lab coats), weighing papers, and disposable labware, must be disposed of as hazardous waste.
-
Empty Containers: "Empty" containers that held this compound must be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected and disposed of as liquid halogenated hazardous waste.
The Science of Incineration for Halogenated Waste
High-temperature incineration is the preferred disposal method because it ensures the complete destruction of the organic molecule, preventing the release of harmful substances into the environment. For hazardous waste containing more than 1% halogenated organic substances, a minimum incineration temperature of 1100°C is often required to ensure the complete breakdown of the halogenated compounds.[5][6] This high temperature, combined with a sufficient residence time (typically at least 2 seconds), is necessary to break the strong carbon-halogen bonds and prevent the formation of toxic byproducts like dioxins and furans.[5][6]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Waste Classification | Halogenated Organic Solid Waste | [3] |
| Primary Disposal Route | High-Temperature Incineration | [5][6][7] |
| Recommended Incineration Temperature | ≥ 1100°C (for >1% halogenated content) | [5][6] |
| Land Disposal | Prohibited without prior treatment | [3][8][9] |
| Regulatory Framework | U.S. EPA 40 CFR Part 268 (RCRA) | [3][8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible management of chemical waste is a reflection of a laboratory's commitment to safety and environmental integrity. For a specialized compound like this compound, this means adhering to strict protocols for segregation and choosing the appropriate disposal technology. By following the detailed procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of scientific practice.
References
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Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
-
Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs under Article 5 of the Stockholm Convention. (n.d.). Waste incinerators. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 268 -- Land Disposal Restrictions. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions: Summary of Requirements. Retrieved from [Link]
-
GovInfo. (n.d.). 155 PART 268—LAND DISPOSAL RESTRICTIONS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
Basel Convention. (2022). Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal opera. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Incineration In Hazardous Waste Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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An In-Depth Technical Guide to Personal Protective Equipment for Handling 7-Bromo-4-methylquinoline
Welcome to your essential guide for the safe handling of 7-Bromo-4-methylquinoline. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the selection, use, and disposal of Personal Protective Equipment (PPE) for this specific halogenated quinoline. While the toxicological properties of this compound have not been exhaustively investigated, the principles of chemical safety demand that we treat it with the caution afforded to its structurally related and hazardous chemical class. The guidance herein is synthesized from established safety protocols for halogenated organic compounds and quinoline derivatives to ensure a robust and self-validating system of protection.
The 'Why': Understanding the Hazard Profile
Before we can select the appropriate PPE, we must first understand the risks. This compound belongs to the family of halogenated quinolines. Compounds in this class are recognized for their potential biological activity and, consequently, their potential toxicity.
Based on data from similar structures, such as 7-Bromo-4-chloro-8-methylquinoline and other bromo-quinolines, we can anticipate the following primary hazards:
-
Acute Toxicity: Related compounds are classified as toxic or harmful if swallowed.[1] Skin contact and inhalation are also significant routes of exposure that must be mitigated.[2][3]
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[1][4][5]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[4][5][6]
-
Environmental Hazard: Halogenated organic compounds require careful disposal to prevent environmental harm.[7]
Our entire PPE strategy is built upon creating effective barriers against these anticipated hazards during every stage of handling.
Core Directive: Your PPE Ensemble
The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task. However, a baseline ensemble is mandatory for any work involving this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant Nitrile Gloves | Nitrile provides excellent resistance to a broad range of chemicals, including halogenated organic compounds.[7][8] Always inspect gloves for tears or punctures before use.[6] |
| Eye/Face Protection | Chemical Safety Goggles (ANSI Z87.1 / EN166) | Protects against dust particles and accidental splashes. Standard safety glasses are insufficient.[9][10] |
| Body Protection | Laboratory Coat (Chemically resistant recommended) | Provides a removable barrier to protect skin and personal clothing from contamination.[4][7] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when engineering controls are insufficient or during emergencies. Type depends on exposure potential.[9][10] |
Operational Plan: PPE Protocols in Practice
Adherence to protocol is paramount. The following step-by-step guidance outlines the PPE requirements for the complete workflow of handling this compound.
Workflow Stage 1: Preparation and Weighing (Solid Form)
This stage presents the highest risk of aerosolization and inhalation.
-
Engineering Control: All weighing and handling of the solid compound MUST be performed inside a certified chemical fume hood or a ventilated balance enclosure to minimize airborne particles.[1][8]
-
Don PPE: Before approaching the work area, don your lab coat, chemical safety goggles, and nitrile gloves.
-
Respiratory Protection: If there is any risk of dust formation outside of a fume hood, a particle respirator (e.g., N95) is required.[6]
-
Handling: Use spatulas and other tools carefully to avoid generating dust.[7]
-
Post-Weighing: Clean all surfaces within the fume hood after transfer. Dispose of any contaminated weigh paper or liners in the designated halogenated solid waste container.[7]
Workflow Stage 2: Handling in Solution
While the inhalation risk is lower, the risk of splashes and skin contact remains.
-
Engineering Control: All work should still be conducted within a chemical fume hood.[10]
-
Augmented PPE: In addition to the core PPE, consider a face shield over your safety goggles, especially when transferring volumes greater than 500 mL or when there is a significant splash potential.[8][11]
-
Glove Protocol: If a splash occurs on your glove, remove it immediately using the proper technique (without touching the outer surface), and wash your hands thoroughly before donning a new glove.[6] Dispose of contaminated gloves in the designated hazardous waste stream.[6]
Workflow Stage 3: Post-Handling Decontamination & Doffing
The procedure for removing PPE is as critical as putting it on to prevent cross-contamination.
-
Glove Removal: Remove gloves first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and remove it.
-
Gown/Coat Removal: Remove your lab coat, folding the contaminated exterior inward.
-
Eye/Face Protection Removal: Remove your face shield and/or goggles last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[6][12]
Emergency & Disposal Plans
Accidental Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][9] Consult the Safety Data Sheet (SDS) and seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[6][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Spill Response
For a small spill of solid material:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Don Enhanced PPE: Wear double nitrile gloves, a lab coat, chemical splash goggles, and a respirator (e.g., N95 or a cartridge respirator for higher-level protection).[6]
-
Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[12][13]
-
Collect: Carefully sweep or scoop the material into a designated, labeled hazardous waste container for halogenated organic solids.[6][7][9]
-
Decontaminate: Clean the spill area thoroughly.
Disposal of Contaminated Materials
-
PPE: All disposable PPE, including gloves, bench paper, and gowns, that comes into contact with this compound must be disposed of as hazardous chemical waste.[6] Do not place it in regular trash.
-
Chemical Waste: The compound itself, and any solutions containing it, must be collected in a clearly labeled, sealed container designated for Halogenated Organic Waste .[7] Never mix with other waste streams.[7] Arrange for disposal through your institution's certified hazardous waste management program.[1][12]
Visualized Workflow: PPE Selection & Use
The following diagram illustrates the decision-making and procedural flow for utilizing PPE when handling this compound.
Caption: PPE selection, donning, and doffing workflow.
This guide provides a comprehensive framework for the safe handling of this compound. Remember, safety is a continuous process of assessment and adherence to best practices. Always consult your institution's specific safety protocols and the most current SDS available.
References
-
MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. (2025). Capot Chemical. Retrieved from [Link]
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QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]
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7-Bromo-4-chloro-2-methylquinoline. (n.d.). PubChem. Retrieved from [Link]
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Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. Retrieved from [Link]
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Material Safety Data Sheet - Quinoline, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]
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NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
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Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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Quinoline Hazard Summary. (2000). U.S. Environmental Protection Agency. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
